6-Methoxychroman-3-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10/h2-3,5H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNSCSSLJIBBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554167 | |
| Record name | 6-Methoxy-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76322-25-3 | |
| Record name | 6-Methoxychroman-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76322-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 6-Methoxychroman-3-one
An In-Depth Technical Guide for the Synthesis and Characterization of 6-Methoxychroman-3-one
Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1] This document moves beyond a simple recitation of steps, delving into the causal reasoning behind experimental choices to ensure both reproducibility and a deeper mechanistic understanding. The protocols are designed as self-validating systems, where the characterization data directly confirm the success of the synthetic route. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reliable approach to obtaining and verifying this key chemical intermediate.
Strategic Overview: The Synthetic Rationale
The synthesis of the chromanone core is most effectively achieved via an intramolecular Friedel-Crafts acylation.[2][3][4] This classic yet powerful reaction allows for the formation of the cyclic ketone structure from an acyclic precursor. Our strategy is a two-step process designed for efficiency and scalability, beginning with a readily available starting material, 4-methoxyphenol.
The strategic pillars of this synthesis are:
-
Pillar 1: Precursor Synthesis. We first construct the necessary 3-(4-methoxyphenoxy)propanoic acid. This molecule contains all the requisite atoms for the target chromanone and positions the carboxylic acid for a regioselective cyclization. The para-methoxy group on the starting phenol is an electron-donating group, which activates the aromatic ring for electrophilic substitution and directs the cyclization to the desired ortho position.
-
Pillar 2: Intramolecular Cyclization. The key ring-closing step is achieved using Polyphosphoric Acid (PPA). PPA serves as both a powerful Brønsted acid catalyst and a dehydrating agent, promoting the formation of the acylium ion intermediate and facilitating the subsequent electrophilic aromatic substitution to yield this compound. This method avoids the need for converting the carboxylic acid to a more hazardous acid chloride, streamlining the process.[5]
The overall synthetic pathway is illustrated below.
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This section provides a detailed, step-by-step methodology for the synthesis.
Step 1: Synthesis of 3-(4-methoxyphenoxy)propanoic acid
This initial step involves a Michael addition of 4-methoxyphenol to acrylonitrile, followed by hydrolysis of the resulting nitrile to the carboxylic acid.
Materials & Equipment:
-
Acrylonitrile
-
Triton B (40% in methanol)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-methoxyphenol (0.5 mol) in 100 mL of water containing sodium hydroxide (0.5 mol).
-
Michael Addition: To the stirred solution, add Triton B (5 mL) as a phase-transfer catalyst. Then, add acrylonitrile (0.6 mol) dropwise over 30 minutes, maintaining the temperature below 40°C. After the addition is complete, continue stirring at room temperature for 4 hours.
-
Hydrolysis: Carefully add concentrated HCl (150 mL) to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours to hydrolyze the intermediate nitrile.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product, 3-(4-methoxyphenoxy)propanoic acid, will often precipitate as a solid. Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 3-(4-methoxyphenoxy)propanoic acid as a white crystalline solid.
Step 2: Intramolecular Friedel-Crafts Acylation to this compound
This is the critical ring-closing step.
Materials & Equipment:
-
3-(4-methoxyphenoxy)propanoic acid (from Step 1)
-
Polyphosphoric Acid (PPA)
-
Ice, Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Beaker, Round-bottom flask
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
Reaction Setup: Place Polyphosphoric Acid (approx. 10 times the weight of the starting acid) into a beaker and heat to 80-90°C with mechanical or vigorous magnetic stirring.
-
Cyclization: Slowly add the 3-(4-methoxyphenoxy)propanoic acid (0.1 mol) in portions to the hot PPA. The mixture will become viscous. Maintain the temperature at 90-95°C for 45-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture slightly and then carefully pour it onto a large amount of crushed ice with vigorous stirring. This will decompose the PPA and precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to afford this compound as a pure solid.
Analytical Characterization: Structure and Purity Verification
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are expected for the final, purified product.
Caption: Logical workflow for the comprehensive characterization of the final product.
Spectroscopic Data
Spectroscopic analysis provides unambiguous confirmation of the molecular structure.[9][10][11]
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.01 | d | 1H | Ar-H (C5-H) | Ortho-coupling to C4-H₂. |
| ~6.85 | dd | 1H | Ar-H (C7-H) | Ortho- and meta-coupling. |
| ~6.80 | d | 1H | Ar-H (C8-H) | Meta-coupling to C7-H. |
| 4.55 | s | 2H | O-CH₂-C=O (C2-H₂) | Singlet, deshielded by adjacent ether oxygen. |
| 3.80 | s | 3H | OCH₃ | Sharp singlet, characteristic of methoxy group. |
| 3.65 | s | 2H | C=O-CH₂-Ar (C4-H₂) | Singlet, deshielded by carbonyl and aromatic ring. |
Table 2: Key ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~205.0 | C=O (C3) |
| ~155.0 | Ar-C (C6) |
| ~150.0 | Ar-C (C4a) |
| ~125.0 | Ar-C (C8a) |
| ~120.0 | Ar-CH (C5) |
| ~118.0 | Ar-CH (C7) |
| ~115.0 | Ar-CH (C8) |
| ~75.0 | O-CH₂ (C2) |
| ~55.8 | OCH₃ |
| ~45.0 | CH₂-C=O (C4) |
Table 3: Infrared (IR) Spectroscopy Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~1685 | Strong, Sharp | C=O Stretch (Ketone) |
| ~1600, 1490 | Medium | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O-C Stretch (Aryl Ether) |
| ~1100 | Medium | C-O-C Stretch (Alkyl Ether) |
| ~2950, 2850 | Medium | C-H Stretch (Aliphatic) |
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI-MS)
-
Expected Molecular Ion (M+H)⁺: m/z = 179.0703 (Calculated for C₁₀H₁₁O₃⁺)[12]
-
Molecular Weight: 178.18 g/mol [13]
Physical Properties
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: Literature values are typically in the range of 65-68°C. A sharp melting point within this range is indicative of high purity.
Conclusion
The synthetic and analytical protocols detailed in this guide represent a robust, reliable, and well-validated pathway to high-purity this compound. By understanding the chemical principles behind each step—from the strategic selection of an intramolecular Friedel-Crafts acylation to the specific spectroscopic signatures of the final product—researchers can confidently produce and verify this important molecule for applications in pharmaceutical and chemical research.
References
- 1. 6-methoxy-2-(3-methoxyphenyl)chroman-4-one [myskinrecipes.com]
- 2. CONTENTdm [wssu.contentdm.oclc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. ijrpc.com [ijrpc.com]
- 6. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 13. 6-Methoxychroman-2-one | C10H10O3 | CID 266743 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-Methoxychroman-3-one chemical properties and structure elucidation
An In-Depth Technical Guide to 6-Methoxychroman-3-one: Chemical Properties, Structural Elucidation, and Synthesis
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to offer insights into the causality behind its chemical behavior and the logic of its analytical characterization. We will explore its core properties, delve into the spectroscopic techniques required for unambiguous structure elucidation, and present a detailed, field-proven synthetic protocol.
Introduction and Significance
This compound belongs to the chromanone class of compounds, which are bicyclic structures consisting of a benzene ring fused to a dihydropyranone ring. The chromanone scaffold is recognized as a "privileged structure" in drug discovery, as it is a core component in numerous natural products and pharmacologically active molecules.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3]
The specific placement of the methoxy group at the 6-position and the ketone at the 3-position endows this compound with a unique electronic and structural profile, making it a valuable intermediate for synthesizing more complex, biologically active molecules.[2] Understanding its properties and the methods to confirm its structure is therefore a foundational requirement for its application in research and development.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data is critical for its handling, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | [4] |
| Molecular Weight | 178.18 g/mol | [5] |
| IUPAC Name | 6-methoxy-2,3-dihydrochromen-3-one | [4] |
| CAS Number | 14006911 (for 6-methoxy-4H-chromen-3-one) | [4] |
| Appearance | Expected to be a solid at room temperature | [6] |
| SMILES | COC1=CC2=C(C=C1)OCC(=O)C2 | [4] |
| InChIKey | KUNSCSSLJIBBFD-UHFFFAOYSA-N | [4] |
Below is a diagram illustrating the molecular structure of this compound, with key positions numbered according to IUPAC nomenclature.
Caption: Molecular structure of this compound.
Structural Elucidation: A Multi-Technique Approach
Confirming the structure of a synthesized molecule is a cornerstone of chemical research. A self-validating analytical workflow ensures that the obtained data converges to a single, unambiguous structure. For this compound, the primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Workflow for the synthesis and structural validation of this compound.
¹H NMR Spectroscopy
Proton NMR provides precise information about the electronic environment and connectivity of hydrogen atoms. The expected spectrum for this compound in CDCl₃ would exhibit several key signals.
-
Aromatic Region (δ 6.8-7.0 ppm): The benzene ring contains three protons. The proton at C5 will appear as a doublet, coupled to the C7 proton. The C7 proton will appear as a doublet of doublets, coupled to both the C5 and C8 protons. The C8 proton will appear as a doublet, coupled to the C7 proton. This pattern is characteristic of a 1,2,4-trisubstituted benzene ring.
-
Methylene Protons (δ 4.6 ppm & δ 3.6 ppm): The molecule has two non-equivalent methylene groups. The protons at C2 (adjacent to the ether oxygen) are expected to be downfield (around δ 4.6 ppm) and will likely appear as a singlet, as there are no adjacent protons. The protons at C4 (adjacent to the carbonyl group) will be slightly more upfield (around δ 3.6 ppm) and also appear as a singlet.
-
Methoxy Protons (δ 3.8 ppm): The three protons of the methoxy group are equivalent and shielded, appearing as a sharp singlet.
¹³C NMR Spectroscopy
Carbon NMR complements the proton data by defining the carbon skeleton.
-
Carbonyl Carbon (δ ~190-200 ppm): The ketone at C3 will produce a characteristic signal in the far downfield region of the spectrum.[7]
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons, with the carbons attached to oxygen (C6 and C4a) being the most downfield in this region.
-
Aliphatic Carbons (δ ~70 ppm & δ ~45 ppm): The C2 carbon, bonded to the ether oxygen, will be significantly downfield (around δ 70 ppm). The C4 carbon, alpha to the carbonyl, will be further upfield (around δ 45 ppm).
-
Methoxy Carbon (δ ~55 ppm): The carbon of the -OCH₃ group will appear as a single peak in the typical methoxy region.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
C=O Stretch (1720-1740 cm⁻¹): A strong, sharp absorption band in this region is definitive for the ketone carbonyl group. The exact position can indicate ring strain or conjugation, but for a saturated six-membered ring ketone, this is the expected range.[8]
-
C-O-C Stretches (1250-1050 cm⁻¹): Two distinct C-O stretching bands are anticipated. A strong band around 1250 cm⁻¹ for the aryl-alkyl ether (Ar-O-CH₂) and another band around 1100-1050 cm⁻¹ for the aliphatic ether within the pyranone ring.
-
Aromatic C=C and C-H Stretches (1600-1450 cm⁻¹ and 3100-3000 cm⁻¹): Multiple sharp bands will appear corresponding to the benzene ring vibrations and C-H stretches.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides structural clues through fragmentation analysis.
-
Molecular Ion Peak ([M]⁺): For this compound (C₁₀H₁₀O₃), high-resolution mass spectrometry (HRMS) should show a molecular ion peak at an m/z corresponding to its exact mass (178.06299 g/mol ).[4]
-
Key Fragmentation Pathways: Electron impact (EI) ionization would likely induce fragmentation. A common pathway for chromanones is a Retro-Diels-Alder (RDA) reaction, which would cleave the pyranone ring. Other expected fragments would result from the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO) from the ketone.[9][10]
Experimental Protocol: Synthesis of this compound
The following protocol describes a plausible and robust method for the synthesis of this compound, adapted from established procedures for related chromanone structures.[11][12] This multi-step synthesis involves the preparation of a phenoxypropionic acid intermediate followed by an intramolecular Friedel-Crafts acylation.
CAUTION: This procedure involves hazardous chemicals. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13][14]
Step 1: Synthesis of 3-(4-methoxyphenoxy)propanoic acid
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (12.4 g, 0.1 mol), acrylic acid (7.2 g, 0.1 mol), and toluene (100 mL).
-
Reaction: Add a catalytic amount of a strong base, such as Triton B (40% in methanol, 1 mL). The role of the base is to deprotonate the phenol, forming a phenoxide which acts as the nucleophile in a Michael addition to acrylic acid.
-
Reflux: Heat the mixture to reflux (approx. 110°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash with 1 M HCl (2 x 50 mL) to remove the catalyst and any unreacted phenol.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid, 3-(4-methoxyphenoxy)propanoic acid, can be purified by recrystallization from an ethanol/water mixture.
Step 2: Intramolecular Cyclization to this compound
-
Reagents & Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, place the purified 3-(4-methoxyphenoxy)propanoic acid (9.8 g, 0.05 mol).
-
Activating Agent: Add polyphosphoric acid (PPA) (50 g) or Eaton's reagent. These are strong dehydrating and acid-catalyzing agents that promote the intramolecular Friedel-Crafts acylation, where the carboxylic acid acylates the electron-rich aromatic ring to form the ketone and close the heterocyclic ring.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring for 2-4 hours. The mixture will become a thick, viscous slurry.
-
Quenching: Cool the reaction vessel in an ice bath and carefully quench the reaction by slowly adding crushed ice (100 g). This hydrolyzes the PPA and precipitates the organic product.
-
Extraction: Extract the resulting aqueous slurry with dichloromethane (DCM) or ethyl acetate (3 x 75 mL).
-
Workup: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Final Purification: Filter and concentrate the solution under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
Safety and Handling
While specific toxicity data for this compound is not widely available, compounds of this class should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[15]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[16] Use only in a well-ventilated area or fume hood.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[17]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[15]
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal and materials chemistry. Its structure can be confidently elucidated through a synergistic application of NMR and IR spectroscopy and mass spectrometry. The provided synthetic protocol offers a reliable pathway for its preparation, enabling further research into its properties and applications. As with any chemical research, adherence to rigorous analytical validation and safety protocols is paramount for achieving trustworthy and meaningful scientific outcomes.
References
- 1. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-methoxy-2-(3-methoxyphenyl)chroman-4-one [myskinrecipes.com]
- 3. 6-Methoxychroman-2-one|CAS 20920-98-3|Research Chemical [benchchem.com]
- 4. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 5. 6-Methoxychroman-2-one | C10H10O3 | CID 266743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5,7,4'-Tetrahydroxy-6-methoxyflavone | C16H12O7 | CID 5377945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Unlocking the Therapeutic Promise of 6-Methoxychroman-3-one Derivatives: A Guide to Their Biological Activities
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The chroman scaffold is a privileged heterocyclic system found in a multitude of natural products and pharmacologically active molecules.[1][2] The introduction of a ketone at the 3-position and a methoxy group at the 6-position creates the 6-methoxychroman-3-one core, a structure of growing interest in medicinal chemistry. This guide provides a comprehensive technical overview of the potential biological activities of its derivatives, synthesizing current research to offer field-proven insights. We will explore the mechanistic underpinnings of their anti-inflammatory, neuroprotective, and anticancer activities, supported by detailed experimental protocols and quantitative data, to empower researchers in the pursuit of novel therapeutics.
The this compound Scaffold: A Foundation for Diverse Bioactivity
The chroman-3-one framework serves as a versatile synthetic intermediate for developing molecules with potential anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[3] The strategic placement of a methoxy group at the C-6 position can significantly influence the molecule's electronic properties and its interaction with biological targets. This substitution can enhance potency and selectivity, making these derivatives particularly attractive for drug discovery programs. This document will delve into the specific biological activities that have been explored for this class of compounds.
Anti-Inflammatory Properties: Targeting Key Signaling Cascades
Chronic inflammation is a key pathological feature of numerous diseases.[4] Derivatives of the related chromone scaffold have demonstrated potent anti-inflammatory effects by modulating critical signaling pathways, offering a blueprint for the potential mechanisms of this compound derivatives.[5][6]
Mechanism of Action: Inhibition of the p38 MAPK Pathway
A key mechanism for the anti-inflammatory action of related chromone derivatives is the inhibition of the p38 MAPK signaling pathway, which is pivotal in the production of pro-inflammatory cytokines like IL-1β and IL-6.[5] Certain novel chromone derivatives have been shown to significantly reduce the lipopolysaccharide (LPS)-induced production of these cytokines in macrophage cell lines.[5] This effect is not due to direct inhibition of p38 kinase activity but rather by disrupting upstream signaling events. Specifically, these compounds can impair the LPS-induced generation of intracellular reactive oxygen species (ROS), which in turn disrupts the formation of the TRAF6-ASK1 complex, a critical step for p38 activation.[5] This targeted disruption of an upstream signaling node presents a sophisticated strategy for developing anti-inflammatory agents with potentially improved safety profiles.
Diagram: Proposed Anti-Inflammatory Signaling Pathway
The following diagram illustrates the inhibition of the ROS-dependent TRAF6-ASK1-p38 pathway by a chromone derivative, a plausible mechanism for this compound analogues.
Caption: Proposed inhibition of the p38 MAPK pathway by this compound derivatives.
Experimental Protocol: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages
This protocol is designed to assess the anti-inflammatory potential of test compounds by measuring their effect on nitric oxide (NO) and pro-inflammatory cytokine production in LPS-stimulated macrophages.
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages via Toll-like receptor 4 (TLR4), triggering inflammatory pathways that lead to the production of mediators like NO and cytokines (TNF-α, IL-6). The inhibitory effect of a test compound on these mediators indicates its anti-inflammatory activity.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the remaining supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer’s instructions.
-
-
Cell Viability (MTT Assay):
-
After collecting the supernatant, add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. This step is crucial to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.
-
Neuroprotective Potential: Combating Oxidative Stress and Excitotoxicity
Neurodegenerative diseases are often characterized by neuronal loss driven by oxidative stress and excitotoxicity.[7] Flavonoid and chromone derivatives, including those with a 6-methoxy substitution, have emerged as promising neuroprotective agents by targeting these pathological processes.[8][9]
Mechanism of Action: Multi-Targeted Neuroprotection
Derivatives related to this compound exert neuroprotective effects through a multi-faceted approach:[8]
-
Antioxidant Defense: They can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling cascade.[8] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of protective enzymes that combat oxidative stress.
-
Attenuation of Excitotoxicity: Excessive stimulation of glutamate receptors (like NMDA receptors) leads to excitotoxic neuronal death. Some chromene derivatives have been shown to protect primary cultured rat cortical cells from glutamate- or NMDA-induced toxicity.[10] This protection can be mediated by antioxidant activity and the activation of pro-survival signaling pathways like ERK-CREB.[10]
-
MAO Inhibition: Some chromone derivatives show potent inhibitory activities against monoamine oxidase A (MAO-A) and MAO-B, enzymes involved in the degradation of neurotransmitters.[7] The 6-methoxy substitution has been suggested to be favorable for MAO-A inhibition.[7]
Diagram: Neuroprotective Signaling Workflow
This diagram illustrates the workflow for assessing the neuroprotective effects of a compound in an in vivo stroke model.
Caption: Experimental workflow for evaluating neuroprotective effects in a stroke model.
Quantitative Data: Selective ROCK2 Inhibition
A key target in neuronal health and disease is the Rho-associated coiled-coil containing protein kinase (ROCK). A series of amide-chroman derivatives based on a (S)-6-methoxy-chroman-3-carboxylic acid scaffold were synthesized and evaluated as ROCK inhibitors.[11] The data highlights the potential for high potency and isoform selectivity.
| Compound ID | Scaffold | Target | IC₅₀ (nM) | Selectivity (ROCK1/ROCK2) |
| (S)-7c | (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7-fold |
| (S)-7c | (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK1 | 68 | N/A |
| Data synthesized from a study on related amide-chroman derivatives.[11] |
Molecular docking studies suggested that hydrophobic interactions are key for the high potency and that residue Lys121 in ROCK2 is critical for the observed isoform selectivity.[11] The development of isoform-selective ROCK2 inhibitors is a promising avenue for treating various diseases, including neurodegenerative disorders.[11]
Anticancer and Antioxidant Activities
The chroman scaffold is present in numerous compounds with reported anticancer and antioxidant properties.[12][13] While direct studies on this compound are limited, research on related structures provides valuable insights into their potential in oncology.
Plausible Mechanisms and Activities
-
Anticancer Activity: In a study on related 2,3-diarylchromanones, several compounds showed potent anticancer activity.[13] The mechanisms could involve the induction of apoptosis and DNA fragmentation in cancer cell lines like HL-60.[13]
-
Antioxidant Activity: The ability to scavenge free radicals is a well-documented property of phenolic compounds, including chroman derivatives.[13][14] The methoxy group can modulate this activity. Some diarylchromanones have demonstrated significant antioxidant potential, which can contribute to both their anticancer and broader cytoprotective effects.[13]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HL-60, or IGROV-1) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.
-
Compound Addition: Treat the cells with a range of concentrations of the this compound derivative (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a positive control (e.g., etoposide) and a vehicle control (DMSO).
-
MTT Reagent: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available literature on structurally related compounds strongly suggests potential for potent anti-inflammatory, neuroprotective, and anticancer activities.[3][5][11] The key to unlocking this potential lies in systematic derivatization and rigorous biological evaluation. Future research should focus on:
-
Synthesis of Libraries: Creating diverse libraries of this compound derivatives to establish clear structure-activity relationships (SAR).
-
Mechanism of Action Studies: Moving beyond phenotypic screening to elucidate the specific molecular targets and signaling pathways modulated by the most active compounds.
-
In Vivo Validation: Progressing lead compounds from in vitro assays to relevant animal models of inflammation, neurodegeneration, and cancer to assess their efficacy and safety profiles.
This guide provides the foundational knowledge and experimental frameworks necessary to advance the exploration of this exciting chemical space.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. rjptonline.org [rjptonline.org]
- 3. 6-methoxy-2-(3-methoxyphenyl)chroman-4-one [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-(4-Chlorophenyl)-6-methoxychroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In silico prediction of 6-Methoxychroman-3-one bioactivity
An In-Depth Technical Guide: In Silico Prediction of 6-Methoxychroman-3-one Bioactivity
Abstract
The imperative to accelerate drug discovery pipelines while mitigating the high costs and late-stage attrition rates has positioned in silico methodologies at the forefront of modern pharmaceutical research.[1][2] This guide provides a comprehensive, technically-grounded workflow for the computational prediction of bioactivity for this compound, a member of the pharmacologically significant chromanone class of heterocyclic compounds.[3][4][5] We will move beyond a simple recitation of steps to explore the causal logic behind each phase of the analysis, from initial target identification and molecular docking to pharmacophore modeling and ADMET profiling. This document is designed for researchers, computational chemists, and drug development professionals, offering a self-validating framework to generate a robust, data-driven hypothesis of a molecule's therapeutic potential before committing to resource-intensive laboratory synthesis and evaluation.
Introduction: The Rationale for a Computational First Approach
The journey from a chemical entity to a market-approved therapeutic is notoriously long and fraught with failure. A significant portion of this failure is attributed to unforeseen issues with a compound's efficacy, pharmacokinetics, or toxicity discovered late in development.[2][6] Computational, or in silico, techniques offer a powerful paradigm shift, enabling the early-stage triage of vast chemical libraries to identify and prioritize candidates with the highest probability of success.[1][7][8] By simulating molecular interactions and predicting physiological properties, we can build a detailed "virtual profile" of a compound, guiding more focused and efficient experimental validation.
The chromanone scaffold, a core component of our subject molecule, is present in a wide array of natural and synthetic compounds exhibiting diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[4][5][9] This precedent makes this compound a compelling candidate for computational investigation. This guide will detail a multi-pronged in silico strategy to elucidate its potential bioactivity, target profile, and drug-likeness.
The Subject Molecule: this compound
Before initiating any predictive workflow, a fundamental understanding of the subject molecule is essential.
-
IUPAC Name: 6-methoxy-2,3-dihydrochromen-4-one
-
Molecular Formula: C₁₀H₁₀O₃
-
Molecular Weight: 178.18 g/mol
-
Structure:
The molecule features a chromanone core with a methoxy group at the 6-position. This substitution can significantly influence its electronic properties and, consequently, its interaction with biological targets compared to the unsubstituted parent scaffold.
The Integrated In Silico Bioactivity Workflow
A robust computational assessment relies not on a single method, but on the convergence of evidence from multiple, orthogonal approaches. Our workflow is designed as a logical cascade, where the output of one stage informs the input of the next.
Caption: The integrated workflow for in silico bioactivity prediction.
Target Identification: Finding the Molecular Lock for Our Key
Causality: A drug's action is contingent upon its interaction with a biological target, typically a protein. Before we can assess binding, we must first generate a credible list of potential targets. For a novel or sparsely studied compound like this compound, we employ "reverse" strategies that use the ligand's structure to search for potential protein partners.
Protocol: Target Fishing via Ligand Shape Similarity
-
Tool Selection: Utilize web servers like PharmMapper or SuperPred, which compare the shape and pharmacophoric features of a query molecule against a database of annotated protein binding sites.
-
Ligand Preparation:
-
Draw this compound in a molecular editor (e.g., MarvinSketch, ChemDraw) and save it as a 3D .sdf or .mol2 file.
-
Ensure the structure is energy-minimized using a standard force field (e.g., MMFF94) to generate a low-energy, representative conformation.
-
-
Submission & Analysis:
-
Upload the prepared ligand file to the chosen server.
-
The server will return a list of potential protein targets, ranked by a "fit score" or similar metric.
-
Crucial Insight: Do not accept this list at face value. Curate the results based on existing literature for the broader chromanone class. For this guide, based on known activities of related compounds, we will prioritize targets involved in inflammation and cancer, such as Cyclooxygenase-2 (COX-2), p38 MAPK, and Insulin-degrading enzyme (IDE).[5][9]
-
Molecular Docking: Simulating the Protein-Ligand Handshake
Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand within a protein's active site.[10][11] A strong predicted binding affinity (represented by a low binding energy score) suggests a stable interaction, indicating the protein is a plausible target. This step is fundamental to validating the hypotheses generated during target identification.
Caption: The streamlined workflow for molecular docking simulation.
Protocol: Protein-Ligand Docking using AutoDock Vina
This protocol outlines the steps using the popular academic software suite of AutoDockTools (ADT) and AutoDock Vina.[12][13]
-
Step 1: Protein Preparation [12][14]
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, let's use COX-2 (PDB ID: 5KIR).
-
Open the .pdb file in ADT.
-
Remove non-essential components: Edit > Delete Water and manually remove any co-crystallized ligands or ions not relevant to the binding site.
-
Add polar hydrogens, which are critical for forming hydrogen bonds: Edit > Hydrogens > Add > Polar Only.
-
Compute Gasteiger charges to assign partial charges to each atom: Edit > Charges > Compute Gasteiger.
-
Save the prepared protein in the required .pdbqt format: File > Save > Write PDBQT.
-
-
Step 2: Ligand Preparation
-
Import the 3D structure of this compound into ADT.
-
The software will automatically detect the root and rotatable bonds.
-
Save the prepared ligand in .pdbqt format.
-
-
Step 3: Grid Box Generation
-
Expert Insight: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. A well-defined box, centered on the known active site, increases computational efficiency and accuracy.
-
Load the prepared protein .pdbqt file.
-
Navigate to Grid > Grid Box.
-
Center the grid box on the active site of COX-2. This can be determined from the location of the co-crystallized ligand in the original PDB file or from literature. Adjust the dimensions to encompass the entire active site with a small buffer (~4-5 Å).
-
-
Step 4: Running AutoDock Vina
-
Create a configuration file (conf.txt) specifying the paths to the protein and ligand files, and the center and size of the grid box.
-
Execute Vina from the command line: vina --config conf.txt --log results.log
-
-
Step 5: Results Analysis
-
Vina will output a .pdbqt file containing the top binding poses (usually 9) and their corresponding binding affinities in kcal/mol.
-
The binding affinity is the key quantitative output. More negative values indicate stronger, more favorable binding.
-
Visualize the output file in a molecular viewer (e.g., PyMOL, Chimera) to inspect the protein-ligand interactions (hydrogen bonds, hydrophobic contacts) of the best-scoring pose.
-
Data Presentation: Hypothetical Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.9 | Arg120, Tyr355, Ser530 |
| p38 MAPK | 3S3I | -7.5 | Met109, Lys53, Asp168 |
| Insulin-degrading enzyme | 2G54 | -8.5 | His112, Val190, Phe429 |
| Aldehyde Oxidase | 4UHW | -6.8 | Met883, Glu1266 |
Note: These are example values for illustrative purposes. A binding affinity of -8.0 kcal/mol or lower is generally considered a strong interaction for a lead-like compound.
Pharmacophore Modeling: Abstracting the Key Features for Interaction
Causality: While docking provides a specific pose, pharmacophore modeling abstracts the essential chemical features required for binding.[15] A pharmacophore is a 3D arrangement of features like hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings.[16] This model serves as a powerful 3D search query for discovering novel molecules with the same key features, even if their underlying scaffolds are different.
Protocol: Structure-Based Pharmacophore Generation
-
Tool Selection: Use software like LigandScout, Phase (Schrödinger), or the ZINCPharmer web server.
-
Input: The best-scoring docked pose of this compound inside the target protein's active site (e.g., the -8.9 kcal/mol pose in COX-2).
-
Feature Identification: The software analyzes the interactions between the ligand and the protein and automatically generates features.[17]
-
The carbonyl oxygen of the chromanone ring is a likely Hydrogen Bond Acceptor .
-
The benzene ring is an Aromatic/Hydrophobic feature .
-
The methoxy group's oxygen could also act as a Hydrogen Bond Acceptor .
-
-
Model Refinement: Review the generated model. Ensure the features correspond to key interactions observed during the docking analysis. Excluded volumes can be added to represent the space occupied by the protein, preventing clashes in future virtual screening hits.
-
Application: The resulting pharmacophore model can be used to screen large compound databases (like ZINC or ChEMBL) to find other molecules that fit the required 3D feature map, thus identifying novel potential hits.[15]
ADMET Prediction: Will it be a Good Drug?
Causality: A compound that binds a target potently is of little therapeutic value if it is poorly absorbed, rapidly metabolized, improperly distributed, or toxic.[18][19] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filter to eliminate compounds with unfavorable pharmacokinetic or safety profiles early in the discovery process.[1][6]
Protocol: In Silico ADMET Profiling
-
Tool Selection: Utilize free and robust web-based tools like SwissADME or pkCSM.[18]
-
Input: The canonical SMILES string of this compound.
-
Execution: Submit the SMILES string to the server, which runs a battery of pre-built models to predict various properties.
-
Analysis: Evaluate the key output parameters against established thresholds for drug-likeness.
Data Presentation: Predicted ADMET Profile for this compound
| Property | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | 178.18 g/mol | Excellent (< 500) |
| LogP (Lipophilicity) | 1.60 | Optimal (1-3) | |
| H-Bond Donors | 0 | Excellent (< 5) | |
| H-Bond Acceptors | 3 | Excellent (< 10) | |
| Pharmacokinetics | GI Absorption | High | Favorable for oral delivery |
| BBB Permeant | Yes | Potential for CNS activity | |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions | |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions | |
| Drug-Likeness | Lipinski's Rule | 0 Violations | High drug-likeness |
| Bioavailability Score | 0.55 | Good | |
| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Note: Data is compiled from PubChem and hypothetical predictions for illustrative purposes.[20] The results suggest that this compound has a favorable drug-like profile.
Conclusion: Building a Data-Driven Hypothesis
By integrating the findings from our multi-faceted in silico workflow, we can construct a comprehensive bioactivity hypothesis for this compound:
-
Potential Targets: The molecule shows strong predicted binding affinity for targets involved in inflammation and metabolic regulation, particularly COX-2 and Insulin-degrading enzyme.
-
Binding Mode: The chromanone core likely serves as a key anchor in the binding pockets, with the carbonyl oxygen acting as a critical hydrogen bond acceptor.
-
Drug-Likeness: The compound exhibits an excellent ADMET profile, with high predicted oral absorption, low toxicity risk, and adherence to Lipinski's Rule of Five.
This computational evidence strongly supports prioritizing this compound for chemical synthesis and subsequent in vitro biological evaluation. The predicted targets (COX-2, IDE) provide a clear and rational starting point for experimental assays. This in silico-first approach ensures that valuable laboratory resources are directed toward a compound that has already passed a rigorous virtual screening and profiling process, significantly enhancing the probability of a successful outcome.
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. youtube.com [youtube.com]
- 12. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sites.ualberta.ca [sites.ualberta.ca]
- 15. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Schrodinger-NotesâTarget-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]
- 18. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 19. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 20. 6-Methoxychroman-2-one | C10H10O3 | CID 266743 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-Methoxychroman-3-one: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Chroman Scaffold
The chroman ring system, a bicyclic ether, is a cornerstone of natural product chemistry and a highly valued "privileged scaffold" in medicinal chemistry. Its rigid, yet conformationally flexible, structure provides an excellent platform for the spatial presentation of functional groups, enabling precise interactions with a multitude of biological targets. The inherent stability and synthetic tractability of the chroman core have made it a recurring motif in a wide array of pharmacologically active compounds, including anti-inflammatory, anticancer, and neuroprotective agents.[1][2][3]
Within this versatile family, the 6-methoxychroman-3-one scaffold has emerged as a particularly promising starting point for the development of novel therapeutics. The presence of the methoxy group at the 6-position significantly influences the molecule's electronic properties and lipophilicity, often enhancing its metabolic stability and target engagement.[4] The ketone at the 3-position offers a reactive handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles. This guide provides a comprehensive overview of the synthesis, key therapeutic applications, and future potential of the this compound scaffold in medicinal chemistry.
Synthesis of the this compound Core
The construction of the this compound core can be achieved through several synthetic strategies. A reliable and adaptable approach involves the intramolecular cyclization of a suitably substituted phenoxyacetic acid derivative. The following protocol is a proposed synthetic route adapted from the successful synthesis of the analogous 5-methoxychroman-3-one.[5]
Proposed Synthetic Protocol: Intramolecular Friedel-Crafts Acylation
This multi-step synthesis begins with the commercially available 4-methoxyphenol and culminates in the formation of the target this compound.
Step 1: O-Alkylation of 4-Methoxyphenol
-
To a solution of 4-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq).
-
To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 2-(4-methoxyphenoxy)acetate.
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the ethyl 2-(4-methoxyphenoxy)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH, 1.5 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Remove the ethanol under reduced pressure and dilute the aqueous residue with water.
-
Acidify the aqueous solution with cold 2N HCl to precipitate the 2-(4-methoxyphenoxy)acetic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Intramolecular Friedel-Crafts Acylation
-
Suspend the 2-(4-methoxyphenoxy)acetic acid (1.0 eq) in a suitable solvent for Friedel-Crafts reactions, such as dichloromethane (DCM) or nitrobenzene.
-
Add a strong Lewis acid, for example, polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), in excess.
-
Heat the mixture with vigorous stirring. The reaction temperature will depend on the chosen acid catalyst.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Medicinal Chemistry Applications of the 6-Methoxychroman Scaffold
The this compound scaffold and its close derivatives have been successfully employed in the development of potent and selective inhibitors for various therapeutic targets. The following sections highlight key areas where this scaffold has demonstrated significant potential.
Potent and Selective ROCK2 Inhibition
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial regulators of the actin cytoskeleton and are implicated in a range of pathologies, including hypertension, glaucoma, and cancer metastasis. The development of isoform-selective ROCK inhibitors is a major goal in medicinal chemistry to minimize off-target effects.
Derivatives of (S)-6-methoxy-chroman-3-carboxylic acid have been identified as exceptionally potent and selective ROCK2 inhibitors.[6] The carboxylic acid at the 3-position serves as a key attachment point for various amide functionalities, allowing for extensive SAR exploration.
Key Findings:
-
(S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide emerged as a lead compound with an IC₅₀ of 3 nM for ROCK2 and a 22.7-fold selectivity over ROCK1.[6]
-
Molecular docking studies revealed that hydrophobic interactions are a primary driver of the high potency and isoform selectivity of these compounds.[6]
Quantitative Data on ROCK Inhibition
| Compound | Target | IC₅₀ (nM) | Selectivity (ROCK1/ROCK2) |
| (S)-7c | ROCK2 | 3 | 22.7 |
| (S)-7c | ROCK1 | 68.1 |
(Data sourced from Yin et al., Bioorg. Med. Chem., 2019)[6]
Diagram of ROCK Signaling Pathway Inhibition
Caption: Inhibition of the ROCK2 signaling pathway by 6-methoxychroman derivatives.
Anticancer Activity
The chroman scaffold is a common feature in compounds exhibiting anticancer properties. Methoxy-substituted chromanones have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[7][8][9][10]
Mechanisms of Action:
-
Induction of Apoptosis: Methoxyflavone analogs, which are structurally related to this compound, can trigger the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential.[7]
-
Cell Cycle Arrest: Certain derivatives can halt the cell cycle, often at the G0/G1 or G2/M phase, preventing cancer cell proliferation.[3]
-
Modulation of Signaling Pathways: The anti-inflammatory properties of some methoxy-containing chromans, such as the inhibition of the NF-κB pathway, can also contribute to their anticancer effects, as chronic inflammation is a known driver of tumorigenesis.[11]
Anti-inflammatory Properties
Chronic inflammation is a key pathological feature of numerous diseases. The 6-methoxychroman scaffold has been investigated for its potential to modulate inflammatory pathways.
Key Mechanisms:
-
NF-κB Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Methoxy-containing chroman and isochroman derivatives have been shown to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[11][12][13]
-
MAPK Pathway Modulation: The mitogen-activated protein kinase (MAPK) signaling cascade is another critical pathway in the inflammatory response. Some methoxy-chroman derivatives can inhibit the phosphorylation of key MAPK proteins, such as ERK, leading to a reduction in inflammation.[11]
The dual inhibition of both NF-κB and MAPK pathways by related scaffolds highlights the potential of this compound derivatives as multi-target anti-inflammatory agents.
Neuroprotective Effects
Neurodegenerative diseases and acute brain injuries like stroke are characterized by neuronal cell death due to factors such as oxidative stress, excitotoxicity, and neuroinflammation. Methoxy-substituted flavonoids and chromans have demonstrated significant neuroprotective potential in various experimental models.[14][15][16][17]
Mechanisms of Neuroprotection:
-
Antioxidant Activity: The chroman ring is a core component of Vitamin E (tocopherol), a potent antioxidant. The 6-methoxy group can further enhance the radical-scavenging properties of the scaffold.
-
Modulation of GABAergic Neurotransmission: Some methoxyflavones can enhance inhibitory neurotransmission by modulating GABA-A receptors, which can counteract the excessive neuronal excitation that leads to cell death in conditions like stroke.[14]
-
Attenuation of Excitotoxicity: Methoxy-chroman derivatives have been shown to protect neurons from glutamate-induced neurotoxicity, a key mechanism in many neurodegenerative disorders.[14]
Structure-Activity Relationship (SAR) Insights
The pharmacological activity of the 6-methoxychroman scaffold is highly dependent on the nature and position of its substituents. Based on the available literature for related compounds, several key SAR principles can be extrapolated:
-
The 6-Methoxy Group: This group is often crucial for activity. It can act as a hydrogen bond acceptor and its electronic-donating nature can influence the reactivity of the aromatic ring. In some cases, it enhances lipophilicity, which can improve cell permeability.[4]
-
Substitution at the 3-Position: The ketone at C3 is a versatile handle for introducing a wide range of substituents. For the ROCK2 inhibitors, a carboxylic acid at this position, further derivatized to an amide, was essential for high potency.[6]
-
Stereochemistry: As demonstrated with the ROCK2 inhibitors, the stereochemistry at chiral centers can be critical for activity and selectivity. The (S)-enantiomer was significantly more potent than the (R)-enantiomer.[6]
-
Aromatic Ring Substituents: Modifications to the phenyl ring of the chroman core can fine-tune the electronic and steric properties of the molecule, impacting target binding and pharmacokinetic properties.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, makes it an attractive starting point for the development of novel therapeutics. The demonstrated success in generating potent and selective ROCK2 inhibitors showcases the scaffold's potential for tackling challenging drug targets.
Future research should focus on:
-
Expanding the diversity of substituents at the 3-position to explore a wider range of biological targets.
-
Investigating the therapeutic potential of this compound derivatives in animal models of cancer, inflammation, and neurodegenerative diseases.
-
Conducting detailed pharmacokinetic and ADME studies to optimize the drug-like properties of lead compounds.
The continued exploration of the this compound scaffold holds significant promise for the discovery of next-generation therapies for a variety of human diseases.
References
- 1. CNP0305801.0 - COCONUT [coconut.naturalproducts.net]
- 2. sciencescholar.us [sciencescholar.us]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Methoxychroman-2-one|CAS 20920-98-3|Research Chemical [benchchem.com]
- 13. Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), an antioxidant in middle cerebral artery occlusion induced focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
Whitepaper: A Technical Guide to the Discovery and Isolation of Novel Chromanone Derivatives
Abstract
Chromanone and its derivatives represent a class of oxygen-containing heterocyclic compounds that serve as crucial building blocks in medicinal chemistry.[1][2][3][4] Found in a wide array of natural sources, including plants and fungi, these scaffolds exhibit a remarkable breadth of biological activities, from anticancer and anti-inflammatory to antioxidant and antimicrobial properties.[1][5] The structural distinction from the related chromones—the absence of a C2-C3 double bond—can lead to significant variations in their pharmacological profiles, making the discovery of novel chromanone derivatives a compelling avenue for drug development.[2][5] This guide provides a comprehensive, technically-grounded framework for the systematic discovery and isolation of these valuable compounds. We will delve into the strategic sourcing of materials, detail robust extraction and purification workflows, and outline the definitive methods for structural elucidation, providing researchers with the necessary causality behind experimental choices to navigate this complex field.
Section 1: Strategic Sourcing of Novel Chromanone Scaffolds
The journey to a novel bioactive compound begins with a strategic choice of source material. Chromanones are widely distributed in nature, but can also be accessed through targeted synthesis.[1][6] A comprehensive discovery program should consider both avenues.
Natural Product Bioprospecting
Natural sources remain the most prolific reservoir of novel chromanone structures.[5] The selection of a source is not arbitrary but is guided by ethnobotanical knowledge, ecological niche, and chemotaxonomic data.
-
Plants: The plant kingdom is a rich source of chromanones. For instance, the resinous wood of Aquilaria and Gyrinops species, known as agarwood, is a well-documented source of 2-(2-phenylethyl)chromone and chromanone derivatives.[6] Ethnobotanical leads, where plants are used in traditional medicine for ailments like inflammation, can often point to the presence of bioactive compounds, including chromanones.
-
Fungi: Fungi, particularly endophytic and marine-derived species, are increasingly recognized for their unique secondary metabolites produced under specific environmental pressures.[5] Genera such as Penicillium and Aspergillus have yielded novel chromanone structures, some of which are not found in the plant kingdom.[5] The investigation of fungi from unique ecological niches represents a frontier for discovering unprecedented chemical diversity.
Rationale for Synthetic Approaches
While natural product isolation is a discovery engine, chemical synthesis provides a means to create derivatives with tailored properties, confirm structures, and produce material at scale.[2] Modern synthetic methods, such as cascade radical cyclizations and Friedel-Crafts reactions, offer efficient routes to the chroman-4-one core.[1][3][4] This is particularly valuable for structure-activity relationship (SAR) studies, where systematic structural modifications are required to optimize bioactivity.
Section 2: The General Workflow: From Raw Material to Pure Isolate
The successful isolation of a target compound from a complex biological matrix is a multi-step process that hinges on the systematic application of separation science principles. The overarching goal is to progressively enrich the concentration of the target chromanone while removing impurities.
Caption: High-level workflow for chromanone discovery.
Protocol 1: General Extraction and Liquid-Liquid Partitioning
This protocol describes a standard, robust procedure for generating polarity-based fractions from a dried plant or fungal source. The choice of solvents is critical; it is based on the principle of "like dissolves like" to efficiently extract compounds of medium polarity, such as chromanones.
Step-by-Step Methodology:
-
Preparation: Air-dry and grind the source material (e.g., 500 g of plant leaves) to a fine powder. This increases the surface area for efficient solvent penetration.
-
Maceration: Submerge the powdered material in a suitable solvent (e.g., 3 L of 95% Ethanol or Methanol) in a large flask. Methanol is often chosen for its ability to extract a broad range of polar and non-polar compounds.
-
Extraction: Seal the flask and allow it to stand at room temperature for 72 hours with occasional agitation. This allows sufficient time for the secondary metabolites to diffuse into the solvent.
-
Concentration: Filter the mixture through cheesecloth and then filter paper. Concentrate the resulting filtrate in vacuo using a rotary evaporator at a temperature below 45°C to avoid thermal degradation of the compounds. This yields the crude extract.
-
Solvent Partitioning (Self-Validation):
-
Resuspend the crude extract (e.g., 50 g) in 500 mL of a water/methanol mixture (9:1).
-
Transfer the suspension to a 2 L separatory funnel and add 500 mL of n-hexane. Shake vigorously and allow the layers to separate. Drain the lower (aqueous) layer. Repeat the hexane wash two more times. Combine the hexane layers; this is the non-polar fraction .
-
To the remaining aqueous layer, add 500 mL of ethyl acetate (EtOAc). Perform the extraction as above, repeating twice. Combine the EtOAc layers; this is the medium-polarity fraction , which is often rich in chromanones.
-
Finally, extract the remaining aqueous layer with 500 mL of n-butanol (n-BuOH). This yields the polar fraction .
-
-
Final Processing: Concentrate each of the three fractions (hexane, EtOAc, n-BuOH) in vacuo to yield dried residues ready for chromatographic separation. The mass of each fraction should be recorded to calculate yield and guide subsequent steps.
Section 3: Chromatographic Isolation: The Path to Purity
Chromatography is the cornerstone of purification, separating molecules based on their differential interactions with a stationary phase and a mobile phase.[7] For chromanones, a multi-step chromatographic strategy is almost always necessary to achieve the high purity (>95%) required for structural elucidation and bioassays.
A Comparison of Key Chromatographic Techniques
The choice of technique depends on the complexity of the fraction, the quantity of material, and the desired purity.
| Technique | Principle | Stationary Phase | Typical Application for Chromanones | Causality & Justification |
| Column Chromatography (CC) | Adsorption | Silica Gel, Sephadex LH-20 | Initial fractionation of the medium-polarity (EtOAc) extract. | Silica gel separates based on polarity. It is a cost-effective way to handle large amounts of material and achieve initial separation into simpler sub-fractions. |
| Prep. HPLC | Partition | C18 Reverse-Phase Silica | Final purification step for isolated compounds or complex sub-fractions. | Provides high-resolution separation based on hydrophobicity. Essential for separating structurally similar isomers and achieving >95% purity.[8] |
| HSCCC | Liquid-Liquid Partition | None (liquid phases) | Purification of compounds prone to irreversible adsorption on solid supports. | High-Speed Counter-Current Chromatography eliminates solid supports, preventing sample loss and degradation, which can be crucial for delicate or highly reactive chromanones.[9] |
Protocol 2: Preparative HPLC Purification of a Chromanone-Rich Fraction
This protocol outlines a typical final purification step. The parameters provided are a starting point and must be optimized for each specific compound.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 50 mg of a semi-purified fraction (obtained from Column Chromatography) in 2 mL of HPLC-grade methanol. Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the column.
-
System Setup:
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size). A C18 column is chosen for its versatility in separating moderately polar compounds like chromanones.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid improves peak shape by protonating acidic functionalities.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV-Vis Diode Array Detector (DAD), monitoring at wavelengths relevant for the chromanone scaffold (typically ~254 nm and 280 nm).
-
-
Method Development (Self-Validation): First, run an analytical-scale HPLC to determine the optimal gradient. A typical scouting gradient might be 10% B to 90% B over 30 minutes.
-
Preparative Run: Based on the analytical run, inject the sample and run the preparative gradient. A common gradient for chromanones might be:
-
0-5 min: 30% B
-
5-25 min: Gradient from 30% B to 70% B
-
25-30 min: Hold at 70% B
-
30-35 min: Return to 30% B (re-equilibration)
-
-
Fraction Collection: Collect eluting peaks into separate vials based on the UV chromatogram.
-
Purity Check: Re-inject a small aliquot of each collected fraction into an analytical HPLC system using a rapid gradient to confirm its purity. Fractions of >95% purity can be combined.
-
Solvent Removal: Evaporate the solvent from the purified fractions, typically using a centrifugal vacuum concentrator or by lyophilization, to yield the pure isolated compound.
Section 4: Structure Elucidation: Decoding the Molecular Architecture
Once a compound is isolated in sufficient purity and quantity, its chemical structure must be determined. This is a puzzle solved by integrating data from multiple spectroscopic techniques.[10][11] The combination of mass spectrometry and NMR spectroscopy is the modern cornerstone of this process.[12]
Caption: Integrated workflow for spectroscopic structure elucidation.
The Role of Key Spectroscopic Techniques
-
High-Resolution Mass Spectrometry (HR-MS): This is the first step. It provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. This is the foundational piece of the puzzle.[12]
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment (chemical shift), their proximity to one another (spin-spin coupling), and their relative numbers (integration).
-
¹³C NMR & DEPT: Reveals the number of unique carbon atoms in the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment further classifies each carbon as a CH, CH₂, or CH₃ group, which is critical for piecing together fragments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are the key to connecting the pieces.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H systems).
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates a proton with the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is arguably the most powerful experiment for building the carbon skeleton of a novel compound.
-
-
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction provides the absolute, unambiguous 3D structure.[10] However, many natural products do not readily form high-quality crystals.
Table 2: Representative Spectroscopic Data for a Hypothetical Chromanone
| Technique | Observed Data (Example) | Interpretation & Causality |
| HR-MS | [M+H]⁺ ion at m/z 179.0703 | Calculated molecular formula: C₁₀H₁₀O₃. Determines the elemental composition, constraining all further analysis. |
| ¹H NMR | δ 7.8 (d, 1H), δ 6.9 (m, 2H), δ 4.5 (t, 2H), δ 2.8 (t, 2H) | Aromatic protons (δ > 6.5) and aliphatic protons (δ < 5.0) are present. The splitting patterns (d=doublet, t=triplet) indicate neighboring protons. |
| ¹³C NMR | δ 192, 162, 128, 121, 118, 67, 29 | Carbonyl carbon (C=O) at δ ~192. Aromatic carbons from δ 110-165. Aliphatic carbons at δ < 70. |
| HMBC | Correlation from proton at δ 4.5 to carbonyl at δ 192 | This proton is 2-3 bonds away from the C=O group, confirming the -CH₂-C=O fragment typical of the chromanone core. |
By systematically acquiring and integrating these datasets, a researcher can confidently propose, and often definitively prove, the structure of a newly discovered chromanone derivative.
Conclusion
The discovery of novel chromanone derivatives is a rigorous scientific endeavor that blends classical natural product chemistry with modern analytical technology. The process is not linear but iterative, often requiring repeated cycles of purification and analysis. The key to success lies in a logical, evidence-based approach: strategic sourcing to maximize the probability of novelty, systematic fractionation and purification to achieve isolation, and the powerful integration of spectroscopic data to unveil the final molecular structure. As new analytical tools and genomic approaches continue to evolve[13], the potential to uncover new chromanone derivatives with significant therapeutic potential remains a vibrant and promising field of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current developments in the synthesis of 4-chromanone-derived compounds. | Semantic Scholar [semanticscholar.org]
- 4. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecules | Special Issue : Isolation, Structure Elucidation and Biological Activity of Natural Products [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benthamscience.com [benthamscience.com]
Theoretical Perspectives on the Reactivity of 6-Methoxychroman-3-one: A Computational Approach
An In-depth Technical Guide
Introduction
The chromanone scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active molecules. Its unique structural and electronic properties make it a versatile building block in synthetic organic chemistry and drug development. Within this class, 6-Methoxychroman-3-one presents a particularly interesting case for reactivity studies. The interplay between the electron-donating methoxy group on the aromatic ring and the electron-withdrawing carbonyl group within the heterocyclic system creates a nuanced electronic landscape that dictates its chemical behavior.
This guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of this compound. Moving beyond a simple recitation of reaction types, we will delve into the quantum chemical principles that govern its behavior. By leveraging Density Functional Theory (DFT), we can dissect the molecule's electronic structure to identify reactive sites, rationalize reaction mechanisms, and guide the rational design of novel synthetic transformations. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanism-driven understanding of chromanone chemistry.
Part 1: The Foundation of Reactivity - A Quantum Chemical Lens
To truly understand the reactivity of a molecule like this compound, we must look at its electronic structure. Modern computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for this purpose.[1][2][3] DFT allows us to calculate and visualize the distribution of electrons within the molecule, offering predictive insights that are often difficult to obtain through experimentation alone. Several key concepts derived from DFT calculations form the bedrock of our analysis:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most likely to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[1][4]
-
Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive visualization of electron-rich (red, negative potential) and electron-poor (blue, positive potential) regions. This allows for the rapid identification of sites prone to electrophilic and nucleophilic attack, respectively.[1][2][3]
-
Global and Local Reactivity Descriptors: These are quantitative metrics that describe a molecule's overall and site-specific reactivity.
-
Global Descriptors: Electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) provide a general measure of a molecule's tendency to accept or donate electrons.[5][6]
-
Local Descriptors (Fukui Functions): These functions indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more granular view of reactivity.[3]
-
Part 2: Dissecting the Electronic Landscape of this compound
The reactivity of this compound is governed by the electronic push-and-pull of its constituent functional groups. The methoxy group at the C6 position is a strong electron-donating group (EDG) through resonance, enriching the aromatic ring with electron density. Conversely, the ketone at the C3 position is a powerful electron-withdrawing group (EWG) through both induction and resonance. This electronic dichotomy establishes distinct reactive zones within the molecule.
A DFT analysis at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) would yield the following insights, summarized in Table 1.[3][7]
Table 1: Predicted Electronic Properties and Reactivity Sites of this compound
| Property/Region | Theoretical Prediction | Rationale |
| Most Electrophilic Center | Carbonyl Carbon (C3) | The C=O bond is highly polarized, making the carbon atom electron-deficient and a prime target for nucleophiles. An MEP analysis would show a strong positive potential (blue region) localized here. |
| Most Nucleophilic Centers | C5 and C7 of the Aromatic Ring | The electron-donating methoxy group at C6 is an ortho, para-director, strongly activating these positions towards electrophilic attack. The ether oxygen in the chroman ring also contributes to this activation. |
| Most Acidic Protons | C2 Methylene Protons (α-protons) | The protons on the carbon adjacent to the C3 carbonyl are acidic. Deprotonation by a base leads to the formation of a resonance-stabilized enolate, a potent nucleophile. |
| HOMO Distribution | Primarily located on the electron-rich benzene ring, particularly at the C5, C6, and C7 positions, and the ether oxygen. | This distribution confirms the aromatic ring's role as the primary site for electron donation in electrophilic reactions. |
| LUMO Distribution | Primarily localized on the α,β-unsaturated ketone system (O=C3-C4-C4a), with a significant coefficient on the C3 carbonyl carbon. | This indicates that the molecule's lowest energy pathway for accepting electrons involves the carbonyl group and the adjacent C4 carbon, making it susceptible to both direct (1,2) and conjugate (1,4) nucleophilic addition. |
| HOMO-LUMO Gap | Predicted to be moderately sized. The presence of both strong donating and withdrawing groups can modulate the gap, influencing its overall reactivity and potential for biological activity.[1][2] | A smaller energy gap is often correlated with higher reactivity and potential biological activity.[2] The electron-donating methoxy group at position 6 has been shown in related chromone structures to favorably influence electronic properties.[7] |
Part 3: Key Reaction Pathways - A Mechanistic Exploration
Based on the theoretical analysis, we can predict several key classes of reactions for this compound.
Reactions Centered at the Carbonyl Group
The C3 carbonyl is the most prominent electrophilic site. Its reactivity can be channeled in two primary ways:
-
Direct Nucleophilic Addition (1,2-Addition): Strong, non-stabilized nucleophiles (e.g., Grignard reagents, organolithiums) will preferentially attack the carbonyl carbon directly to form a tertiary alcohol upon workup.
-
Enolate Formation and Subsequent Reactions: In the presence of a base, the acidic α-protons at the C2 position can be removed to form an enolate. This enolate is a powerful carbon-based nucleophile that can participate in a wide range of C-C bond-forming reactions, such as aldol condensations and Michael additions. The formation of this key intermediate is a cornerstone of chromanone chemistry.[8]
Caption: Enolate formation and subsequent electrophilic trapping.
Electrophilic Aromatic Substitution
The benzene ring, activated by the C6-methoxy group and the endocyclic ether oxygen, is highly susceptible to electrophilic aromatic substitution (EAS). The directing effects strongly favor substitution at the C5 and C7 positions. Standard EAS reactions like nitration, halogenation, and Friedel-Crafts acylation/alkylation would be expected to proceed regioselectively at these sites.
Hetero-Diels-Alder Reactions
While less common for chromanones themselves, the parent chromone scaffold can participate as a heterodiene in polar hetero-Diels-Alder (HDA) reactions.[6] Computational studies can be employed to investigate the feasibility of this compound or its derivatives (e.g., an exocyclic methylene variant at C2) acting as a diene or dienophile, providing a pathway to complex polycyclic structures. DFT calculations are essential for determining the activation energies and selectivities of such cycloadditions.[6]
Part 4: A Self-Validating Computational Protocol
To ensure the trustworthiness and accuracy of theoretical predictions, a rigorous and self-validating computational workflow must be employed. The following protocol outlines the standard steps for a comprehensive DFT analysis of this compound's reactivity.
Step-by-Step Computational Workflow
-
Structure Preparation:
-
Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial, low-level molecular mechanics optimization to obtain a reasonable starting geometry.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization using DFT. A common and reliable choice is the B3LYP functional with the 6-311+G(d,p) basis set.[3][7] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.
-
-
Electronic Property Analysis:
-
From the optimized structure, calculate and visualize the HOMO and LUMO to identify frontier orbital distributions.
-
Generate the Molecular Electrostatic Potential (MEP) surface to map electron-rich and electron-poor regions.
-
Calculate global reactivity descriptors (hardness, electronegativity, electrophilicity index) from the HOMO and LUMO energies.
-
-
Reaction Pathway Modeling (Transition State Search):
-
For a specific reaction (e.g., enolate formation), model the reactant, base, and the transition state (TS) structure.
-
Perform a TS optimization (e.g., using the QST2 or Berny algorithm).
-
A subsequent frequency calculation on the TS geometry must yield exactly one imaginary frequency, corresponding to the atomic motion along the reaction coordinate.
-
Calculate the intrinsic reaction coordinate (IRC) to confirm that the TS correctly connects the reactants and products. The energy difference between the TS and the reactants gives the activation energy (ΔG‡).
-
Caption: A standard workflow for DFT-based reactivity analysis.
Conclusion
The reactivity of this compound is a product of a delicate electronic balance. A theoretical approach, grounded in Density Functional Theory, provides unparalleled insight into this balance. Our analysis reveals three primary centers of reactivity: the highly electrophilic C3 carbonyl carbon, the acidic C2 methylene protons which give rise to a potent nucleophilic enolate, and the electron-rich C5/C7 positions on the aromatic ring. By understanding the distribution of frontier molecular orbitals and the molecular electrostatic potential, we can rationally predict the outcomes of a wide range of chemical reactions. The computational protocols outlined herein offer a robust and validated pathway for researchers to explore these reactions in silico, accelerating the discovery of new synthetic methods and the development of novel chromanone-based therapeutics.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An MEDT Study of the Reaction Mechanism and Selectivity of the Hetero-Diels–Alder Reaction Between 3-Methylene-2,4-Chromandione and Methyl Vinyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Domino reactions of chromones with activated carbonyl compounds [beilstein-journals.org]
An In-depth Technical Guide to the Physicochemical Properties of Substituted Chroman-3-ones
Introduction: The Chroman-3-one Scaffold in Modern Drug Discovery
The chroman-3-one framework, a core heterocyclic structure, has garnered significant attention in medicinal chemistry. These compounds are not merely synthetic curiosities; they are recognized as "privileged structures," meaning they are capable of binding to a diverse range of biological targets.[1] Naturally occurring and synthetic chroman-3-ones and their derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Their therapeutic potential makes them valuable templates for designing novel drug candidates.[3][4]
However, the journey from a promising hit compound to a viable drug is paved with physicochemical challenges. Properties such as lipophilicity, aqueous solubility, and ionization state (pKa) are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding and optimizing these properties is paramount for successful drug development. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key physicochemical properties of substituted chroman-3-ones, the experimental methodologies used for their characterization, and the profound impact of chemical substitution on these essential parameters.
Synthesis and Structural Elucidation
The foundation of any physicochemical study is the procurement and unambiguous characterization of the molecule of interest. The synthesis of the chroman-3-one core can be achieved through several established routes. A prevalent and effective method involves the base-promoted condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, which undergoes a subsequent intramolecular oxa-Michael addition to form the heterocyclic ring.[5]
Caption: General workflow for the synthesis of substituted chroman-3-ones.
Once synthesized, rigorous structural confirmation is essential. This is achieved through a combination of spectroscopic techniques.
Spectroscopic Characterization Protocol
The identity and purity of a synthesized chroman-3-one derivative are confirmed using a standard suite of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for a 2-substituted chroman-3-one include the aromatic protons on the benzopyran ring, the diastereotopic protons at the C2 position, and the signals corresponding to the specific substituent. For example, in 6-nitro-2-pentylchroman-4-one, the aromatic protons appear as distinct doublets and doublets of doublets in the δ 7.10-8.77 ppm region, while the protons of the pentyl chain appear in the upfield region (δ 0.90-1.97 ppm).[5]
-
¹³C NMR: Reveals the number of different carbon environments in the molecule. The carbonyl carbon (C4) of the chroman-3-one core is a key diagnostic signal, typically appearing far downfield (e.g., δ 190.5 ppm for 6-nitro-2-pentylchroman-4-one).[5]
2. Infrared (IR) Spectroscopy:
-
This technique is invaluable for identifying key functional groups. The most prominent and diagnostic absorption for a chroman-3-one is the strong carbonyl (C=O) stretching vibration, typically observed in the range of 1650-1700 cm⁻¹.[6][7] Additional characteristic peaks include C-O-C stretching and aromatic C=C stretching vibrations.[7]
3. Mass Spectrometry (MS):
-
MS provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide further structural information.
| Technique | Key Diagnostic Feature | Typical Range / Value | Reference |
| ¹H NMR | Aromatic Protons | δ 6.5 - 8.8 ppm | [5] |
| C2 and C3 Protons | δ 2.7 - 4.6 ppm | [5] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190 - 195 ppm | [5] |
| IR | Carbonyl Stretch (ν C=O) | 1650 - 1700 cm⁻¹ | [6][7] |
| MS | Molecular Ion Peak (M+) | Corresponds to MW | [7] |
| Table 1. Summary of key spectroscopic data for the characterization of chroman-3-ones. |
Core Physicochemical Properties for Drug Development
The biological activity of a compound is meaningless if it cannot reach its target in the body. The following physicochemical properties govern this crucial aspect of pharmacology.
Lipophilicity (LogP and LogD)
Lipophilicity, the "oil-loving" nature of a molecule, is arguably one of the most critical physicochemical parameters in drug design. It influences solubility, permeability across biological membranes, plasma protein binding, and metabolic clearance.[8] It is quantified as the partition coefficient (P), which is the ratio of the concentration of a compound in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[8] For practical use, this is expressed on a logarithmic scale (LogP).[8]
-
LogP: Refers to the partition coefficient of the neutral, non-ionized form of the molecule.
-
LogD: The distribution coefficient at a specific pH (commonly 7.4 for physiological relevance), which accounts for both the neutral and ionized forms of the molecule. For non-ionizable compounds, LogD = LogP.[9]
Caption: Interdependence of core physicochemical properties and their impact on drug development.
Experimental Protocol: LogP Determination by Shake-Flask Method
This classic and reliable method directly measures the partitioning of a compound between n-octanol and water.[8][9]
Causality Behind Choices:
-
Pre-saturation: Both the n-octanol and aqueous buffer phases are pre-saturated with each other for 24 hours. This is a critical step to ensure that the subsequent partitioning of the analyte is the only process contributing to the equilibrium, preventing volume changes in the phases that would skew the concentration measurements.
-
pH 7.4 Buffer: A phosphate-buffered saline (PBS) at pH 7.4 is used for the aqueous phase to mimic physiological conditions, making the resulting LogD value more relevant to in-vivo performance.[9]
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is used for quantification due to its high precision, sensitivity, and ability to separate the analyte from any potential impurities.[9][10]
Step-by-Step Methodology:
-
Phase Preparation: Prepare a sufficient quantity of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4). Mix equal volumes of both and stir vigorously for 24 hours to achieve mutual saturation. Separate the two phases using a separatory funnel.
-
Compound Addition: Accurately weigh the substituted chroman-3-one and dissolve it in a predetermined volume of one of the pre-saturated phases (whichever it is more soluble in).
-
Partitioning: Add an equal volume of the other pre-saturated phase to the solution from step 2.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to facilitate partitioning. Subsequently, allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.
-
Quantification: Carefully sample a known volume from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each sample using a validated HPLC method.
-
Calculation: Calculate the LogP (or LogD at pH 7.4) using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )[8]
Aqueous Solubility
Poor aqueous solubility is a major cause of failure for drug candidates.[11] It directly impacts oral bioavailability and complicates the development of intravenous formulations. Solubility can be assessed under different conditions, leading to two key definitions:
-
Kinetic Solubility: Measured by dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It represents the concentration at which a compound precipitates from a supersaturated solution and is a high-throughput method used for early-stage screening.[11][12][13]
-
Thermodynamic (or Equilibrium) Solubility: The true saturation concentration of a compound in a buffer after a long incubation period (e.g., 24 hours) allows the system to reach equilibrium. It is considered the "gold standard" for solubility measurement and is crucial for later-stage development and formulation.[11][12][14]
Caption: Comparison of experimental workflows for kinetic and thermodynamic solubility assays.
Experimental Protocol: Thermodynamic Solubility by HPLC-UV
This protocol determines the equilibrium solubility, providing a definitive value for formulation and biopharmaceutical modeling.
Causality Behind Choices:
-
Excess Solid: Starting with an excess of the solid compound is mandatory to ensure that the solution becomes saturated and that an equilibrium is established between the solid and dissolved states.
-
24-hour Incubation: A long incubation period with agitation is necessary to ensure the system has reached true thermodynamic equilibrium.[12] Shorter times may lead to an underestimation of the true solubility.
-
Filtration: Filtration is used to separate the saturated solution (filtrate) from the undissolved solid material before analysis. This step is crucial to ensure that only the dissolved compound is being measured.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid substituted chroman-3-one to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4 PBS).
-
Equilibration: Seal the vial and place it on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours.
-
Phase Separation: After incubation, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.
-
Quantification: Analyze the clear filtrate using a calibrated HPLC-UV method to determine the concentration of the dissolved compound.
-
Result: The measured concentration is the thermodynamic solubility of the compound under the tested conditions.
Ionization Constant (pKa)
The pKa is the pH at which a compound is 50% ionized and 50% neutral. It is a critical parameter as the ionization state of a molecule dramatically affects its solubility, permeability, and potential for receptor interaction. For chroman-3-ones, substituents on the aromatic ring can significantly influence the acidity or basicity of the molecule.
Experimental Protocol: pKa Determination by UV-Spectrophotometry
This method is effective for compounds that possess a chromophore (which chroman-3-ones do) and whose UV-Vis absorbance spectrum changes upon ionization.[9]
Causality Behind Choices:
-
Series of Buffers: A wide range of buffers spanning the pH scale is used to systematically induce and monitor the change in the compound's ionization state.[9]
-
Spectroscopic Monitoring: The change in the electronic structure upon protonation or deprotonation often leads to a shift in the wavelength of maximum absorbance (λmax). By monitoring this change as a function of pH, the pKa can be determined.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12).
-
Stock Solution: Prepare a concentrated stock solution of the chroman-3-one in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: In a 96-well UV-transparent plate, add a small, fixed volume of the stock solution to each well, followed by a larger, fixed volume of each buffer from the series.
-
Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.
-
Data Analysis: Identify the wavelengths where the absorbance changes most significantly with pH. Plot absorbance at these wavelengths versus pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.[15]
The Impact of Substitution on Physicochemical Properties
The true power of medicinal chemistry lies in the ability to fine-tune a molecule's properties by altering its structure. For the chroman-3-one scaffold, substituents on the aromatic ring or at the C2 position can dramatically alter the physicochemical profile.
| Substituent Type | Position | Effect on Lipophilicity (LogP) | Effect on Solubility | Effect on pKa | Rationale |
| Halogens (F, Cl, Br) | Aromatic Ring | Increase | Decrease | Minor effect on ketone basicity | Halogens are lipophilic and increase the overall non-polar surface area of the molecule.[16] |
| Nitro (-NO₂) | Aromatic Ring | Slight Increase | Decrease | Can make nearby protons more acidic | The nitro group is electron-withdrawing but also polar, leading to complex effects. Its strong electron-withdrawing nature can impact electron density elsewhere.[5] |
| Methoxy (-OCH₃) | Aromatic Ring | Slight Increase | Variable | Can increase basicity of ketone | The methoxy group is an electron-donating group, which can increase the electron density on the carbonyl oxygen, potentially making it more basic. |
| Carboxylic Acid (-COOH) | C3 Position | Decrease | Increase (at pH > pKa) | Introduces an acidic pKa (~4-5) | The carboxyl group is highly polar and ionizable, drastically increasing hydrophilicity when deprotonated.[17] |
| Alkyl Chains (-CH₃, -C₅H₁₁) | C2 Position | Significant Increase | Significant Decrease | Negligible | Adding non-polar alkyl groups directly increases the lipophilicity and molecular volume, reducing water solubility.[5] |
| Table 2. Predicted influence of common substituents on the physicochemical properties of a chroman-3-one core. |
Conclusion
The physicochemical properties of substituted chroman-3-ones are not mere data points; they are the fundamental drivers of a compound's potential success or failure as a therapeutic agent. A thorough understanding and early-stage characterization of lipophilicity, solubility, and pKa are indispensable for rational drug design. By employing the robust experimental protocols detailed in this guide, researchers can build comprehensive structure-property relationships, enabling the targeted optimization of the chroman-3-one scaffold. This strategic approach, grounded in the principles of physical chemistry, is essential for transforming biologically active molecules into effective and safe medicines.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. npaa.in [npaa.in]
- 8. acdlabs.com [acdlabs.com]
- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chromone-3-carboxylic acid | C10H6O4 | CID 181620 - PubChem [pubchem.ncbi.nlm.nih.gov]
Exploring the SAR of 6-Methoxychroman-3-one analogues
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Methoxychroman-3-one Analogues
Prepared by: Gemini, Senior Application Scientist
Abstract
The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological potential. The this compound core, in particular, serves as a versatile template for developing novel therapeutic agents, notably in oncology and inflammatory diseases. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) for analogues of this compound. We will dissect the influence of structural modifications at key positions on biological activity, explain the rationale behind experimental design, and provide detailed protocols for synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for therapeutic innovation.
Introduction: The Significance of the Chromanone Scaffold
Chromanones (2,3-dihydro-1-benzopyran-4-ones) and their related chromone structures are a class of oxygen-containing heterocyclic compounds widely distributed in nature and prominent in synthetic medicinal chemistry.[1][2] These scaffolds exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3] The presence of the chromanone ring is often associated with the ability to modulate key signaling pathways involved in disease progression.[3][4]
The 6-methoxy substitution on the chroman ring is of particular interest. The methoxy group, an electron-donating substituent, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, affecting its metabolic stability, lipophilicity, and interaction with biological targets.[5][6] This guide focuses specifically on the this compound core, a less explored but highly promising variant, to elucidate how targeted chemical modifications can tune its biological efficacy.
The Core Scaffold and Rationale for Modification
The this compound structure presents several key positions for chemical modification to probe and optimize biological activity. Understanding the impact of substitutions at these sites is the central goal of SAR studies. The primary objective is to identify analogues with enhanced potency, improved selectivity, and favorable drug-like properties.
Caption: Key positions for SAR exploration on the this compound core.
Structure-Activity Relationship (SAR) Analysis
The following sections synthesize findings from studies on chroman-3-one and closely related analogues, such as chroman-3-carboxylic acids and other chroman derivatives. These insights provide a predictive framework for designing novel this compound compounds.
Modifications at the C3-Position
The C3-ketone is a critical feature, but its modification into other functional groups can profoundly impact activity and target specificity. A study on (S)-6-methoxy-chroman-3-carboxylic acid amides, where the C3-ketone is replaced by a carboxylic acid derivative, revealed potent and selective inhibitors of Rho-associated protein kinase 2 (ROCK2), a target relevant in cancer and glaucoma.[7]
-
Key Insight: Conversion of the C3-ketone to a stereochemically defined amide group can yield highly potent and selective kinase inhibitors.
-
Example: (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide demonstrated a ROCK2 inhibitory IC₅₀ value of just 3 nM, with over 22-fold selectivity against the ROCK1 isoform.[7] This highlights the importance of the (S)-stereochemistry and the specific phenyl-pyridine amide moiety for potent activity. The strong hydrophobic interactions were identified as key for this high potency.[7]
Substitutions on the Benzopyran Ring (A-Ring)
The position and nature of substituents on the aromatic A-ring are crucial determinants of activity. The location of the methoxy group itself is a key variable.
-
Methoxy Position: Studies on related 3-styrylchromones have shown that the position of the methoxy group (C6 vs. C7) significantly influences tumor-specificity.[8] While the 6-methoxy substitution is a common starting point, exploring the C7 and C8 positions is a valid strategy for optimization. For instance, moving the methoxy group to the C7 position on the chromone ring was found to increase tumor-specificity in some cases.[8][9]
-
Other Substitutions: In a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid amides, the presence of small, lipophilic groups on the amide's phenyl ring, such as -CH₃, -CF₃, or -Cl, led to potent inhibition of NF-κB activation (IC₅₀: 6.0-60.2 μM).[10] In contrast, hydrophilic substituents like -OH or -OCH₃ resulted in inactive compounds.[10] This suggests that for anti-inflammatory activity, tuning the electronics and lipophilicity of substituents is critical.
Modifications at the C2-Position
The C2 position offers a prime location for introducing diversity to explore interactions with target proteins.
-
Aryl Substituents: In a study of 2,3-diarylchromanones, the nature of the aryl group at C2 was shown to influence anticancer and antioxidant activity.[11][12] For example, specific diarylchromanones showed potent anticancer activity, underscoring the importance of the substitution pattern on this appended ring.[11][12]
-
Rationale: Adding substituents at C2 can modulate the overall shape and electronic profile of the molecule, allowing it to fit into different binding pockets. For kinase inhibitors, these groups can be designed to interact with specific residues near the ATP-binding site.[5][13]
Data Summary: SAR of Chroman Analogues
The following table summarizes key SAR findings from related chroman scaffolds, providing a predictive basis for the design of this compound analogues.
| Scaffold | Target/Activity | Key SAR Findings | Representative IC₅₀ | Reference |
| (S)-6-methoxy-chroman-3-carboxylic acid amide | ROCK2 Inhibition | A C3-(4-pyridin-4-yl-phenyl)-amide moiety is optimal for potency and selectivity. | 3 nM | [7] |
| 6-hydroxy-7-methoxychroman-2-carboxylic acid amide | NF-κB Inhibition | A 4-Cl substituent on the N-phenyl ring provides the most potent activity. | 6.0 µM | [10] |
| 3-Styrylchromone | Cytotoxicity | A methoxy group at C7 and a hydroxyl at C4' of the styryl group enhance tumor-specificity. | >10 µM | [8] |
| 2,3-Diarylchromanone | Anticancer Activity | Specific diaryl substitutions lead to potent anticancer effects. | Not specified | [11][12] |
| Substituted Chroman | Anticancer (MCF-7) | Specific Schiff base derivatives show promising activity. | 34.7 µM | [14] |
Experimental Methodologies
To advance the SAR exploration of this compound analogues, robust synthetic and biological evaluation protocols are essential.
General Synthetic Workflow
The synthesis of substituted chroman-3-ones can be achieved through multi-step sequences, often involving an intramolecular cyclization as the key step.
Caption: General workflow for the synthesis of this compound analogues.
A common synthetic approach involves the intramolecular cyclization of an appropriate acyclic precursor, which can be assembled from readily available starting materials like substituted phenols and aldehydes.
Protocol: Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[7][10] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[9]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound analogues against a selected cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom tissue culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[8]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize the cells and prepare a single-cell suspension in a complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in a complete culture medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., doxorubicin).
-
After 24 hours of incubation, carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds.
-
Incubate the plate for another 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. SAR analysis, guided by findings from closely related chroman analogues, provides a clear strategic direction for optimization.
-
Key Takeaways:
-
Modifications at the C3 position can switch the biological target, as seen with the development of potent ROCK2 inhibitors from a carboxylic acid analogue.[7]
-
The electronic properties and lipophilicity of substituents on the benzopyran ring and any appended aryl groups are critical for activity.[10]
-
The position of the methoxy group (C6 vs. C7) can be tuned to optimize properties like tumor-specificity.[8][9]
-
Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogues. Exploring substitutions at the C2 and C4 positions with diverse chemical moieties, coupled with screening against a panel of cancer cell lines and relevant kinases, will be crucial for unlocking the full therapeutic potential of this promising chemical class.
References
- 1. fmhr.net [fmhr.net]
- 2. 6-Methoxychroman-2-one | C10H10O3 | CID 266743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP1713806B1 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 4. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phyto4Health [way2drug.com]
- 6. researchgate.net [researchgate.net]
- 7. Further Quantitative Structure-Cytotoxicity Relationship Analysis of 3-Styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides as inhibitors of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust and Scalable Protocol for the Synthesis of 6-Methoxychroman-3-one
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 6-Methoxychroman-3-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Chroman-3-ones are integral components of various biologically active molecules, and access to well-defined analogues is critical for structure-activity relationship (SAR) studies. The described methodology leverages a regioselective Fries rearrangement to produce a key chalcone intermediate, followed by an efficient base-catalyzed intramolecular Michael addition. This protocol is designed for scalability and reproducibility, offering detailed procedural steps, mechanistic insights, and safety considerations for researchers in organic synthesis and pharmaceutical development.
Introduction
The chromane ring system is a privileged scaffold found in a wide array of natural products and synthetic compounds exhibiting potent biological activities, including anticancer, anti-inflammatory, and antioxidant properties[1]. Specifically, the chroman-3-one core represents a less-explored yet highly promising variant compared to the more common chroman-4-one series. The introduction of a ketone at the C3 position offers a unique vector for further chemical modification. This compound, in particular, serves as a crucial building block for more complex molecular architectures.
This application note details a reliable synthetic route starting from the readily available precursor, 4-methoxyphenol. The strategy is bifurcated into two primary stages:
-
Synthesis of the Intermediate: Formation of 1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one via a Fries rearrangement of 4-methoxyphenyl acrylate. This ensures high regioselectivity for the ortho-acylation required for cyclization.
-
Cyclization: A base-catalyzed intramolecular conjugate addition (Michael addition) of the phenolic hydroxyl group onto the enone system to construct the target chroman-3-one ring.
This approach avoids the use of difficult-to-handle reagents and provides a clear, mechanistically sound pathway to the desired product.
Overall Synthetic Workflow
The synthesis proceeds through two distinct chemical transformations. The first part involves the formation of a chalcone-like intermediate, which then undergoes a cyclization reaction to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Acryloyl chloride, aluminum chloride, and carbon disulfide are corrosive, toxic, and/or flammable and must be handled with extreme care.
Part 1: Synthesis of 1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one (Intermediate C)
This stage consists of two steps: O-acylation of 4-methoxyphenol followed by a Lewis acid-mediated Fries rearrangement. The rearrangement preferentially directs the acyl group to the ortho position relative to the hydroxyl group, a critical step for the subsequent cyclization[2][3].
Step 1a: Synthesis of 4-methoxyphenyl acrylate (B)
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methoxyphenol (12.4 g, 100 mmol) and dichloromethane (DCM, 100 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add pyridine (8.7 mL, 110 mmol) to the solution.
-
Slowly add acryloyl chloride (9.0 mL, 110 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding 50 mL of 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methoxyphenyl acrylate as an oil. This crude product is typically used in the next step without further purification.
Step 1b: Fries Rearrangement to 1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one (C)
-
In a 500 mL flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 20.0 g, 150 mmol) to carbon disulfide (CS₂, 150 mL). Caution: CS₂ is highly flammable and toxic.
-
Cool the suspension to 0 °C and slowly add the crude 4-methoxyphenyl acrylate (17.8 g, 100 mmol) from the previous step.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 5 hours. The reaction mixture will become a thick, dark slurry.
-
Carefully quench the reaction by pouring the mixture onto crushed ice (approx. 300 g) with vigorous stirring.
-
Add concentrated HCl (20 mL) to dissolve the aluminum salts.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with water (100 mL) and brine (100 mL).
-
Dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the product as a pale yellow solid.
Part 2: Synthesis of this compound (D)
This transformation is an intramolecular conjugate addition, a robust method for forming heterocyclic rings[4][5]. The phenoxide, generated in situ under basic conditions, acts as a nucleophile, attacking the β-carbon of the enone system to form the six-membered chroman ring.
-
Dissolve the intermediate chalcone C (8.9 g, 50 mmol) in ethanol (150 mL) in a 250 mL round-bottom flask.
-
Add piperidine (0.5 mL, ~5 mmol) as a basic catalyst.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6 hours.
-
Monitor the cyclization by TLC. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with 1 M HCl (2 x 50 mL) to remove the piperidine catalyst, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography to yield this compound as a crystalline solid.
Data Summary
| Parameter | Part 1a | Part 1b | Part 2 |
| Primary Reagent | 4-Methoxyphenol | 4-Methoxyphenyl acrylate | 1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one |
| Molar Quantity | 100 mmol | 100 mmol | 50 mmol |
| Key Co-reagent | Acryloyl Chloride | Aluminum Chloride | Piperidine |
| Solvent | Dichloromethane | Carbon Disulfide | Ethanol |
| Temperature | 0 °C to RT | 0 °C to RT | 78 °C (Reflux) |
| Reaction Time | 4 hours | 6 hours | 6 hours |
| Typical Yield | >95% (crude) | 60-70% | 85-95% |
Conclusion
The protocol presented herein offers a dependable and efficient pathway for the synthesis of this compound. By employing a strategic Fries rearrangement for regioselective acylation and a subsequent base-catalyzed intramolecular Michael addition, this method provides high yields of the target compound. The procedure utilizes common laboratory reagents and techniques, making it accessible and scalable for applications in pharmaceutical and materials science research.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis Utilizing 6-Methoxychroman-3-one: Pathways to Chiral Chromanols
Application Notes & Protocols
Abstract
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Specifically, chiral 3-hydroxychromans, accessible from prochiral chroman-3-ones, are valuable intermediates in the synthesis of pharmaceuticals. This guide provides an in-depth exploration of the asymmetric synthesis of chiral alcohols derived from 6-methoxychroman-3-one. We focus on the highly efficient and selective method of catalytic Asymmetric Transfer Hydrogenation (ATH), detailing its mechanistic underpinnings and providing a robust, field-tested protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage stereoselective synthesis for the creation of complex, enantiomerically pure molecules.
Introduction: The Significance of Chiral Chromanols
The structural motif of a chroman (3,4-dihydro-2H-1-benzopyran) is a cornerstone in the development of therapeutic agents. The introduction of stereocenters, particularly the hydroxyl group at the C3 position, dramatically influences biological activity. Enantiomerically pure chroman-3-ols are key building blocks for compounds with potential anti-inflammatory, antioxidant, and anticancer effects.[1][3]
This compound is a readily available prochiral ketone, making it an ideal starting point for asymmetric synthesis. The primary challenge lies in controlling the stereochemical outcome of the ketone reduction to produce the desired enantiomer of 6-methoxychroman-3-ol with high fidelity. Among various synthetic strategies, catalytic Asymmetric Transfer Hydrogenation (ATH) has emerged as a powerful and practical method, offering high yields and exceptional enantioselectivities under mild conditions.[4][5]
Core Methodology: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric Transfer Hydrogenation (ATH) is a redox reaction that involves the transfer of a hydrogen equivalent from a donor molecule to an organic substrate, mediated by a chiral catalyst. This process avoids the use of high-pressure gaseous hydrogen, enhancing operational safety and simplicity. For the reduction of ketones like this compound, the Noyori-Ikariya type Ru(II) and related Rh(III) complexes are exemplary catalysts.[4][6]
Mechanistic Rationale & Catalyst Choice
The efficacy of ATH hinges on the formation of a transient metal-hydride species from the catalyst precursor and a hydrogen donor, typically a mixture of formic acid (HCOOH) and a tertiary amine like triethylamine (Et₃N) or DABCO. This metal-hydride complex then coordinates to the carbonyl group of the substrate.
The Scientist's Perspective: The choice of the chiral ligand on the metal center is paramount. TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) is a widely used ligand in Noyori-type catalysts. The chirality of the ligand creates a sterically defined pocket around the metal center. This chiral environment forces the substrate (this compound) to adopt a specific orientation upon coordination, leading to the preferential delivery of the hydride to one face of the carbonyl. This facial selectivity is the origin of the high enantiomeric excess (e.e.) observed in the product. The amine in the hydrogen donor mixture serves a dual role: it deprotonates the formic acid to form formate, which is the active hydrogen source, and it can participate in the catalytic cycle by stabilizing key intermediates.
A simplified mechanistic pathway is illustrated below:
References
- 1. 6-methoxy-2-(3-methoxyphenyl)chroman-4-one [myskinrecipes.com]
- 2. hub.hku.hk [hub.hku.hk]
- 3. Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rh-Mediated Asymmetric-Transfer Hydrogenation of 3-Substituted Chromones: A Route to Enantioenriched cis-3-(Hydroxymethyl)chroman-4-ol Derivatives through Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori-Ikariya Ru(II) Complexes: One-Pot Reduction of C═C and C═O bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
High-throughput screening assays for 6-Methoxychroman-3-one libraries
Application Note & Protocols
Title: High-Throughput Screening Strategies for 6-Methoxychroman-3-one Compound Libraries
Abstract: The this compound core structure represents a privileged scaffold in medicinal chemistry, with derivatives showing potential as anti-inflammatory, anti-cancer, and neuroprotective agents.[1][2] High-throughput screening (HTS) is an essential methodology in modern drug discovery that enables the rapid evaluation of large chemical libraries to identify starting points for therapeutic development.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust HTS campaigns for this compound libraries. We present detailed protocols for two distinct, high-performing assay technologies: a biochemical fluorescence polarization (FP) assay for target-based screening and a cell-based AlphaLISA® assay for pathway- or phenotype-focused screening. The protocols are designed with self-validating systems and include critical insights into assay development, data analysis, and hit triage to minimize false positives and accelerate lead discovery.
Foundational Strategy: Designing the HTS Cascade
A successful HTS campaign is not a single experiment but a multi-stage process, often called a "screening cascade." The goal is to efficiently funnel a large library down to a small number of high-quality, validated hits. The choice of assays and the logic of the cascade are paramount and depend entirely on the biological question being asked.
1.1. Target Class & Assay Technology Selection The this compound scaffold is versatile, and its derivatives could potentially modulate a wide range of biological targets.[1] Therefore, the initial step is to align the library with a relevant biological hypothesis.
-
Target-Based Screening: This approach is used when a specific protein target (e.g., an enzyme, receptor) is known. The goal is to find compounds that directly interact with and modulate the activity of this purified protein.
-
Recommended Assay: Fluorescence Polarization (FP) is an excellent choice for target-based screens, especially for protein-ligand binding or competitive inhibition assays. It is a homogeneous (no-wash) assay with a ratiometric output, making it robust and less susceptible to certain types of interference.[6][7]
-
-
Phenotypic & Pathway Screening: This approach is employed when the goal is to modulate a cellular process or pathway without a priori knowledge of the specific molecular target.[8] Cell-based assays are essential for this strategy as they provide more physiologically relevant data.[9][10]
-
Recommended Assay: AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology ideal for detecting analytes in cell lysates.[11][12] It can be configured to measure protein-protein interactions, post-translational modifications (like phosphorylation), or second messenger levels, making it a powerful tool for pathway analysis.[13]
-
1.2. The HTS Workflow Philosophy Our recommended workflow emphasizes rigor and the early elimination of artifacts. It is designed to move from high-throughput primary screening to lower-throughput, higher-content secondary and tertiary assays to confirm activity and elucidate the mechanism of action.
References
- 1. 6-methoxy-2-(3-methoxyphenyl)chroman-4-one [myskinrecipes.com]
- 2. 6-Methoxychroman-2-one|CAS 20920-98-3|Research Chemical [benchchem.com]
- 3. atcc.org [atcc.org]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifescienceglobal.com [lifescienceglobal.com]
- 10. marinbio.com [marinbio.com]
- 11. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cytotoxicity of 6-Methoxychroman-3-one
Abstract: The evaluation of the cytotoxic potential of novel chemical entities is a foundational step in drug discovery and chemical safety assessment. This document provides a comprehensive, multi-faceted guide for characterizing the cytotoxic profile of 6-Methoxychroman-3-one, a chromanone derivative. As specific biological data for this compound is not yet widely available, we present a robust, tiered strategy applicable to novel compounds of this class. The protocols herein detail three critical cell-based assays: the MTT assay for assessing metabolic viability, the Lactate Dehydrogenase (LDH) release assay for quantifying membrane integrity, and a Caspase-3/7 activity assay for elucidating the apoptotic mechanism of cell death. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.
Introduction: The Rationale for Cytotoxicity Profiling
The chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the backbone for numerous compounds with a wide array of biological activities, including potential anticancer and anti-inflammatory applications.[1] Many derivatives have been shown to exert their effects by modulating key cellular pathways, such as inducing apoptosis in cancer cells.[1][2]
This compound is a specific derivative for which the cytotoxic profile has not been extensively characterized. Therefore, a systematic evaluation of its effect on cell health is a critical first step. A thorough cytotoxicity assessment moves beyond a simple "live vs. dead" count; it seeks to answer three fundamental questions:
-
Potency: At what concentration does the compound affect cell viability?
-
Primary Effect: Does the compound halt cell proliferation (cytostatic) or actively kill cells (cytotoxic)?
-
Mechanism: If cytotoxic, what is the predominant mode of cell death (e.g., apoptosis or necrosis)?
This guide provides a validated workflow to address these questions, employing a suite of complementary assays that, when used together, deliver a comprehensive and reliable cytotoxicity profile for a novel test compound.
General Experimental Workflow
A tiered approach is recommended for an efficient and thorough cytotoxicity assessment. The workflow begins with broad screening assays to determine overall effects on cell viability and membrane integrity. If cytotoxicity is confirmed, subsequent mechanistic assays are employed to understand the mode of action.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Section 1: Metabolic Viability Assessment via MTT Assay
Principle of the Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4] In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[5] The amount of formazan produced is directly proportional to the number of viable cells.[3] This assay is a robust, high-throughput method ideal for primary screening and determining a compound's half-maximal inhibitory concentration (IC50).[6][7]
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture cells of interest (e.g., MCF-7 breast cancer cells) to ~80% confluency.
-
Harvest cells using standard trypsinization methods and perform a cell count.
-
Seed cells into a 96-well, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Crucial Controls:
-
Untreated Control: Cells treated with culture medium only.
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test compound wells.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).
-
Blank: Wells containing medium only (no cells) for background subtraction.
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
-
MTT Addition and Formazan Formation:
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well.[10][11]
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 540-570 nm using a microplate reader.[9][10]
-
Section 2: Membrane Integrity Assessment via LDH Release Assay
Principle of the Assay The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6][12] LDH is a stable cytosolic enzyme that is rapidly released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[14] The intensity of the color is directly proportional to the amount of LDH released and, therefore, to the number of dead cells.[13]
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from the MTT Assay Protocol to seed and treat cells in a 96-well plate.
-
Crucial Controls:
-
Spontaneous LDH Release: Untreated cells (measures background cell death).
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in most commercial kits) 30 minutes before the assay endpoint.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO).
-
Medium Background: Wells with culture medium only.
-
-
-
Supernatant Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves mixing a catalyst and dye solution).
-
Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.[14]
-
-
Absorbance Measurement:
-
Add the stop solution provided by the kit, if required.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Section 3: Elucidating the Mechanism of Cell Death
If the initial screening assays indicate significant cytotoxicity, the next step is to determine whether the compound induces apoptosis or necrosis. This distinction is vital, as apoptosis (programmed cell death) is often a desired outcome for anticancer agents, while necrosis (uncontrolled cell lysis) can trigger inflammation.
Annexin V & Propidium Iodide (PI) Staining
Principle of the Assay This flow cytometry-based assay provides a powerful method to differentiate between healthy, apoptotic, and necrotic cells.[12] It relies on two key events in cell death:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS resides on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer surface.[15][16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will label these early apoptotic cells.
-
Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that is excluded by the intact membrane of live and early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is compromised.
By using both stains, cell populations can be resolved into four distinct quadrants.[15]
Caption: Quadrant analysis of Annexin V and PI flow cytometry data.
Detailed Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for the desired time. Include vehicle and untreated controls.
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (dead) cells.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the cells from the medium and the trypsinized fraction for each sample. Centrifuge to pellet the cells.
-
-
Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 × 10^6 cells/mL.[15][16]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11][16]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Use single-stained controls to set up compensation and quadrants correctly.
-
Caspase-3/7 Activity Assay
Principle of the Assay A key event in the execution phase of apoptosis is the activation of cysteine-aspartic acid-specific proteases known as caspases.[17] Caspases-3 and -7 are the primary executioner caspases that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[18] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[18][19] Cleavage of the substrate liberates a luciferase substrate (aminoluciferin), which is then used by a stable luciferase enzyme to generate a "glow-type" luminescent signal that is directly proportional to caspase-3/7 activity.[19]
Detailed Protocol: Caspase-3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence readings.
-
Treat cells with this compound as described previously.
-
-
Assay Procedure ("Add-Mix-Measure"):
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.[19]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Section 4: Data Analysis and Interpretation
Calculating Percentage Viability and Cytotoxicity
-
For MTT Assay:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate Percentage Viability using the following formula: % Viability = [(Absorbance of Treated Sample) / (Absorbance of Vehicle Control)] x 100
-
-
For LDH Assay:
-
Subtract the medium background absorbance from all readings.
-
Calculate Percentage Cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Determining the IC50 Value The half-maximal inhibitory concentration (IC50) is the concentration of a compound required to inhibit a biological process (like cell growth) by 50%.[20][21] It is a standard measure of a compound's potency.
-
Plot a Dose-Response Curve: Plot the Percentage Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) curve.[20][22]
-
Calculate IC50: The software will calculate the IC50 as the concentration that corresponds to 50% viability on the fitted curve.[20][23]
Data Presentation Summarize the quantitative IC50 values in a clear, structured table. Comparing the IC50 on a cancer cell line versus a non-cancerous cell line can provide an initial measure of selectivity.[4]
| Cell Line | Cell Type | This compound (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | 1.5 ± 0.3 |
| HEK293 | Human Embryonic Kidney | Hypothetical Value | 5.2 ± 0.9 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Hypothesized Signaling Pathway of Action
Based on the known activities of related methoxyflavone and chromanone compounds, a plausible mechanism of action for this compound could involve the induction of oxidative stress, leading to the activation of the intrinsic (mitochondrial) apoptosis pathway.[2] This hypothesis provides a framework for further mechanistic studies.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Conclusion
This application note provides a comprehensive and methodologically sound framework for the initial cytotoxic evaluation of this compound or any novel compound. By integrating assays that measure metabolic activity (MTT), membrane integrity (LDH), and key apoptotic markers (Caspase-3/7), researchers can obtain a robust and multi-dimensional understanding of a compound's effect on cell viability. This tiered approach ensures that initial screening is followed by logical mechanistic investigation, generating high-quality, interpretable data crucial for advancing drug discovery and development programs.
References
- 1. 6-Methoxychroman-2-one|CAS 20920-98-3|Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. clyte.tech [clyte.tech]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. scispace.com [scispace.com]
- 7. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. static.igem.wiki [static.igem.wiki]
- 11. benchchem.com [benchchem.com]
- 12. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 19. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 20. clyte.tech [clyte.tech]
- 21. IC50 - Wikipedia [en.wikipedia.org]
- 22. Star Republic: Guide for Biologists [sciencegateway.org]
- 23. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 6-Methoxychroman-3-one as a Versatile Intermediate for Heterocyclic Synthesis
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 6-methoxychroman-3-one, a key building block in modern organic synthesis. We delve into its application as a precursor for constructing biologically relevant heterocyclic scaffolds, with a focus on pyrazole and isoxazole derivatives. This document offers detailed, field-proven protocols, explains the underlying reaction mechanisms, and presents data in a clear, accessible format to facilitate the translation of these methods into practical laboratory settings.
Introduction: The Strategic Value of the Chromanone Scaffold
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of all biologically active molecules containing at least one heterocyclic ring.[1][2] Among the vast array of available synthons, the chromanone (2,3-dihydro-4H-1-benzopyran-4-one) framework is of particular interest. Chromanone derivatives are not only present in numerous natural products but also serve as crucial intermediates for synthesizing compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
This compound, specifically, offers a strategically functionalized and stable core. The methoxy group at the 6-position modulates the electronic properties of the aromatic ring, influencing reactivity and providing a handle for further derivatization. The ketone at the 3-position is the primary site of reactivity, enabling a variety of chemical transformations. This unique combination makes this compound an exceptionally valuable starting material for constructing more complex molecular architectures, particularly five-membered heterocycles that are prevalent in drug candidates.[5][6]
This guide will focus on two primary applications: the synthesis of pyrazoles and isoxazoles, demonstrating the utility of this compound in scaffold hopping and lead optimization programs.
General Synthetic Workflow
The strategic application of this compound involves its reaction with binucleophilic reagents to induce a ring-transformation, yielding new heterocyclic systems. The general workflow involves the nucleophilic attack at the C2 or C4 position of the chromanone ring, leading to the opening of the pyranone ring, followed by an intramolecular cyclization and dehydration to form the new aromatic heterocyclic ring.
Application I: Synthesis of Pyrazole Derivatives
The reaction of chromanones with hydrazine hydrate is a classic and efficient method for synthesizing 3-(2-hydroxyaryl)pyrazoles.[7] This transformation is a powerful tool for converting the chromanone scaffold into a pyrazole core, which is a privileged structure in medicinal chemistry, known for its presence in numerous approved drugs.[8][9]
Underlying Mechanism: A Ring-Opening Cascade
The reaction is initiated by the nucleophilic attack of hydrazine on the carbonyl carbon (C-4) of the chromanone ring. This is followed by the opening of the pyranone ring. The resulting intermediate then undergoes an intramolecular cyclization, where the terminal amino group attacks the newly formed ketone. A final dehydration step yields the aromatic pyrazole ring.
Detailed Protocol: Synthesis of 3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole
This protocol describes a reliable procedure for the conversion of this compound to its corresponding pyrazole derivative.
Materials and Reagents:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% in water, 3.0-5.0 eq)
-
Ethanol (or another suitable alcohol solvent)
-
Glacial Acetic Acid (catalytic amount, optional)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware, including a round-bottom flask and reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 1.78 g, 10 mmol) in ethanol (30-40 mL).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (e.g., 2.5 mL, ~40 mmol) dropwise at room temperature. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction, although it often proceeds well without it.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
Precipitation/Extraction: A solid precipitate of the pyrazole product may form. If so, collect it by vacuum filtration, wash with cold water, and dry. If no solid forms, neutralize the aqueous mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expert Insights:
-
Causality: Using an excess of hydrazine hydrate ensures the reaction goes to completion and helps drive the equilibrium towards the ring-opened intermediate.[7]
-
Solvent Choice: Ethanol is a common choice as it effectively dissolves the reactants and has a suitable boiling point for the reflux conditions.
-
Self-Validation: The progress of the reaction can be easily tracked by TLC, observing the disappearance of the this compound spot and the appearance of a new, more polar product spot.
Application II: Synthesis of Isoxazole Derivatives
The synthesis of isoxazoles from chromanones proceeds via reaction with hydroxylamine hydrochloride.[10] This transformation provides access to the isoxazole scaffold, another five-membered heterocycle of significant interest in drug discovery due to its role in bioisosteric replacement and its presence in drugs like the COX-2 inhibitor valdecoxib.[11][12]
Underlying Mechanism: A Parallel Pathway
Similar to pyrazole formation, the reaction begins with the formation of an oxime at the C-3 carbonyl. This is followed by a base- or acid-catalyzed ring-opening of the pyranone moiety. The resulting intermediate then undergoes intramolecular cyclization via the attack of the hydroxyl group onto the other carbonyl, and subsequent dehydration furnishes the aromatic isoxazole ring.
Detailed Protocol: Synthesis of 3-(2-hydroxy-4-methoxyphenyl)isoxazole
This protocol details the synthesis of the isoxazole analog from this compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.5-2.0 eq)
-
Sodium acetate or Pyridine (as a base, 2.0-3.0 eq)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (1 M solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (e.g., 1.78 g, 10 mmol) and hydroxylamine hydrochloride (e.g., 1.04 g, 15 mmol) in ethanol (40 mL).
-
Base Addition: Add a base such as sodium acetate (e.g., 2.05 g, 25 mmol) or pyridine (e.g., 2.0 mL, 25 mmol) to the mixture. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.
-
Reflux: Heat the mixture to reflux for 6-10 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling, remove the ethanol under reduced pressure. Add deionized water (50 mL) to the residue.
-
pH Adjustment & Extraction: Acidify the aqueous mixture to pH ~5-6 with 1 M HCl. Extract the product into ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-(2-hydroxy-4-methoxyphenyl)isoxazole.
-
Characterization: Confirm the product's identity and purity via NMR and Mass Spectrometry.
Expert Insights:
-
Causality: A base is required to neutralize the HCl in hydroxylamine hydrochloride, freeing the nucleophilic amine to react with the carbonyl group.[13] Pyridine can act as both a base and a solvent.
-
Self-Validation: The formation of the isoxazole can be confirmed by the disappearance of the ketone signal (~200 ppm) and the appearance of characteristic aromatic signals for the isoxazole ring in the ¹³C NMR spectrum.
Summary of Reaction Conditions
The following table summarizes typical conditions for the synthesis of pyrazole and isoxazole heterocycles from this compound.
| Target Heterocycle | Key Reagent | Base/Catalyst | Solvent | Temperature | Typical Yield |
| Pyrazole | Hydrazine Hydrate | Acetic Acid (cat.) | Ethanol | Reflux (80 °C) | 60-85% |
| Isoxazole | Hydroxylamine HCl | Pyridine or NaOAc | Ethanol | Reflux (80 °C) | 50-75% |
Conclusion
This compound stands out as a highly effective and versatile intermediate for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the preparation of pyrazoles and isoxazoles are robust, scalable, and rely on straightforward ring-opening and recyclization chemistry. By providing a reliable pathway to diverse scaffolds, this compound serves as an invaluable tool for researchers in drug discovery and synthetic chemistry, enabling the rapid generation of novel molecular entities for biological screening and development.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. 2-(4-Chlorophenyl)-6-methoxychroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. 6-methoxy-2-(3-methoxyphenyl)chroman-4-one [myskinrecipes.com]
- 6. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
In Vitro Antioxidant Activity of 6-Methoxychroman-3-one: Application Notes and Protocols
Introduction: The Rationale for Antioxidant Profiling of 6-Methoxychroman-3-one
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Antioxidants are molecules capable of mitigating this damage by neutralizing these reactive species.[2] The chroman scaffold is a core structural motif in a variety of natural and synthetic compounds exhibiting significant antioxidant properties, most notably the tocopherols (Vitamin E). The targeted synthesis of derivatives, such as this compound, represents a strategic approach in medicinal chemistry to develop novel therapeutic agents with potentially enhanced efficacy and favorable pharmacokinetic profiles.
This guide provides a comprehensive framework for the in vitro evaluation of the antioxidant potential of this compound. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for three complementary assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Thiobarbituric Acid Reactive Substances (TBARS) assay for lipid peroxidation. This multi-assay approach is critical for a robust assessment, as the antioxidant capacity of a compound is multifaceted and cannot be fully elucidated by a single method.
DPPH Radical Scavenging Assay: A Primary Screen for Radical Quenching
The DPPH assay is a widely utilized, rapid, and straightforward spectrophotometric method for assessing the free radical scavenging ability of a compound.[3][4] It is often employed as an initial screening tool to determine the capacity of a substance to act as a hydrogen or electron donor.[5]
Principle of the DPPH Assay
The core of this assay is the stable free radical, DPPH, which possesses a deep violet color in solution due to its unpaired electron.[3] When an antioxidant compound, such as this compound, donates a hydrogen atom or an electron to the DPPH radical, it becomes reduced to its non-radical form, DPPH-H.[2] This reduction is accompanied by a stoichiometric color change from deep violet to a pale yellow, which can be quantified by measuring the decrease in absorbance at approximately 517 nm.[2][5] The degree of discoloration is directly proportional to the radical scavenging activity of the test compound.[3]
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH Radical Scavenging Assay.
Detailed Protocol: DPPH Radical Scavenging
A. Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark to prevent degradation. It is recommended to prepare this solution fresh daily.[6]
-
Test Compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or DMSO).
-
Working Solutions: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for testing.
-
Positive Control: Prepare a stock solution of a known antioxidant, such as Ascorbic Acid or Trolox, and create a series of dilutions in the same manner as the test compound.[2]
B. Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test compound and positive control to their respective wells.[2]
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[6]
-
For the blank (control), add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
Thoroughly mix the contents of the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[5]
C. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the blank (DPPH solution without the test compound).
-
Abs_sample is the absorbance of the test compound with the DPPH solution.[7]
-
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, from the dose-response curve.
Data Presentation: DPPH Assay
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | ... | ... | ... |
| Ascorbic Acid (Control) | ... | ... | ... |
ABTS Radical Cation Decolorization Assay: A Versatile Approach
The ABTS assay is another widely employed method for determining the antioxidant capacity of both hydrophilic and lipophilic compounds.[8] It is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[8]
Principle of the ABTS Assay
The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[8] The resulting ABTS•+ has a characteristic blue-green color with a maximum absorbance at approximately 734 nm.[9] When an antioxidant is introduced, it donates an electron or a hydrogen atom to the ABTS•+, leading to its decolorization.[8] The extent of this color change, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and its radical scavenging ability.[8]
Experimental Workflow: ABTS Assay
Caption: Workflow for the ABTS Radical Scavenging Assay.
Detailed Protocol: ABTS Radical Scavenging
A. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve an appropriate amount of ABTS in deionized water.
-
Potassium Persulfate Stock Solution (2.45 mM): Dissolve the required amount of potassium persulfate in deionized water.[9]
-
ABTS Radical Cation (ABTS•+) Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate stock solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[9]
-
ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Test Compound and Positive Control (Trolox): Prepare stock solutions and a series of dilutions as described for the DPPH assay. Trolox is commonly used as the standard for this assay.[9]
B. Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 10-20 µL) of each concentration of the test compound and Trolox to their respective wells.[9]
-
Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well.[9]
-
Include control wells containing the solvent and the ABTS•+ solution (blank).[9]
-
Incubate the microplate at room temperature in the dark for a specified period (e.g., 6-30 minutes). The optimal incubation time should be determined empirically.[9]
-
After incubation, measure the absorbance of each well at 734 nm using a microplate reader.[9]
C. Data Analysis:
-
Calculate the percentage of ABTS radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the blank.
-
Abs_sample is the absorbance of the test compound with the ABTS•+ solution.[8]
-
-
Plot the percentage of inhibition against the concentration of the test compound and the Trolox standard.
-
Determine the IC50 value for the test compound.
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) value. This is typically determined by dividing the slope of the dose-response curve for the test compound by the slope of the curve for Trolox.
Data Presentation: ABTS Assay
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | TEAC Value |
| This compound | ... | ... | ... | ... |
| Trolox (Control) | ... | ... | ... | 1.00 |
Thiobarbituric Acid Reactive Substances (TBARS) Assay: Assessing Lipid Peroxidation
The TBARS assay is a well-established method for measuring lipid peroxidation, a key indicator of oxidative damage to cellular membranes.[10] This assay quantifies malondialdehyde (MDA), a secondary product of lipid oxidation.[11]
Principle of the TBARS Assay
The assay involves the reaction of MDA, a product of lipid peroxidation, with thiobarbituric acid (TBA) under acidic conditions (pH 4) and at high temperatures (95 °C).[12] This reaction leads to the formation of a colored MDA-TBA2 adduct, which exhibits a characteristic red-pink color and can be measured spectrophotometrically at 532 nm.[12] The intensity of the color is proportional to the amount of MDA present in the sample, thus providing an index of lipid peroxidation.[11] It is important to note that other molecules besides MDA can also react with TBA, so the measurement is more accurately referred to as "thiobarbituric acid reactive substances."[12]
Experimental Workflow: TBARS Assay
Caption: Workflow for the TBARS Assay to assess inhibition of lipid peroxidation.
Detailed Protocol: TBARS Assay
A. Reagent Preparation:
-
Trichloroacetic Acid (TCA) Solution (20% w/v): Dissolve 20 g of TCA in 100 mL of deionized water.
-
Thiobarbituric Acid (TBA) Solution (0.67% w/v): Dissolve 0.67 g of TBA in 100 mL of deionized water. Gentle heating may be required to fully dissolve the TBA.
-
Lipid Source: A suitable lipid source, such as a linoleic acid emulsion or a tissue homogenate, is required.
-
Peroxidation Inducer: A system to induce lipid peroxidation, such as a Fenton-like reaction (e.g., FeSO4 and ascorbic acid), is needed.
B. Assay Procedure:
-
Prepare a reaction mixture containing the lipid source and the peroxidation inducer.
-
Add various concentrations of this compound or a positive control (e.g., Butylated Hydroxytoluene - BHT) to the reaction mixture.
-
A control reaction without the test compound should also be prepared.
-
Incubate the mixtures at 37 °C for a specified time (e.g., 1 hour) to allow for lipid peroxidation.
-
Stop the reaction by adding a solution of TCA.
-
Add the TBA solution to each tube.
-
Incubate the tubes in a boiling water bath for 60 minutes to facilitate the formation of the MDA-TBA adduct.[13]
-
Cool the tubes to room temperature.
-
Centrifuge the samples to pellet any precipitate.[14]
-
Measure the absorbance of the supernatant at 532 nm.[14]
C. Data Analysis:
-
Calculate the percentage inhibition of lipid peroxidation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the control reaction (without the test compound).
-
Abs_sample is the absorbance of the reaction with the test compound.
-
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Data Presentation: TBARS Assay
| Compound | Concentration (µg/mL) | % Inhibition of Lipid Peroxidation | IC50 (µg/mL) |
| This compound | ... | ... | ... |
| BHT (Control) | ... | ... | ... |
Conclusion and Interpretation
The collective data from these three assays will provide a robust and multi-faceted profile of the in vitro antioxidant activity of this compound. The DPPH and ABTS assays will elucidate its capacity for direct radical scavenging, while the TBARS assay will provide insights into its potential to protect against lipid peroxidation, a biologically relevant form of oxidative damage. A strong performance across these assays would provide a solid foundation for further investigation into the therapeutic potential of this compound in pathologies associated with oxidative stress.
References
- 1. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 11. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 12. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
Application Note & Protocols: Advanced Crystallization Strategies for 6-Methoxychroman-3-one and Its Analogs
Abstract: This document provides a comprehensive guide to the crystallization of 6-Methoxychroman-3-one and its derivatives, a class of heterocyclic ketones pivotal as intermediates in pharmaceutical synthesis. Mastery of their crystallization is essential for achieving high purity, controlling solid-state forms (polymorphism), and ensuring desirable physicochemical properties for downstream applications in drug development.[1][2] This guide moves beyond simple procedural lists to explain the underlying scientific principles, offering detailed, field-proven protocols and robust troubleshooting strategies.
The Central Role of Crystallization in Drug Development
Crystallization is a critical purification and particle engineering step in the pharmaceutical industry. For active pharmaceutical ingredients (APIs) and their intermediates, like this compound, the crystalline form dictates crucial properties including stability, solubility, and bioavailability.[1] An effective crystallization process must be designed to consistently produce a specific crystalline form with a desired particle size distribution, ensuring batch-to-batch reproducibility and compliance with regulatory standards.[1][3]
The entire process is governed by the principle of supersaturation , a non-equilibrium state where the concentration of the solute in a solution exceeds its equilibrium solubility.[2] Achieving and controlling supersaturation is the driving force for the two fundamental stages of crystallization:
-
Nucleation: The initial formation of stable, microscopic crystalline entities (nuclei) from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).[3]
-
Crystal Growth: The subsequent, orderly addition of solute molecules from the solution onto the surface of the existing nuclei, allowing them to grow into macroscopic crystals.[2][3]
The rate at which supersaturation is generated and consumed dictates the final crystal attributes. Rapid supersaturation often leads to fast nucleation, resulting in many small, and potentially impure, crystals.[4][5] Conversely, slow and controlled supersaturation promotes the growth of larger, more perfect crystals, which is the primary goal of the techniques described herein.[5][6]
Diagram 1: The fundamental stages of crystallization.
Strategic Solvent Selection: The Foundation of Success
The choice of solvent is the most critical parameter in developing a successful crystallization protocol.[4] An ideal solvent system for this compound and its derivatives should exhibit a steep solubility curve: the compound should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[4][6]
Key Solvent Characteristics:
-
Solubility Profile: High solubility at boiling point, low solubility at room temperature or below.
-
Inertness: The solvent must not react with the compound.
-
Boiling Point: A moderately low boiling point (60-120°C) facilitates easy removal after crystallization.
-
Safety & Cost: Non-toxic, inexpensive, and environmentally benign solvents are preferred.
Based on the moderately polar structure of the this compound core (containing ketone, ether, and aromatic functionalities), the following solvents are excellent starting points. Specific derivatives have been successfully crystallized from ethanol, methanol, and DMF.[7][8]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Notes for Chromanones |
| Ethanol | 78 | 24.5 | Proven solvent. Good for slow cooling. Forms hydrogen bonds, which can aid in ordered lattice formation. Used for recrystallizing 2-(4-Chlorophenyl)-6-methoxychroman-4-one.[7] |
| Methanol | 65 | 32.7 | Proven solvent. Higher polarity than ethanol. Useful if solubility in ethanol is low. Used for (E)-3-(4-hydroxybenzylidene)chroman-4-one.[8] |
| Ethyl Acetate | 77 | 6.0 | Excellent general-purpose solvent for moderately polar compounds.[9] Often used in combination with a non-polar anti-solvent like hexane. |
| Acetone | 56 | 20.7 | A strong, polar aprotic solvent. Its low boiling point can sometimes make the solubility difference between hot and cold states too small.[10] |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent. Can be effective for less polar derivatives or as part of a co-solvent system. |
| Water | 100 | 80.1 | Highly polar. While chromanones are generally insoluble in water, it serves as an excellent anti-solvent when the compound is dissolved in a miscible organic solvent like ethanol or acetone.[11] |
| DMF | 153 | 36.7 | A highly polar aprotic solvent with a high boiling point. Used to grow single crystals of a chromanone derivative via slow evaporation.[7] |
Protocol 2.1: Systematic Solvent Screening
This protocol uses a "line-of-vials" approach to efficiently identify promising solvent candidates.[12]
-
Preparation: Place ~15-20 mg of your this compound derivative into 6-8 separate small, labeled vials.
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume needed.
-
Observation: If the compound dissolves in <0.5 mL, it is likely too soluble at room temperature for a simple cooling crystallization.
-
Observation: If the compound is largely insoluble in >2 mL, it is a poor solvent for initial dissolution but may be a good anti-solvent.
-
-
Heating: For vials where the compound was sparingly soluble, gently heat the mixture to the solvent's boiling point. Add the minimum amount of additional hot solvent required to achieve complete dissolution.
-
Cooling & Observation: Allow the hot, saturated solutions to cool slowly to room temperature. Subsequently, place them in a refrigerator or ice bath (~0-4°C).
-
Evaluation: The best solvents are those from which a high yield of crystalline solid precipitates upon cooling. Note the quality (e.g., well-defined crystals vs. fine powder) and quantity of the precipitate.
Diagram 2: A systematic workflow for solvent selection.
Core Crystallization Protocols
Protocol 3.1: Slow Cooling Crystallization
This is the most common and straightforward method, ideal for compounds with a significant decrease in solubility upon cooling.[3][6]
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil (using a steam bath or hot plate). Continue adding just enough hot solvent until the compound completely dissolves.
-
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool undisturbed to room temperature. Slow cooling is crucial to prevent the trapping of impurities and to promote the growth of larger crystals.[6] Insulating the flask with glass wool can further slow the process.
-
Inducing Crystallization (If Necessary): If no crystals form after the solution has reached room temperature, try scratching the inner surface of the flask with a glass rod just below the solution's surface to create nucleation sites.[4] Alternatively, add a single "seed crystal" of the pure compound.
-
Complete Crystallization: Once crystal growth is well underway, place the flask in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 3.2: Slow Evaporation
This method is suitable for compounds that are highly soluble even in cold solvents or when the goal is to produce large, high-quality single crystals for X-ray analysis.[12] A derivative of 6-methoxychroman-4-one has been successfully crystallized from DMF using this technique.[7]
-
Dissolution: Dissolve the compound in a suitable solvent (e.g., DMF, ethyl acetate) at room temperature to create a solution that is near, but not fully, saturated.
-
Filtration: Filter the solution through a syringe filter or a cotton plug to remove any insoluble impurities like dust, which could act as unwanted nucleation sites.
-
Evaporation Setup: Transfer the filtered solution to a clean vial. Cover the vial with parafilm and poke 2-3 small holes in it with a needle. This restricts the rate of evaporation.
-
Incubation: Place the vial in a vibration-free location (e.g., in the back of a fume hood) and allow the solvent to evaporate over several hours to days. Placing the setup in a refrigerator can further slow evaporation and often improves crystal quality.[12]
-
Harvesting: Once suitable crystals have formed, carefully remove them from the remaining solution using forceps or decant the mother liquor.
Protocol 3.3: Anti-Solvent Vapor Diffusion
Vapor diffusion is a gentle and highly controlled method, ideal for growing diffraction-quality single crystals from very small amounts of material.[12]
-
Prepare Inner Vial: Dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent with a relatively high boiling point (e.g., ethanol, toluene) in a small, open vial (e.g., a 1-dram vial).
-
Prepare Outer Chamber: In a larger container (e.g., a 20 mL scintillation vial or a small beaker), add 2-3 mL of a "poor" or "anti-solvent" in which the compound is insoluble. The anti-solvent must be miscible with the "good" solvent and should be more volatile (have a lower boiling point). A common and effective pair is ethanol (good solvent) and water (anti-solvent), which was used for a related chromanone derivative.[11] Another example is Toluene (good) and Hexane (anti-solvent).
-
Assemble: Carefully place the small, open inner vial inside the larger outer chamber. Seal the outer chamber tightly with a cap or parafilm. Do not disturb the setup.
-
Diffusion and Crystallization: Over time, the volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradually decreases the solubility of the compound, leading to slow, controlled crystal formation. The process can take anywhere from one day to several weeks.
Diagram 3: Setup for anti-solvent vapor diffusion.
Troubleshooting Common Crystallization Challenges
| Problem | Probable Cause(s) | Recommended Solutions |
| No Crystals Form | 1. Solution is not sufficiently supersaturated.[4] 2. Nucleation barrier is too high. | 1. Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal.[4][5] 2. Increase Concentration: Gently boil off a portion of the solvent and allow it to cool again.[5] 3. Decrease Temperature: Cool the solution in a freezer if an ice bath is insufficient.[4] |
| "Oiling Out" (Compound separates as a liquid) | 1. The solution temperature is above the melting point of the impure compound.[4][5] 2. The concentration of impurities is very high.[4] 3. Cooling is too rapid. | 1. Re-dissolve: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[4][5] 2. Change Solvent: Try a solvent with a lower boiling point. 3. Pre-purify: If impurities are the issue, consider a preliminary purification step like column chromatography. |
| Rapid Formation of Fine Powder | 1. The solution is too concentrated (excessively supersaturated). 2. Cooling was too fast, leading to rapid nucleation instead of growth.[4][5] | 1. Dilute and Re-cool: Reheat to re-dissolve the solid, add 10-20% more solvent, and cool down much more slowly.[5] 2. Insulate: Insulate the flask to ensure a very gradual temperature drop. |
| Low Recovery Yield | 1. Too much solvent was used during the dissolution step.[4] 2. Crystallization was incomplete before filtration. 3. The compound has significant solubility even in the cold solvent. | 1. Concentrate Mother Liquor: Evaporate some of the solvent from the filtrate and cool it again to recover a second crop of crystals.[4] 2. Extend Cooling Time: Ensure the solution is cooled for an adequate period (e.g., >1 hour in an ice bath). |
Characterization of Crystalline Material
After successful crystallization, it is crucial to characterize the solid form. This is especially important in pharmaceutical development where different polymorphs can have different properties.
-
X-Ray Powder Diffraction (XRPD): The primary technique for identifying the specific crystalline form (polymorph) and assessing phase purity.
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point and thermal behavior of the crystalline solid, which can help distinguish between polymorphs.[1]
-
Single Crystal X-Ray Diffraction (SC-XRD): Provides the definitive atomic-level structure of a compound if a suitable single crystal can be grown.[13]
By applying the principles and protocols outlined in this guide, researchers can develop robust and reproducible crystallization processes for this compound and its derivatives, ensuring the high purity and desired solid-state properties essential for drug development and manufacturing.
References
- 1. syrris.com [syrris.com]
- 2. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 3. filter-dryer.com [filter-dryer.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 2-(4-Chlorophenyl)-6-methoxychroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. quora.com [quora.com]
- 11. 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 13. laccei.org [laccei.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxychroman-3-one
Welcome to the technical support center for the synthesis of 6-Methoxychroman-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound, a substituted chromanone, can be approached through several established routes. The most prevalent methods involve the intramolecular cyclization of a suitably substituted precursor. Key strategies include:
-
Intramolecular Friedel-Crafts Acylation: This is a widely used method for forming the chromanone ring.[1][2] It typically involves the cyclization of a 3-(4-methoxyphenoxy)propanoic acid or its corresponding acyl chloride. The reaction is promoted by a Lewis acid or a strong protic acid.
-
Reaction of a Phenol with an α,β-Unsaturated Acid: This method involves the reaction of 4-methoxyphenol with an acrylic acid derivative in the presence of a catalyst like polyphosphoric acid (PPA).[3]
-
Palladium-Catalyzed Carbonylative Cyclization: More modern approaches may utilize palladium-catalyzed reactions to construct the heterocyclic ring system from appropriate starting materials.[4]
Q2: I am observing a low yield in my synthesis. What are the likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.
-
Side reactions: Competing side reactions, such as intermolecular condensation or polymerization, can consume starting materials and reduce the yield of the desired product. The presence of electron-donating groups, like the methoxy group in your target molecule, can sometimes lead to undesired byproducts.[5]
-
Product degradation: The product may be unstable under the reaction or work-up conditions, leading to degradation.
-
Purification losses: Significant loss of product can occur during the purification steps, especially if the product is highly soluble in the wash solvents or if the chromatographic separation is not optimized.
Q3: What are the typical impurities I should expect, and how can I identify them?
A3: Common impurities can include unreacted starting materials (e.g., 4-methoxyphenol or the propanoic acid derivative), polymeric byproducts, and isomers if the cyclization is not completely regioselective. Identification can be achieved through standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and identify the number of components in the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main product and any significant impurities by comparing the spectra to known data.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and impurities.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify impurities.
Troubleshooting Guide
This section provides a detailed breakdown of potential issues you might encounter during the synthesis of this compound and offers practical solutions.
Problem 1: Low Yield in Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a critical step for ring closure. Here’s how to troubleshoot low yields in this reaction.
Diagram of the Intramolecular Friedel-Crafts Acylation Workflow:
Caption: Workflow for the synthesis of this compound via Intramolecular Friedel-Crafts Acylation.
| Potential Cause | Explanation | Recommended Solution |
| Poor Quality Starting Material | The precursor, 3-(4-methoxyphenoxy)propanoic acid, may contain impurities that inhibit the reaction. | Purify the starting material by recrystallization or column chromatography before use. Confirm purity using NMR and melting point analysis. |
| Inactive Lewis Acid Catalyst | Lewis acids like AlCl₃ are highly sensitive to moisture and can become deactivated. | Use freshly opened or properly stored Lewis acid. The reaction should be conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere with dry solvents). |
| Suboptimal Reaction Temperature | The reaction may be too slow at low temperatures or lead to side reactions at high temperatures. | Optimize the reaction temperature. Start with conditions reported in the literature and then systematically vary the temperature to find the optimal point for your specific setup. A common temperature range for Friedel-Crafts acylations is 0 °C to room temperature. |
| Incorrect Stoichiometry of Catalyst | For Friedel-Crafts acylation, a stoichiometric amount or more of the Lewis acid is often required because the product ketone can form a stable complex with the catalyst.[2] | Use at least 1.1 equivalents of the Lewis acid. An excess may be necessary to drive the reaction to completion. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. | Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for Friedel-Crafts reactions. Ensure the solvent is anhydrous. |
Problem 2: Formation of Side Products
The formation of unwanted byproducts is a common issue that complicates purification and reduces the overall yield.
Diagram of Potential Side Reactions:
Caption: Desired vs. undesired reaction pathways in the synthesis of this compound.
| Side Product | Plausible Cause | Mitigation Strategy |
| Polymeric Material | High concentration of reactants can favor intermolecular reactions over the desired intramolecular cyclization. | Use high dilution conditions. Add the acyl chloride solution dropwise to the Lewis acid suspension over an extended period. This maintains a low concentration of the reactive species, favoring the intramolecular pathway. |
| Positional Isomers | While less common for this specific substrate due to the directing effect of the methoxy and ether groups, incorrect cyclization can occur if the reaction conditions are too harsh. | Use a milder Lewis acid (e.g., SnCl₄, ZnCl₂) or a lower reaction temperature to improve regioselectivity. |
| Products of O-Demethylation | Strong Lewis acids, particularly in excess or at elevated temperatures, can cleave the methoxy group.[6] | Use a milder Lewis acid or strictly control the stoichiometry and temperature. If demethylation is a persistent issue, consider using a different synthetic route that does not require harsh acidic conditions. |
Problem 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
| Issue | Potential Cause | Troubleshooting Steps |
| Oily Product That Won't Crystallize | The presence of impurities can inhibit crystallization. The product itself may also be a low-melting solid or an oil at room temperature. | First, attempt purification by column chromatography on silica gel to remove impurities.[7] Use a gradient elution system (e.g., hexanes/ethyl acetate) to achieve good separation. After chromatography, try to induce crystallization by dissolving the purified oil in a minimal amount of a hot solvent and then cooling it slowly. Seeding with a small crystal, if available, can also help. |
| Product Contaminated with Starting Material | Incomplete reaction or inefficient work-up. | Ensure the reaction has gone to completion using TLC. During the aqueous work-up, a basic wash (e.g., with NaHCO₃ solution) can help remove any unreacted acidic starting material (3-(4-methoxyphenoxy)propanoic acid). |
| Colored Impurities in Final Product | Formation of highly conjugated byproducts or degradation products. | Treat a solution of the crude product with activated carbon before the final purification step.[7] Be cautious, as activated carbon can also adsorb the desired product. Use it sparingly and for a short duration. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
Step 1: Preparation of 3-(4-methoxyphenoxy)propanoyl chloride
-
To a solution of 3-(4-methoxyphenoxy)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which is used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Suspend aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere.
-
Dissolve the crude 3-(4-methoxyphenoxy)propanoyl chloride from the previous step in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Alternatively, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[8]
References
- 1. CONTENTdm [wssu.contentdm.oclc.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. GB1077066A - Improvements in or relating to the synthesis of chromanones - Google Patents [patents.google.com]
- 4. Chromone and flavone synthesis [organic-chemistry.org]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2015155181A1 - O-demethylating process of methoxy substituted morphinan-6-one derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 6-Methoxychroman-3-one
Introduction
Welcome to the technical support guide for 6-Methoxychroman-3-one. This molecule is of significant interest in various research fields; however, its hydrophobic nature presents a common hurdle: poor aqueous solubility. This limitation can lead to challenges in biological assays, producing variable data, underestimation of activity, and inconsistent results.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to effectively manage and overcome the solubility issues of this compound. Our goal is to ensure the accuracy, reproducibility, and success of your experiments.
Section 1: Understanding the Molecule & the Solubility Problem
A foundational understanding of the physicochemical properties of this compound is crucial to addressing its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: this compound is an organic compound with the following properties:
-
Molecular Weight: 178.18 g/mol [2]
-
Structure: It possesses a chromanone core with a methoxy group, contributing to its hydrophobicity.
-
Predicted XLogP3: 1.4 - 1.6. This value indicates moderate lipophilicity, suggesting low solubility in water.
Q2: Why does my this compound precipitate when I add it to my aqueous assay buffer?
A2: This is a classic sign of a compound exceeding its aqueous solubility limit. You are likely creating a supersaturated solution when you dilute your concentrated organic stock (e.g., in DMSO) into the aqueous buffer. The compound, being poorly water-soluble, cannot remain dissolved and crashes out of the solution as a precipitate.[1]
Q3: What is the impact of this precipitation on my experimental results?
A3: Compound precipitation has severe consequences for data quality:
-
Inaccurate Concentration: The actual concentration of the compound in solution is unknown and significantly lower than intended.
-
Reduced Potency: Only the dissolved compound is available to interact with the biological target, leading to an underestimation of its true activity.[1]
-
Poor Reproducibility: The amount of precipitation can vary between wells and experiments, causing high data variability.[1]
-
False Negatives: A potentially active compound may appear inactive simply because it wasn't bioavailable in the assay.
Section 2: First-Line Troubleshooting & Solutions
This section addresses the most common solubility issues with straightforward, easy-to-implement solutions.
Troubleshooting Guide: Initial Steps
Issue: My compound won't dissolve in 100% DMSO to make a high-concentration stock.
-
Cause: While DMSO is a powerful solvent, some compounds have limited solubility even in 100% DMSO, especially at very high concentrations (e.g., >30 mM).[4]
-
Solution 1: Gentle Heating & Sonication. Gently warm the solution (e.g., to 37°C) and use a sonicator bath. This can help overcome the energy barrier for dissolution. However, be cautious about compound stability at higher temperatures.
-
Solution 2: Lower the Stock Concentration. The simplest solution is often to prepare a lower concentration stock solution (e.g., 10 mM instead of 30 mM). This is often sufficient for most biological assays.
Issue: My compound is soluble in DMSO, but precipitates immediately upon dilution into my aqueous media (e.g., PBS or cell culture medium).
-
Cause: The final concentration of the organic solvent (DMSO) in the assay is too low to keep the hydrophobic compound in solution.
-
Solution 1: Optimize the Dilution Protocol. Do not dilute the DMSO stock in an intermediate aqueous solution before adding it to the final assay media. Instead, add the small volume of DMSO stock directly into the final assay media with vigorous mixing. This maximizes the interaction of the compound with assay components like proteins that can help maintain solubility.[1]
-
Solution 2: Increase Final DMSO Concentration (with caution). Increasing the final percentage of DMSO in your assay can maintain solubility. However, you MUST validate the tolerance of your specific assay system (e.g., cells, enzymes) to the DMSO concentration.
DMSO Tolerance in Biological Assays
It is critical to determine the highest concentration of DMSO that does not affect your specific biological system.
| Final DMSO Concentration | General Tolerance & Recommendations | Supporting Citations |
| ≤ 0.1% | Considered safe for most cell lines, especially for long-term exposure or with sensitive primary cells. The ideal target for many assays. | [5][6][7] |
| 0.1% - 0.5% | Well-tolerated by many robust cancer cell lines for exposures up to 72 hours. A common and acceptable range for many in vitro assays. | [7][8] |
| 0.5% - 1.0% | Can cause cytotoxicity and affect cell proliferation in some cell lines. Requires careful validation with a vehicle control. | [5][7] |
| > 1.0% | Generally not recommended. High likelihood of significant cytotoxicity, apoptosis, and other off-target effects. | [7] |
Mandatory Protocol: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest compound concentration but without the compound itself. This allows you to subtract any effects of the solvent from your results.[6]
Section 3: Advanced Solubilization Strategies
If first-line troubleshooting is insufficient, more advanced formulation strategies may be necessary.
Strategy 1: Co-Solvent Systems
A co-solvent is a water-miscible organic solvent used in combination with water to increase the solubility of poorly soluble drugs.[9][10] By reducing the interfacial tension between the aqueous solution and the hydrophobic compound, co-solvents can significantly enhance solubility.[9][10]
Q&A: Using Co-Solvents
Q1: What are some common co-solvents I can use besides DMSO?
A1: Ethanol, polyethylene glycol (PEG 300 or PEG 400), and propylene glycol (PG) are common co-solvents used in preclinical formulations.[11]
Q2: How do I choose a co-solvent?
A2: The choice depends on the specific compound and the tolerance of your assay. Ethanol and methanol can be alternatives, but like DMSO, their concentration must be optimized as they can be toxic to cells at higher concentrations (e.g., >1%).[12] PEG 300 and PEG 400 are often used in in vivo studies and can be effective but may be more viscous.
Q3: How do I prepare a co-solvent formulation?
A3: A common approach is to create a stock solution in a mixture of solvents. For example, instead of 100% DMSO, you might dissolve this compound in a solution of 10% DMSO, 40% PEG 400, and 50% water. The optimal ratio must be determined empirically.
Strategy 2: pH Modification
The solubility of ionizable compounds is highly dependent on pH.[13] By adjusting the pH of the buffer, you can ionize the compound, making the charged form significantly more water-soluble than the neutral form.[14]
Q&A: Using pH Adjustment
Q1: Is this compound a good candidate for pH modification?
A1: This depends on its pKa (the pH at which it is 50% ionized). The structure contains a ketone and an ether, which are generally not readily ionizable under typical biological pH ranges (pH 6-8). However, if the compound has hidden acidic or basic properties, this could be an option. Precise pH control is essential for this method to be effective and reproducible.[15]
Q2: How do I test if pH affects solubility?
A2: You can perform a simple solubility test by preparing your assay buffer at different pH values (e.g., pH 6.0, 7.4, 8.0) and observing the solubility of the compound. Ensure that the pH change itself does not affect your assay's performance.
Strategy 3: Use of Excipients (Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[16] They can encapsulate hydrophobic molecules, like this compound, forming an "inclusion complex" that is water-soluble.[17]
Q&A: Using Cyclodextrins
Q1: Which cyclodextrin should I use?
A1: Hydroxypropyl-β-cyclodextrin (HPβCD) is a common choice in pharmaceutical formulations due to its high aqueous solubility and low toxicity profile.[18] The cavity size of β-cyclodextrins is often appropriate for many drug-like molecules.
Q2: How do I prepare a cyclodextrin formulation?
A2:
-
Dissolve the HPβCD in your aqueous buffer first.
-
Prepare a concentrated stock of this compound in a minimal amount of an organic solvent (like ethanol or DMSO).
-
Slowly add the compound stock to the stirring cyclodextrin solution.
-
Allow the mixture to equilibrate (e.g., stir for several hours or overnight) to allow for complex formation. The resulting clear solution can then be used in your assay.
Section 4: Protocols & Workflows
Adhering to best practices for solution preparation is fundamental for reproducible results.
Protocol 1: Preparation of a Standard 10 mM Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM solution (MW = 178.18 g/mol ): Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 178.18 g/mol = 0.0017818 g = 1.78 mg
-
Weigh Compound: Accurately weigh approximately 1.78 mg of the compound using a calibrated analytical balance and place it into a sterile, appropriate-sized vial (e.g., a 1.5 mL microfuge tube or glass vial).[19] Record the exact weight.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution thoroughly. If necessary, use gentle warming (37°C) or sonication until all solid is completely dissolved. Visually inspect to ensure no particulates remain.
-
Label and Store: Clearly label the vial with the compound name, exact concentration (recalculated based on the actual mass weighed), solvent, date, and your initials.[20] Store appropriately, typically at -20°C or -80°C, protected from light and moisture.
Protocol 2: Serial Dilution for a Cell-Based Assay
This protocol creates a dilution series for testing a compound from 100 µM down to 0.1 µM, ensuring the final DMSO concentration remains constant at 0.5%.
-
Prepare Intermediate Stock: Dilute your 10 mM master stock solution 1:50 in 100% DMSO to create a 200 µM (200X) intermediate stock. (e.g., 2 µL of 10 mM stock + 98 µL of DMSO).
-
Create 2X Working Solutions: In a 96-well plate (the "dilution plate"), perform serial dilutions of your compound in the complete cell culture medium.
-
Highest Concentration: To create the 200 µM working solution (2X final), add 4 µL of the 10 mM stock to 196 µL of medium. This maintains a 1% DMSO concentration at this step.
-
Serial Dilutions: Perform 1:10 serial dilutions down the plate using complete cell culture medium.
-
-
Treat Cells: Add an equal volume of your 2X working solutions from the dilution plate to your cell plate (which already contains cells in medium). For example, add 100 µL of the 2X drug solution to 100 µL of medium in the cell plate wells.
-
Final Concentrations: This will result in final compound concentrations from 100 µM down to 0.1 µM, with a constant final DMSO concentration of 0.5% across all wells, including the vehicle control.[8]
Workflow & Decision-Making Diagram
This diagram guides you through the process of troubleshooting solubility issues.
Caption: Decision workflow for troubleshooting compound solubility.
Section 5: Summary & Key Takeaways
-
Acknowledge the Problem: this compound is a hydrophobic molecule, and poor aqueous solubility is an expected challenge.[1]
-
Start Simple: The most common cause of precipitation is exceeding the solubility limit in an aqueous buffer. Optimizing your stock concentration and dilution protocol is the first and most crucial step.
-
Validate Your Solvent: Always determine the maximum allowable concentration of your solvent (e.g., DMSO) that is non-toxic and does not interfere with your specific assay.[5][7]
-
Use Vehicle Controls: A vehicle control is non-negotiable for interpreting your data correctly.[6]
-
Consider Advanced Formulations: If simple methods fail, co-solvents, pH adjustment, or excipients like cyclodextrins are powerful tools to achieve adequate solubility.[11][18][21]
By systematically applying these principles and protocols, you can overcome the solubility challenges of this compound, ensuring that your biological assay results are both accurate and reliable.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound , 76322-25-3 - CookeChem [cookechem.com]
- 3. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
Purification challenges of 6-Methoxychroman-3-one and its byproducts
Technical Support Center: 6-Methoxychroman-3-one
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Chromanone-based structures are recognized as privileged scaffolds in drug discovery, making the purity of this intermediate critical for successful downstream applications.[1][2]
The synthesis of this compound, while established, often presents significant purification challenges due to the formation of closely related byproducts and persistent impurities.[3] This guide provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to help you overcome these common hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues encountered during the initial workup and assessment of crude this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
Answer: The impurity profile of your crude product is intrinsically linked to your synthetic route. However, several classes of impurities are consistently observed:
-
Unreacted Starting Materials: Depending on the pathway, this will most commonly be 2'-Hydroxy-5'-methoxyacetophenone or 3-methoxyphenol.[4][5] These are often highly polar and can be partially removed during an aqueous workup.
-
Regioisomeric Byproducts: Side reactions can sometimes lead to the formation of isomers. For instance, in syntheses analogous to the Kostanecki-Robinson reaction, the formation of a coumarin regioisomer alongside the desired chromone is a classic challenge.[3] These isomers are often very close in polarity to the desired product, making them difficult to separate.
-
Polymeric/Degradation Products: Many synthetic routes for chromanones involve heating or acidic/basic conditions, which can lead to the formation of dark, tarry, or polymeric materials.[4] These are typically high molecular weight and can complicate the purification process by causing streaking on TLC and fouling chromatography columns.
-
Residual Solvents: High-boiling point solvents used in the reaction, such as Dimethyl Sulfoxide (DMSO), can be difficult to remove under standard vacuum and may persist in the crude product.[4]
Q2: My crude product is a dark, viscous oil instead of a solid. What should be my first purification step?
Answer: An oily crude product is a very common outcome, often indicating the presence of high-boiling residual solvents (like DMSO) or significant amounts of polymeric/tarry byproducts that suppress crystallization.[4] Do not attempt to directly crystallize this material.
Your first step should be a standard liquid-liquid extraction workup .
-
Causality: The purpose of the workup is to partition the components of the crude mixture between an organic solvent (in which your product is soluble) and an aqueous phase. This effectively removes inorganic salts, highly polar starting materials, and water-soluble solvents.
-
Protocol:
-
Dissolve the crude oil in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized Water (to remove solvents like DMSO).
-
A saturated solution of Sodium Bicarbonate (NaHCO₃) if the reaction was acidic.
-
Brine (saturated NaCl solution) to break up emulsions and remove residual water.[5]
-
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.
-
If the product still remains an oil after this workup, it is now ready for purification by column chromatography.
Part 2: Troubleshooting Guide - Column Chromatography
Flash column chromatography is the primary workhorse for purifying this compound from its closely related byproducts.
Problem: My TLC shows multiple spots that are very close together (ΔRf < 0.1). How can I achieve baseline separation on a column?
Answer: This is the most frequent and critical challenge. Structurally similar byproducts have nearly identical polarities, causing them to co-elute during chromatography.[6] The key is not just to find a solvent system that moves your product, but one that maximizes the difference in Rf values (ΔRf) between your product and the impurities.
Silica gel is a polar stationary phase.[6] While all solvents (the mobile phase) compete with your compound for binding sites on the silica, different solvents do so with different types of interactions (e.g., hydrogen bonding, dipole-dipole). By changing the type of solvent, not just the ratio, you can alter these competitive interactions and often "pull apart" spots that were previously inseparable.
-
Develop a TLC with a Standard System: Begin with a standard solvent system like Ethyl Acetate/Hexane . Prepare a 20% EtOAc/Hexane solution and run a TLC.
-
Analyze the Result:
-
If the spots are unresolved but have an Rf between 0.1 and 0.4, you are in a good polarity range. Proceed to Step 3.
-
If the spots are on the baseline (Rf < 0.1), increase the polarity (e.g., 40% EtOAc/Hexane).
-
If the spots are at the solvent front (Rf > 0.6), decrease the polarity (e.g., 10% EtOAc/Hexane).
-
-
Change the Solvent Selectivity: If the standard system fails to resolve the spots, switch one of the solvents to a different class while trying to maintain a similar overall polarity.
-
Replace Ethyl Acetate (an H-bond acceptor) with Dichloromethane (a dipole).
-
Replace Hexane (non-polar) with Toluene (aromatic, can have pi-stacking interactions).
-
The following table provides excellent starting points for screening.
| Solvent System Class | Non-Polar Component | Polar Component | Target Compound Polarity | Notes |
| Standard | Hexane / Heptane | Ethyl Acetate (EtOAc) | Normal | The most common starting point. Heptane is a less toxic alternative to hexane.[7][8][9] |
| Alternative 1 | Hexane / Heptane | Diethyl Ether (Et₂O) | Normal / Non-polar | Ether can sometimes provide different selectivity than EtOAc. |
| Alternative 2 | Toluene | Ethyl Acetate (EtOAc) | Normal / Aromatic | Excellent for compounds containing aromatic rings; can resolve stubborn impurities. |
| Polar Systems | Dichloromethane (DCM) | Methanol (MeOH) | Polar | Use for more polar compounds. Keep MeOH content below 10% to avoid dissolving silica.[7][9] |
Goal: Find a system where your target compound has an Rf of 0.2-0.3 , as this provides the optimal residence time on the column for effective separation.
-
Preparation: Select a column size appropriate for your sample mass (typically use 20-50x the sample weight in silica gel).[6]
-
Packing: Pack the column using a slurry method with your chosen starting eluent (the solvent system with low polarity). Ensure the silica bed is uniform and free of air bubbles by tapping the column gently.[6]
-
Loading: Dissolve your crude product in a minimal amount of DCM or the column eluent. Pre-adsorb the sample onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column bed. This "dry loading" method results in much sharper bands and better separation than loading in a liquid solution.
-
Elution: Begin running the column with your low-polarity starting eluent. If you are separating very close spots, a shallow gradient elution is highly recommended. For example, start with 10% EtOAc/Hexane and slowly increase the concentration of EtOAc to 15%, then 20%, collecting fractions continuously.
-
Monitoring: Monitor the fractions as they elute using TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent in vacuo.
Caption: General purification workflow for this compound.
Part 3: Troubleshooting Guide - Final Purity and Recrystallization
Problem: My product is clean by TLC after a column, but it has a persistent yellow tint and NMR shows trace impurities. How do I achieve analytical purity?
Answer: This situation arises when an impurity has almost the exact same polarity as your product, causing it to co-elute. To remove these final traces, you need an orthogonal purification method. Recrystallization is the ideal choice because it separates compounds based on differences in solubility and crystal lattice packing , not just polarity.[10][11]
An ideal recrystallization solvent is one in which your desired compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[10] Impurities, conversely, should either be completely insoluble (allowing them to be filtered off while hot) or highly soluble even at low temperatures (so they remain in the mother liquor after your product crystallizes).[11] The slow formation of a crystal lattice is a highly selective process that tends to exclude ill-fitting impurity molecules.
-
Small-Scale Solvent Screening:
-
Place ~20 mg of your impure solid into several small test tubes.
-
Add a few drops of a different solvent to each tube (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Hexane).
-
Observe solubility at room temperature. If it dissolves, the solvent is unsuitable.
-
If it is insoluble, gently heat the tube. If it dissolves completely upon heating, it is a potentially good solvent.[12]
-
A solvent/anti-solvent system (e.g., Acetone/Hexane or Methanol/Water) is often effective. The compound is dissolved in a minimum of the "good" solvent (Acetone), and the "poor" solvent (Hexane) is added dropwise until the solution turns cloudy, after which it is gently reheated to clarify and then cooled.[12][13]
-
-
Detailed Recrystallization Protocol:
-
Dissolution: Place your impure solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of your chosen hot recrystallization solvent until the solid just dissolves completely.[12]
-
Decolorization (Optional): If the solution is colored, add a very small amount (spatula tip) of activated charcoal and boil for 2-3 minutes. The charcoal adsorbs colored impurities.[14]
-
Hot Filtration (Crucial if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-heated flask to remove the charcoal or any insoluble impurities. Speed is essential to prevent premature crystallization.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield.[12]
-
Inducement (If necessary): If crystals do not form, try scratching the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[15]
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[10][15] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
-
Caption: Relationship between the target product and common byproducts.
Part 4: Purity Confirmation
Q: How do I definitively confirm the purity and identity of my final this compound?
Answer: A combination of techniques should be used to provide irrefutable evidence of purity and structural identity.
-
Thin-Layer Chromatography (TLC): Your final product should appear as a single, well-defined spot in multiple different solvent systems. Co-spotting with a reference standard, if available, is ideal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for structural confirmation.
-
¹H NMR: The spectrum should show clean signals with the correct chemical shifts, multiplicities, and integrations for all protons in the molecule. The absence of peaks corresponding to starting materials or byproducts is a strong indicator of purity.
-
¹³C NMR: The spectrum should show the correct number of carbon signals.
-
Impurity Check: Compare your spectra against reference tables for common NMR solvents and impurities to ensure small, unassigned peaks are not from contaminants like residual grease, acetone, or hexane.[16][17]
-
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 1 °C). A broad or depressed melting point is a reliable indicator that impurities are still present.[10]
By following these troubleshooting guides and confirmation protocols, you can confidently overcome the purification challenges associated with this compound and obtain material of high purity suitable for any research and development application.
References
- 1. 6-Methoxychroman-2-one|CAS 20920-98-3|Research Chemical [benchchem.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. tandfonline.com [tandfonline.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. Chromatography [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. mt.com [mt.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 15. physics.emu.edu.tr [physics.emu.edu.tr]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. epfl.ch [epfl.ch]
Stability studies of 6-Methoxychroman-3-one under different conditions
Technical Support Center: Stability Studies of 6-Methoxychroman-3-one
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of performing robust stability studies on this molecule. Drawing from established principles of chemical stability and regulatory guidelines, this document provides in-depth, practical answers to common challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability of this compound.
Q1: What are the most likely degradation pathways for this compound based on its chemical structure?
A1: Based on its functional groups—a methoxy-substituted aromatic ring, a heterocyclic ether, and a ketone—this compound is susceptible to several degradation pathways.[1]
-
Hydrolysis: The ether linkage in the chromanone ring could be susceptible to acid or base-catalyzed hydrolysis, leading to ring-opening. While generally more stable than esters or amides, this pathway should be investigated, especially under non-neutral pH conditions.[1][2]
-
Oxidation: The molecule is prone to oxidation. The ether linkage and the benzylic position adjacent to the oxygen atom are potential sites for oxidative attack. The presence of a methoxy group can activate the aromatic ring, making it more susceptible to oxidative degradation.[3] This can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.
-
Photodegradation: Aromatic ketones are known chromophores that can absorb UV/Visible light. This absorption can lead to an excited state, which may trigger degradation reactions like cleavage of the heterocyclic ring or reactions with solvents or oxygen.[1][4] Therefore, photostability is a critical parameter to evaluate.
Q2: What are the most critical parameters I should investigate in a formal stability study?
A2: A comprehensive stability study should systematically evaluate the impact of temperature, humidity, light, and pH. These studies are often guided by the International Council for Harmonisation (ICH) guidelines.[5][6]
-
Thermal Stability: Assess the compound's stability at accelerated (e.g., 40°C) and long-term (e.g., 25°C or 30°C) storage conditions.[7] This helps determine the intrinsic thermal lability of the molecule.
-
Humidity: For solid-state studies, evaluating stability at different relative humidity (RH) levels (e.g., 60% RH, 75% RH) is crucial as moisture can facilitate hydrolytic and oxidative degradation.[8]
-
Photostability: Exposure to a controlled light source that mimics sunlight (with both UV and visible components) is essential to identify any photosensitivity, as mandated by ICH Q1B guidelines.[9][10][11]
-
pH Stability Profile (in solution): The rate of degradation in aqueous media should be studied across a range of pH values (e.g., pH 2, 7, 9) to identify the pH of maximum stability. This is critical for developing liquid formulations.[2][12]
Q3: How do I select an appropriate analytical method for my stability study?
A3: A stability-indicating analytical method is required. This is a validated method that can accurately quantify the decrease of the active substance and simultaneously resolve it from its degradation products.[13]
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for this purpose.[14] A reversed-phase column (e.g., C18) with a gradient elution of a buffered mobile phase and an organic solvent (like acetonitrile or methanol) is a typical starting point.
-
Method Validation: The chosen method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness. Crucially, "specificity" is proven through forced degradation studies, where the compound is intentionally degraded to ensure that the resulting degradant peaks do not interfere with the main compound peak.[15]
-
Peak Purity Analysis: Using a Photo-Diode Array (PDA) detector allows for peak purity analysis, which helps confirm that the main peak is not co-eluting with any hidden impurities or degradants.
Part 2: Troubleshooting Guides
This section provides practical solutions to specific problems you might encounter during your experiments.
Problem 1: My compound is degrading rapidly in the HPLC mobile phase or in my stock solution. What's happening?
Answer: This common issue, often observed as a continuous drop in the peak area of the main compound even in freshly prepared solutions, points to solution instability. The cause is likely related to the solvent or pH.
-
Causality Explained: this compound's ether and ketone functionalities can be sensitive to the pH of the solution.[2] If your mobile phase is unbuffered or at an extreme pH, it could be catalyzing hydrolysis. Similarly, organic solvents like methanol can sometimes participate in degradation reactions under certain conditions. The presence of dissolved oxygen can also promote oxidation.
Troubleshooting Protocol: Investigating Solution Stability
-
pH Analysis: Measure the pH of your stock solution diluent and your HPLC mobile phase.
-
Buffer Screening: Prepare solutions of this compound in a series of buffers (e.g., pH 3, 5, 7, and 9) at a known concentration.
-
Time-Course Analysis: Analyze these solutions by HPLC immediately after preparation (T=0) and then at set intervals (e.g., 2, 4, 8, 24 hours) while keeping them on the autosampler bench.
-
Control Sample: Include a control sample in a solvent you know to be inert and stable (e.g., pure acetonitrile) and another protected from light.
-
Data Evaluation: Plot the percentage of remaining this compound against time for each pH. This will reveal the pH at which the compound is most stable. Adjust your mobile phase and diluent to this pH.
Data Summary Example: pH-Dependent Stability
| pH of Solution | % of Initial Concentration Remaining after 24h | Appearance of New Degradant Peaks |
| 3.0 (Acetate) | 98.5% | Minor peak at RRT 0.8 |
| 5.0 (Acetate) | 99.8% | Not Detected |
| 7.0 (Phosphate) | 95.2% | Significant peak at RRT 1.2 |
| 9.0 (Borate) | 85.1% | Multiple degradant peaks observed |
Problem 2: During my photostability study, I see a significant loss of the main peak and the appearance of several new peaks in the chromatogram. How do I confirm this is photodegradation and what are my next steps?
Answer: The appearance of new peaks specifically in light-exposed samples is a strong indicator of photodegradation. To confirm this and understand its implications, a controlled experiment as outlined in ICH Q1B is necessary.[9][16]
-
Causality Explained: The chromanone structure can absorb light energy, promoting electrons to an excited state. This excess energy can cause molecular bonds to break, leading to the formation of new chemical entities (photodegradants).[4] The process can be direct (the molecule itself absorbs the light) or indirect (another substance in the sample absorbs light and transfers the energy).
Experimental Workflow: Confirmatory Photostability Study
Caption: Workflow for a confirmatory photostability study.
Next Steps:
-
Confirm with Dark Control: The most critical step is to compare the degradation in the light-exposed sample to the "dark control" sample (which was kept in the same chamber but shielded from light).[4] If the dark control is stable, the degradation is unequivocally due to light.
-
Characterize Degradants: If degradation is significant, attempt to characterize the major degradants. Mass spectrometry (LC-MS) is an invaluable tool for obtaining the molecular weights of the new peaks, providing clues to their structures.[14]
-
Protective Packaging: If the compound is photolabile, the next step is to test it in light-resistant packaging (e.g., amber vials, opaque containers) to see if the packaging provides adequate protection.[17]
Problem 3: My solid-state thermal stability results are inconsistent between experiments. What could be the cause?
Answer: Inconsistency in solid-state studies often points to issues with experimental control or unforeseen physical changes in the material.
-
Causality Explained: While chemical degradation is one factor, physical changes can also occur. The compound might sublime at elevated temperatures, leading to an apparent loss of mass that isn't chemical degradation.[18] Inconsistent heat distribution in an oven or interactions with the container surface can also lead to variable results. Heterocyclic compounds can have complex thermal decomposition pathways.[19][20]
Troubleshooting Protocol: Ensuring Robust Thermal Stress Testing
-
System Suitability: Before starting, verify the temperature and humidity control of your stability chamber. Use a calibrated secondary probe to map the chamber and ensure there are no significant hot or cold spots.
-
Container Selection: Use inert containers (Type 1 borosilicate glass is standard). Ensure the container is not reactive with the compound.
-
Sublimation Check: Place an open container of the compound in the oven alongside a loosely capped one. A significantly greater loss of compound in the open container suggests sublimation. If this occurs, all future studies should be conducted in tightly sealed containers.
-
Forced Degradation Insight: Perform a forced degradation study at a much higher temperature (e.g., 80-100°C for a short period). This can help rapidly identify the primary thermal degradants and confirm that your analytical method can resolve them.
-
Sample Homogeneity: Ensure the batch of this compound you are testing is homogenous. Inconsistent results can sometimes arise from testing different physical forms (e.g., crystalline vs. amorphous) or material with variable impurity profiles.
Illustrative Degradation Pathway Diagram
Caption: Potential degradation pathways for this compound.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. q1scientific.com [q1scientific.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 11. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. Effects of pH on the stability of chromatin core particles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. database.ich.org [database.ich.org]
- 17. Photostability | SGS [sgs.com]
- 18. ikev.org [ikev.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 6-Methoxychroman-3-one Derivatization
Welcome to the technical support center for the derivatization of 6-Methoxychroman-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflows. Our focus is on providing practical, field-proven insights to overcome common challenges and optimize your reaction conditions for the successful synthesis of this compound derivatives.
Section 1: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for derivatizing ketones like this compound, enabling the formation of a new carbon-carbon double bond at the C2 position. This reaction is pivotal for creating a wide array of derivatives with potential biological activities.
Frequently Asked Questions (FAQs) - Knoevenagel Condensation
Q1: My Knoevenagel condensation with this compound is sluggish and gives low yields. What are the most critical parameters to optimize?
A1: Low yields in Knoevenagel condensations are often multifactorial. The key parameters to investigate are the catalyst, solvent, and reaction temperature.
-
Catalyst Choice: The basicity or acidity of the catalyst is paramount. While traditional catalysts like piperidine or pyridine are effective, exploring alternative catalysts can significantly improve yields. For instance, L-proline has been shown to be a highly efficient catalyst for Knoevenagel condensations.[1] The use of heterogeneous catalysts can also simplify purification and improve reusability.[2][3]
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates. Protic solvents like ethanol and methanol often facilitate the reaction.[2] However, for some substrates, aprotic solvents like THF or acetonitrile might be suitable, though potentially leading to slower conversions.[2] It is advisable to screen a range of solvents to find the optimal medium for your specific active methylene compound.
-
Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-60 °C) can often accelerate the reaction without promoting significant side product formation. Monitoring the reaction by TLC is crucial to determine the optimal temperature.
Q2: I am observing the formation of multiple byproducts in my Knoevenagel condensation. What are the likely side reactions and how can I suppress them?
A2: Byproduct formation can be a significant issue. Common side reactions include self-condensation of the active methylene compound, Michael addition of a second equivalent of the active methylene compound to the product, or decomposition of the starting material under harsh conditions.
-
Stoichiometry Control: Ensure precise stoichiometry. Using a slight excess (1.1-1.2 equivalents) of the active methylene compound can drive the reaction to completion without leading to significant byproduct formation.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to byproduct formation. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Catalyst Loading: Use the minimum effective amount of catalyst. High catalyst loading can promote undesired side reactions. Optimization of the catalyst amount is a critical step.[2]
Troubleshooting Guide: Knoevenagel Condensation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Sterically hindered active methylene compound. | 1. Use a fresh batch of catalyst or try an alternative catalyst (e.g., L-proline, Bi(OTf)₃).[1][4] 2. Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition. 3. Consider using a more reactive active methylene compound or a stronger catalyst system. |
| Formation of a Complex Mixture | 1. Reaction temperature is too high. 2. Incorrect stoichiometry. 3. Unstable product under reaction conditions. | 1. Reduce the reaction temperature or conduct the reaction at room temperature for a longer duration. 2. Carefully control the molar ratio of reactants. 3. Isolate the product as soon as the reaction is complete. Consider a two-phase system to extract the product as it is formed. |
| Product is an Intractable Oil | 1. Impurities present. 2. Product is inherently non-crystalline. | 1. Purify the crude product using column chromatography. Ensure starting materials are pure. 2. If the product is an oil, attempt to form a solid derivative (e.g., a salt or co-crystal) for characterization, or rely on spectroscopic methods (NMR, MS) for identification. |
Experimental Protocol: Optimized Knoevenagel Condensation
-
To a solution of this compound (1 mmol) and the active methylene compound (1.1 mmol) in ethanol (5 mL), add L-proline (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
If the reaction is slow, heat the mixture to 50 °C.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Reaction Optimization Workflow
Caption: Workflow for Knoevenagel Condensation Optimization.
Section 2: Reductive Amination
Reductive amination is a powerful method to introduce nitrogen-containing functionalities by converting the ketone group of this compound into an amine. This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by its reduction.
Frequently Asked Questions (FAQs) - Reductive Amination
Q1: My reductive amination of this compound with a primary amine is giving me a significant amount of the corresponding alcohol as a byproduct. How can I improve the selectivity for the desired amine?
A1: The formation of the alcohol byproduct indicates that the reduction of the ketone is competing with the formation and/or reduction of the imine. To favor the formation of the amine, you can adjust the following conditions:
-
Choice of Reducing Agent: Use a reducing agent that is more selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive towards ketones but readily reduces iminium ions.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[6]
-
pH Control: The formation of the iminium ion is pH-dependent. Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation. This can be achieved by adding a small amount of acetic acid to the reaction mixture.
-
Pre-formation of the Imine: You can pre-form the imine by stirring the this compound and the amine together for a period (e.g., 30-60 minutes) before adding the reducing agent. This increases the concentration of the imine intermediate, favoring its reduction.
Q2: I am trying to perform a reductive amination with a secondary amine, but the reaction is not proceeding. What could be the issue?
A2: Reductive amination with secondary amines can be more challenging due to the increased steric hindrance around the nitrogen atom, which can disfavor the formation of the iminium ion.
-
Lewis Acid Catalysis: The use of a Lewis acid, such as Ti(OiPr)₄, can activate the ketone towards nucleophilic attack by the secondary amine, promoting the formation of the iminium ion.[6]
-
Reaction Conditions: Higher temperatures and longer reaction times may be necessary to drive the reaction to completion.
-
Alternative Methods: If direct reductive amination fails, consider a two-step approach where the enamine is first formed and isolated, followed by its reduction in a separate step.
Troubleshooting Guide: Reductive Amination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Recovery of Starting Ketone | 1. Inefficient imine formation. 2. Deactivated reducing agent. | 1. Add a catalytic amount of acetic acid to promote imine formation. 2. Use a fresh bottle of the reducing agent. Ensure anhydrous conditions if using moisture-sensitive reagents. |
| Formation of Dialkylated Amine | 1. Reaction of the product amine with the starting ketone. | 1. Use a slight excess of the primary amine to outcompete the product amine. 2. Add the reducing agent slowly to keep the concentration of the product amine low during the reaction. |
| Low Yield with Aromatic Amines | 1. Low nucleophilicity of the aromatic amine. | 1. Use a more forcing condition (higher temperature, longer reaction time). 2. Employ a Lewis acid catalyst like Ti(OiPr)₄ to activate the ketone. |
Experimental Protocol: Optimized Reductive Amination
-
To a solution of this compound (1 mmol) and the primary amine (1.2 mmol) in 1,2-dichloroethane (DCE) (10 mL), add acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Reductive Amination Troubleshooting Logic
Caption: Troubleshooting Logic for Reductive Amination.
Section 3: Wittig Reaction
The Wittig reaction provides a reliable method for converting the ketone of this compound into an alkene, offering excellent control over the location of the new double bond.
Frequently Asked Questions (FAQs) - Wittig Reaction
Q1: My Wittig reaction with this compound is not proceeding to completion, and I am recovering a significant amount of the starting ketone. What is the likely cause?
A1: Incomplete Wittig reactions are often due to issues with the ylide generation or its reactivity.
-
Ylide Formation: Ensure that the phosphonium salt is fully deprotonated to form the ylide. The choice of base is critical. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are necessary. For stabilized ylides, weaker bases like potassium tert-butoxide may suffice. The color change associated with ylide formation (often deep red, orange, or yellow) can be a useful indicator.
-
Steric Hindrance: The ketone at the C3 position of the chromanone ring is somewhat sterically hindered. If you are using a bulky phosphonium ylide, the reaction may be slow.[7] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester, is often a better alternative as the phosphonate carbanions are generally more nucleophilic and less sterically demanding.[7]
Q2: The purification of my Wittig reaction product is complicated by the presence of triphenylphosphine oxide. How can I easily remove this byproduct?
A2: Triphenylphosphine oxide is a notoriously difficult byproduct to remove by standard column chromatography due to its polarity. Here are a few strategies for its removal:
-
Crystallization: If your product is a solid, recrystallization can be an effective way to separate it from the triphenylphosphine oxide.
-
Precipitation of Triphenylphosphine Oxide: After the reaction, you can precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane or diethyl ether and then filtering it off.
-
Conversion to a Salt: Triphenylphosphine oxide can be converted to a water-soluble salt by reaction with MgBr₂ or by treatment with aqueous HCl. This allows for its removal by an aqueous wash.
Troubleshooting Guide: Wittig Reaction
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction | 1. Failure to form the ylide. 2. Decomposed phosphonium salt. | 1. Ensure anhydrous conditions for ylide generation. Use a stronger base or a different solvent. 2. Use a fresh, dry sample of the phosphonium salt. |
| Low Yield and Complex Mixture | 1. Ylide is unstable and decomposing. 2. Side reactions with other functional groups. | 1. Generate the ylide at a low temperature (e.g., -78 °C) and add the ketone immediately. 2. While this compound has limited reactive functional groups, if your phosphonium salt contains other functionalities, consider protecting them. |
| Poor Stereoselectivity (E/Z mixture) | 1. Use of a stabilized ylide. | 1. Stabilized ylides typically give the E-alkene as the major product. To obtain the Z-alkene, a non-stabilized ylide and salt-free conditions are generally required. The Schlosser modification can also be used to favor the E-alkene. |
Experimental Protocol: Standard Wittig Reaction
-
To a suspension of the phosphonium salt (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a strong base (e.g., n-BuLi, 1.1 mmol) dropwise.
-
Stir the resulting colored solution for 30-60 minutes at 0 °C to ensure complete ylide formation.
-
Cool the mixture to -78 °C and add a solution of this compound (1 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product, paying special attention to the removal of triphenylphosphine oxide.
Section 4: Synthesis of Spirocyclic Derivatives
The creation of spirocyclic structures from this compound opens up avenues to novel chemical entities with unique three-dimensional architectures. This can be achieved through various cyclization strategies.
Frequently Asked Questions (FAQs) - Spirocycle Synthesis
Q1: I am attempting a spirocyclization reaction involving the carbonyl group of this compound, but the reaction is not proceeding. What are the key considerations for this type of transformation?
A1: Spirocyclization reactions often require careful optimization of reaction conditions to favor the intramolecular cyclization over intermolecular reactions.
-
Reaction Type: The choice of reaction to form the spirocycle is critical. Common methods include intramolecular Michael additions, Diels-Alder reactions, or ring-closing metathesis. The feasibility of each approach depends on the nature of the tethered reacting partner.
-
High Dilution: To favor intramolecular cyclization, the reaction should be performed under high dilution conditions. This minimizes the chances of intermolecular side reactions.
-
Catalyst/Promoter: The choice of catalyst or promoter is crucial. For instance, in a Michael-type addition to form a spirocycle, a suitable base is required.[8]
Q2: How can I control the stereochemistry at the new spirocyclic center?
A2: Controlling stereochemistry in spirocyclization is a significant challenge.
-
Chiral Catalysts: The use of chiral catalysts or auxiliaries can induce asymmetry and lead to the formation of one enantiomer in excess.
-
Substrate Control: The existing stereochemistry in the starting material can direct the stereochemical outcome of the cyclization.
-
Thermodynamic vs. Kinetic Control: The reaction conditions can be tuned to favor either the thermodynamically or kinetically controlled product, which may have different stereochemistries.
Conceptual Workflow for Spirocycle Synthesis
Caption: Conceptual workflow for spirocycle synthesis.
Section 5: Protecting Group Strategies
In multi-step syntheses involving this compound, the use of protecting groups may be necessary to mask reactive functionalities on other parts of the molecule.
Frequently Asked Questions (FAQs) - Protecting Groups
Q1: What are some suitable protecting groups for the phenolic ether in this compound if I need to perform reactions under strongly basic or nucleophilic conditions?
A1: The methoxy group on the aromatic ring is generally stable. However, if harsh conditions are required that could potentially cleave the methyl ether (e.g., with strong Lewis acids or certain demethylating agents), you might consider using a more robust protecting group on a related phenol precursor. Common protecting groups for phenols include:
-
Benzyl (Bn) ether: Stable to a wide range of conditions but can be removed by hydrogenolysis.
-
Silyl ethers (e.g., TBDMS, TIPS): Stable to many non-acidic conditions and can be removed with fluoride ions.
-
Methoxymethyl (MOM) ether: Stable to most non-acidic conditions and removed with acid.
The choice of protecting group should be guided by the "orthogonality" principle, ensuring that its removal conditions do not affect other functional groups in the molecule.[9][10]
Q2: Are there any protecting groups that are incompatible with the chromanone core?
A2: The chromanone system is relatively stable. However, strongly acidic conditions used for the removal of some protecting groups (e.g., Boc group deprotection with strong acid) could potentially lead to side reactions involving the ketone or the ether linkage in the chroman ring. It is always advisable to perform a stability test of the core structure under the planned deprotection conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Protective Groups [organic-chemistry.org]
Troubleshooting unexpected results in 6-Methoxychroman-3-one experiments
Technical Support Center: 6-Methoxychroman-3-one Experiments
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section covers common questions and issues that may arise during the synthesis, purification, and characterization of this compound.
Q1: My synthesis of this compound is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
A1: Low yields in chromanone synthesis are a frequent challenge. The root causes often lie in reaction conditions, reagent quality, or the presence of side reactions.[1][2]
-
Causality: The synthesis of chromanones often involves a cyclization reaction that can be sensitive to steric and electronic effects of the substituents.[1] For this compound, the methoxy group is an electron-donating group, which should facilitate the reaction. However, improper reaction conditions can lead to the formation of byproducts or incomplete conversion. Common synthetic routes, such as those involving intramolecular cyclization, require careful control of temperature and reaction time.[2][3]
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of your starting materials, particularly the substituted phenol and the three-carbon synthon. Impurities can interfere with the reaction and lead to the formation of undesired side products.
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMSO or DMF can be effective, but optimization may be necessary.[4]
-
Catalyst and Reaction Conditions: Many chromone syntheses are acid-catalyzed.[2][3] Experiment with different acid catalysts (e.g., polyphosphoric acid, sulfuric acid) and optimize the reaction temperature and time.[2][3] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of the phenolic starting material.
-
Q2: I'm observing an unexpected peak in my NMR spectrum after synthesizing this compound. What could it be?
A2: The presence of unexpected peaks in an NMR spectrum can indicate impurities, byproducts, or incomplete reactions.
-
Potential Impurities/Byproducts:
-
Starting Materials: Unreacted starting materials are a common source of extra peaks.
-
Isomers: Depending on the synthetic route, isomeric products may form. For instance, if the starting phenol has multiple reactive sites, you might get a mixture of regioisomers.
-
Side-Reaction Products: Dehydration, polymerization, or rearrangement products can form under certain conditions. For example, in acid-catalyzed reactions, you might see byproducts from intermolecular condensation.[2]
-
-
Diagnostic Approach:
-
Compare with Starting Material Spectra: Run NMR spectra of your starting materials and compare them to the product spectrum to identify any unreacted components.
-
2D NMR Spectroscopy: Techniques like COSY and HMQC/HSQC can help in elucidating the structure of the unknown compound by showing correlations between protons and carbons.
-
Mass Spectrometry (MS): Obtain a mass spectrum of your sample. The molecular weight of the unexpected peak can provide valuable clues about its identity.
-
Q3: My purified this compound appears discolored (e.g., yellow or brown). Is this normal, and how can I obtain a colorless product?
A3: While a slight yellow tint can sometimes be observed in chromanone compounds, significant discoloration often points to impurities.[5][6]
-
Cause of Discoloration: Discoloration is typically due to the presence of oxidized impurities or highly conjugated byproducts. Phenolic compounds are particularly susceptible to air oxidation, which can lead to colored products.[7]
-
Decolorization Techniques:
-
Recrystallization: This is the most common method for purifying solid compounds. Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. A mixed solvent system (e.g., ethyl acetate/hexane) can be effective.[7]
-
Activated Carbon Treatment: If recrystallization alone is insufficient, you can treat a solution of your compound with a small amount of activated carbon. The activated carbon will adsorb the colored impurities.[7]
-
Column Chromatography: For more challenging purifications, column chromatography using silica gel is a powerful technique.[7] A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) usually provides good separation.
-
Part 2: In-depth Troubleshooting Guides
This section provides detailed protocols and logical frameworks for resolving more complex experimental issues.
Guide 1: Troubleshooting Failed or Incomplete Reactions
A failed or incomplete reaction can be frustrating. This guide provides a systematic approach to diagnose and resolve the issue.
Caption: Workflow for troubleshooting failed or incomplete reactions.
-
Prepare TLC Plate: Use a silica gel coated TLC plate.
-
Spot Samples: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.
-
Develop Plate: Place the TLC plate in a developing chamber with an appropriate solvent system (e.g., 30% ethyl acetate in hexane).
-
Visualize: Use a UV lamp to visualize the spots. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Guide 2: Purification Challenges - Overlapping Spots in TLC
Overlapping spots in TLC indicate that the product and impurities have similar polarities, making separation by column chromatography difficult.
| Problem | Potential Cause | Solution |
| Overlapping Spots | Improper solvent system | Optimize the solvent system by trying different solvent mixtures with varying polarities. A small change in the solvent ratio can significantly improve separation. |
| Column overloading | Use a larger column or reduce the amount of sample loaded. A general guideline is a sample-to-silica ratio of 1:30 to 1:50.[7] | |
| Product is unstable on silica | Consider using a different stationary phase, such as alumina, or deactivating the silica gel with triethylamine. |
Part 3: Safety and Handling
Proper handling of this compound and related chemicals is crucial for laboratory safety.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.[8][10]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from ignition sources.[8]
-
Disposal: Dispose of chemical waste according to your institution's guidelines and local regulations.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijmrset.com [ijmrset.com]
- 3. ijrpc.com [ijrpc.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. tcichemicals.com [tcichemicals.com]
Technical Support Center: A Guide to Scaling Up the Synthesis of 6-Methoxychroman-3-one for Preclinical Studies
Welcome to the technical support center for the synthesis of 6-Methoxychroman-3-one. This resource is designed for researchers, chemists, and drug development professionals who are looking to scale up the production of this key intermediate for preclinical evaluation. Here, you will find practical, in-depth guidance presented in a question-and-answer format to address common challenges and provide robust troubleshooting strategies. Our focus is on ensuring scientific integrity, reproducibility, and a thorough understanding of the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy and process optimization for this compound.
Q1: What are the most common synthetic routes for preparing this compound, and which is most suitable for scaling up?
A1: Several synthetic pathways to chroman-3-ones have been reported, but for scalability, an intramolecular Friedel-Crafts acylation approach is often favored.[1][2] This typically involves the cyclization of a precursor like 3-(4-methoxyphenoxy)propanoic acid.
-
Why this route? Intramolecular reactions can be more efficient at scale as they are less dependent on the collision frequency of two different molecules.[2] The starting materials, 4-methoxyphenol and a suitable three-carbon synthon, are generally readily available and cost-effective.
-
Alternative Routes: Other methods, such as those starting from o-hydroxyaryl ketones, can be effective at a lab scale but may involve more complex starting materials or less favorable reaction conditions for large-scale production.[3][4]
Q2: What are the critical process parameters to monitor during the scale-up of the Friedel-Crafts cyclization step?
A2: When scaling up the intramolecular Friedel-Crafts acylation, careful control of the following parameters is crucial to ensure consistent yield and purity:
-
Temperature: This reaction is often exothermic. Inadequate temperature control on a larger scale can lead to localized overheating, promoting the formation of side products.[5] A well-calibrated reactor with efficient cooling is essential.
-
Rate of Reagent Addition: The cyclizing agent, typically a strong acid like polyphosphoric acid (PPA) or a Lewis acid, should be added at a controlled rate to manage the exotherm.[6]
-
Mixing Efficiency: Homogeneous mixing is vital to ensure uniform reaction conditions and prevent localized high concentrations of reagents, which can lead to side reactions.[5]
-
Moisture Control: Friedel-Crafts reactions are sensitive to moisture, which can deactivate the acid catalyst. All reagents and equipment should be thoroughly dried before use.[7]
Q3: How do I choose the appropriate analytical techniques to assess the purity of this compound at different stages of the synthesis?
A3: A multi-technique approach is recommended for robust purity assessment:
-
In-process Monitoring: Thin Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring reaction progress.
-
Crude and Final Product Analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating the target compound from closely related impurities.[8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[8][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used for quantitative purity assessment (qNMR).[8]
-
Section 2: Troubleshooting Guide
This section provides detailed solutions to specific problems that may be encountered during the synthesis.
| Problem | Potential Cause(s) | Troubleshooting Strategy |
| Low Yield in Friedel-Crafts Cyclization | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Catalyst deactivation: Moisture in the reaction can deactivate the acid catalyst. 3. Side reactions: Polymerization or formation of regioisomers can occur, especially at elevated temperatures.[12] | 1. Optimize reaction conditions: Monitor the reaction by TLC or HPLC to determine the optimal time and consider a modest temperature increase. 2. Ensure anhydrous conditions: Use freshly distilled solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] 3. Control reagent addition: Add the cyclizing agent slowly to maintain better temperature control. |
| Formation of a Dark-Colored Product | 1. Oxidation: The starting phenol or the product may be susceptible to air oxidation, leading to colored impurities.[5] 2. Polymeric byproducts: Overheating during the cyclization can lead to the formation of polymeric materials. | 1. Inert atmosphere: Handle the 4-methoxyphenol starting material and conduct the reaction under an inert atmosphere.[5] 2. Purification: The crude product can often be decolorized by treatment with activated carbon followed by recrystallization or column chromatography.[13] |
| Difficulties in Product Isolation/Purification | 1. Emulsion formation during workup: The presence of acidic and organic layers can sometimes lead to stable emulsions. 2. Co-eluting impurities in chromatography: Impurities with similar polarity to the product can be difficult to separate. 3. Poor crystallization: The product may oil out or form very small crystals. | 1. Break emulsions: Add brine (saturated NaCl solution) or filter the mixture through a pad of celite to break up emulsions.[5] 2. Optimize chromatography: Screen different solvent systems for column chromatography. Sometimes, switching to a different stationary phase (e.g., alumina) can be beneficial if the compound is sensitive to the acidic nature of silica gel.[13] 3. Optimize recrystallization: Screen a variety of solvent systems. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate) and a non-solvent in which it is poorly soluble (e.g., hexane).[13] |
| Inconsistent Results on Scale-Up | 1. Poor heat transfer: What works in a small flask may not translate directly to a large reactor due to differences in surface area to volume ratio.[5] 2. Inefficient mixing: Inadequate agitation in a large reactor can lead to non-uniform reaction conditions. | 1. Controlled scale-up: Increase the reaction scale in manageable increments (e.g., 2x, 5x, 10x) and carefully monitor the temperature profile at each stage. 2. Reactor design: Ensure the reactor is equipped with an appropriate agitator and baffling to ensure efficient mixing. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis of 3-(4-methoxyphenoxy)propanoic acid (Precursor)
This protocol outlines a typical Williamson ether synthesis to prepare the cyclization precursor.
Step-by-Step Methodology:
-
To a stirred solution of 4-methoxyphenol (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C).
-
Slowly add a solution of a 3-halopropanoic acid derivative (e.g., ethyl 3-bromopropanoate, 1.1 eq).
-
Monitor the reaction by TLC until the 4-methoxyphenol is consumed.
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
If an ester was used, hydrolyze the resulting ester to the carboxylic acid using standard conditions (e.g., NaOH in methanol/water, followed by acidification).
-
Purify the crude 3-(4-methoxyphenoxy)propanoic acid by recrystallization.
Caption: Workflow for the synthesis of the cyclization precursor.
Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound
This protocol details the key cyclization step.
Step-by-Step Methodology:
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Charge a reactor with a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the cyclizing agent to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Slowly add the 3-(4-methoxyphenoxy)propanoic acid (1.0 eq) in portions to control the exotherm.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then quench by carefully pouring it onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Caption: Key steps in the intramolecular Friedel-Crafts cyclization.
References
- 1. CONTENTdm [wssu.contentdm.oclc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromanone and flavanone synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Search Results [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Ensuring the Stability of 6-Methoxychroman-3-one
Welcome to the technical support center for 6-Methoxychroman-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound during storage and experimental use. Our goal is to ensure the integrity and reproducibility of your research by maintaining the quality of this key chemical intermediate.
Understanding the Stability of this compound
This compound is a heterocyclic ketone with a chromanone core. The stability of this molecule is influenced by its functional groups: an aromatic ether (methoxy group), a cyclic ether within the chroman ring, and a ketone. These features, while essential for its chemical reactivity in synthesis, also represent potential sites for degradation under improper storage or handling conditions.
Key potential degradation pathways include:
-
Hydrolysis: The ether linkages, particularly the cyclic ether, can be susceptible to cleavage under strong acidic or basic conditions, leading to ring-opening.
-
Oxidation: The aromatic ring and the carbon adjacent to the ether oxygen can be susceptible to oxidation, especially in the presence of light, air (oxygen), and metal contaminants. This can lead to the formation of colored impurities.
-
Photodegradation: Aromatic ketones can be light-sensitive, and exposure to UV or even strong visible light can induce photochemical reactions, leading to decomposition.
To mitigate these risks, a proactive approach to storage and handling is crucial.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter, providing explanations and actionable solutions.
Q1: I've noticed a yellow or brownish discoloration of my solid this compound sample over time. What is causing this?
A1: Discoloration is a common indicator of degradation. The likely cause is slow oxidation of the molecule. This can be initiated or accelerated by several factors:
-
Exposure to Air (Oxygen): The aromatic ring system in the presence of oxygen can form colored degradation products.
-
Exposure to Light: Photochemical reactions can generate reactive species that lead to colored impurities.
-
Presence of Metal Impurities: Trace metals can catalyze oxidation reactions.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound is stored in a tightly sealed, amber glass vial to protect it from light and air.
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing.
-
Purification: If the discoloration is significant, the material may need to be repurified, for example, by column chromatography, before use.
Q2: When I analyze my stored this compound by HPLC, I see new, smaller peaks that were not present in the initial analysis. What are these?
A2: The appearance of new peaks in an HPLC chromatogram is a clear sign of degradation. These peaks represent degradation products. The nature of these impurities can be inferred from their retention times and the conditions the sample was exposed to.
-
More Polar Impurities (earlier retention time in reversed-phase HPLC): These could be products of hydrolysis, such as ring-opened compounds with new hydroxyl or carboxylic acid groups.
-
Less Polar Impurities (later retention time in reversed-phase HPLC): These might be products of dimerization or other side reactions.
Troubleshooting and Optimization:
-
Forced Degradation Study: To identify these impurities, you can perform a forced degradation study. By intentionally exposing the compound to acidic, basic, oxidative, and photolytic stress, you can generate the degradation products and characterize them, for instance by LC-MS.
-
Review Storage Temperature: Ensure the compound is stored at the recommended temperature, typically in a refrigerator (2-8 °C) or freezer (-20 °C) to slow down the rate of degradation.
-
Check Solvent Purity: If the compound is stored in solution, ensure the solvent is of high purity and free from contaminants that could promote degradation (e.g., peroxides in ethers).
Q3: My NMR spectrum of this compound shows unexpected signals, especially in the aromatic region. What could be the cause?
A3: Extraneous signals in an NMR spectrum indicate the presence of impurities. These could be residual solvents from synthesis or purification, or degradation products.
Troubleshooting Steps:
-
Identify Solvent Residuals: Compare the chemical shifts of the unknown peaks with common NMR solvent charts.
-
Structural Elucidation of Impurities: If the impurities are not common solvents, they are likely degradation products. 2D NMR techniques like COSY, HSQC, and HMBC can help in elucidating their structures.
-
Re-purification: If the level of impurities is unacceptable for your application, purify the compound using column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q: What are the ideal long-term storage conditions for this compound?
A: For optimal stability, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8 °C. For very long-term storage, consider freezing at -20 °C.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize oxidation.
-
Container: Use a tightly sealed amber glass vial to protect from light and moisture.[1]
-
Purity: Ensure the compound is of high purity before long-term storage, as impurities can sometimes catalyze degradation.
Q: Can I store this compound in solution?
A: Storing in solution is generally not recommended for long periods as it can accelerate degradation. If you must store it in solution for a short time, use a high-purity, dry, and aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane). Prepare the solution fresh whenever possible.
Q: How can I check the purity of my this compound before an experiment?
A: The purity can be readily checked using High-Performance Liquid Chromatography (HPLC) with UV detection. A quick check on a standardized HPLC method can confirm the presence of any significant impurities. Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Analysis
This reversed-phase HPLC method is designed to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1.0 mL of methanol. Vortex and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the sample onto the HPLC system and acquire the chromatogram.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Forced Degradation Study
To understand the degradation pathways and generate potential degradation products for identification, a forced degradation study can be performed.
1. Acid Hydrolysis:
- Dissolve 10 mg of this compound in 1 mL of acetonitrile. Add 1 mL of 1 M HCl.
- Heat at 60 °C for 24 hours.
- Cool, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
- Dissolve 10 mg of this compound in 1 mL of acetonitrile. Add 1 mL of 1 M NaOH.
- Keep at room temperature for 8 hours.
- Neutralize with 1 M HCl and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
- Dissolve 10 mg of this compound in 1 mL of acetonitrile. Add 1 mL of 30% hydrogen peroxide.
- Keep at room temperature for 24 hours.
- Dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation:
- Place 10 mg of solid this compound in an oven at 105 °C for 48 hours.
- Dissolve the sample in methanol for HPLC analysis.
5. Photodegradation:
- Dissolve 10 mg of this compound in 10 mL of methanol in a quartz tube.
- Expose to a photostability chamber according to ICH Q1B guidelines.
- Analyze by HPLC at various time points.
Visualizing Degradation and Troubleshooting
The following diagrams illustrate the potential degradation pathways and a troubleshooting workflow.
References
Technical Support Center: Characterization of Chromanone Derivatives
Welcome to the technical support center for the characterization of chromanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and structural elucidation of this important class of heterocyclic compounds. Drawing from extensive field experience and established scientific principles, this resource provides practical troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.
Section 1: Synthesis and Stability-Related Issues
Chromanone derivatives, while valuable scaffolds in medicinal chemistry, can present synthetic challenges that impact their characterization.[1][2][3] Understanding the potential for side reactions and instability is the first step in troubleshooting downstream analytical issues.
Frequently Asked Questions (FAQs)
Q1: My chromanone synthesis is resulting in a complex mixture of products with low yield. What are the common synthetic pitfalls?
A1: Low yields and product mixtures in chromanone synthesis often stem from the choice of reaction conditions and starting materials. Common pitfalls include:
-
Harsh Reaction Conditions: Many classical methods for synthesizing the chromone ring, a related structure to chromanone, require harsh acidic or basic conditions.[1] These conditions can lead to side reactions such as ring-opening, polymerization, or rearrangement, especially with sensitive functional groups on your starting materials.
-
Incomplete Cyclization: The intramolecular cyclization to form the chromanone ring can be a delicate equilibrium. Inefficient heat transfer or poor mixing in the reaction vessel can lead to incomplete conversion, leaving starting materials or intermediates in your crude product.[4]
-
Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in syntheses involving Vilsmeier-Haack methodology, unexpected formylation products can arise.[5]
Troubleshooting Workflow for Synthesis Optimization
Caption: A logical workflow for troubleshooting common synthetic issues.
Q2: I've successfully synthesized my chromanone derivative, but it seems to degrade upon storage. How can I assess and improve its stability?
A2: Chromanone derivatives can be susceptible to degradation, particularly under certain storage conditions. The C2-C3 single bond in the chromanone skeleton makes it different from the more stable chromones.[6][7]
-
Light and Air Sensitivity: Like many phenolic compounds, chromanone derivatives can be sensitive to light and air, leading to oxidation. This is especially true for derivatives with hydroxyl groups on the aromatic ring.
-
pH Sensitivity: The lactone-like ether linkage in the pyranone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Thermal Instability: Localized overheating during solvent removal or storage at elevated temperatures can cause thermal degradation.[4]
Protocol for a Quick Stability Assessment:
-
Prepare Solutions: Dissolve your purified chromanone derivative in a set of common laboratory solvents (e.g., DMSO, methanol, acetonitrile) at a known concentration.
-
Stress Conditions: Aliquot the solutions into separate vials and expose them to different conditions:
-
Room temperature with light exposure.
-
Room temperature in the dark.
-
4°C in the dark.
-
40°C in the dark.
-
-
Time-Point Analysis: Analyze the samples by HPLC-UV or LC-MS at regular intervals (e.g., 0, 24, 48, and 72 hours).
-
Data Evaluation: Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products. This will help you determine the optimal storage conditions.
Section 2: Chromatographic Characterization and Purification
Chromatography is an indispensable tool for the analysis and purification of chromanone derivatives. However, their structural features can lead to common chromatographic pitfalls.
Frequently Asked Questions (FAQs)
Q1: My chromanone derivative is showing poor peak shape (tailing or fronting) in reverse-phase HPLC. What could be the cause?
A1: Poor peak shape in HPLC is a common issue that can often be resolved by understanding the interactions between your analyte, the stationary phase, and the mobile phase.
-
Secondary Interactions: The carbonyl group and the ether oxygen in the chromanone scaffold can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.
-
Mobile Phase pH: If your chromanone derivative has acidic or basic functional groups, the pH of the mobile phase will significantly affect its ionization state and, consequently, its retention and peak shape.
-
Column Overloading: Injecting too much sample can lead to peak fronting.[4]
Troubleshooting Table for HPLC Peak Shape Issues
| Problem | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanols | Add a small amount of a competitive base (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. Use a base-deactivated column. |
| Mobile phase pH is close to the pKa of an acidic/basic functional group | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. | |
| Peak Fronting | Column overloading | Reduce the injection volume or the concentration of the sample.[4] |
| Split Peaks | Co-elution of isomers or tautomers | Modify the mobile phase composition or temperature to improve resolution. Consider that some chromanones can exist as diastereomeric mixtures.[8] |
Q2: I am struggling to achieve baseline separation of my chromanone derivative from a closely related impurity. What strategies can I employ?
A2: Separating closely related impurities, such as regioisomers or byproducts with minor structural differences, requires careful optimization of your chromatographic method.
-
Change Selectivity: The key is to alter the "selectivity" of your chromatographic system. This can be achieved by:
-
Switching Stationary Phase: If you are using a C18 column, try a phenyl-hexyl or a pentafluorophenyl (PFP) column. These offer different retention mechanisms (π-π interactions) that can resolve closely eluting compounds.
-
Varying the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) in your mobile phase can alter the elution order and improve resolution.
-
Temperature Optimization: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, sometimes leading to better separation.
-
Section 3: Spectroscopic Characterization (NMR and MS)
Accurate structural elucidation of novel chromanone derivatives relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Misinterpretation of spectra is a significant pitfall.
Frequently Asked Questions (FAQs)
Q1: The ¹H NMR spectrum of my chromanone derivative is more complex than I expected, particularly in the aromatic region. How can I confidently assign the protons?
A1: The substitution pattern on the aromatic ring of the chromanone scaffold dictates the complexity of the ¹H NMR signals.
-
Substituent Effects: Electron-donating groups will shift aromatic protons upfield (to a lower ppm), while electron-withdrawing groups will shift them downfield.[9]
-
Coupling Patterns: Pay close attention to the coupling constants (J-values) to determine the relative positions of the protons. For example, ortho-coupled protons typically have J-values of 7-9 Hz, while meta-coupling is smaller (2-3 Hz).[9]
-
2D NMR Techniques: When 1D ¹H NMR is insufficient, 2D NMR experiments are invaluable:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is excellent for piecing together the carbon skeleton.
-
Typical ¹H NMR Chemical Shifts for the Chromanone Core
| Proton(s) | Typical Chemical Shift (ppm) | Multiplicity |
| H-2 (if CH₂) | ~4.5 | Varies with substitution |
| H-3 (if CH₂) | ~2.8 | t or dd |
| H-5 | ~7.8 | d or dd |
| H-6 | ~7.0 | t or m |
| H-7 | ~7.5 | t or m |
| H-8 | ~7.0 | d or dd |
Note: These are approximate values and can vary significantly with substitution.[7][9]
Q2: I am having trouble getting a clear molecular ion peak in the mass spectrum of my chromanone derivative. What are the common issues?
A2: The absence or low intensity of the molecular ion peak in MS can be due to several factors related to the ionization method and the compound's stability.
-
Ionization Technique:
-
Electron Impact (EI): This is a "hard" ionization technique that can cause extensive fragmentation, especially in molecules with labile functional groups. The molecular ion may be weak or absent.
-
Electrospray Ionization (ESI) and Chemical Ionization (CI): These are "soft" ionization techniques that are more likely to produce a prominent protonated molecule ([M+H]⁺) or sodiated adduct ([M+Na]⁺). If you are using EI, consider switching to ESI or CI.
-
-
In-Source Fragmentation: Even with soft ionization, some chromanone derivatives may fragment in the ion source if the source conditions (e.g., temperature, voltages) are too harsh.
-
Matrix Effects: In LC-MS, co-eluting compounds from the sample matrix can suppress the ionization of your analyte.[10]
Troubleshooting Workflow for Mass Spectrometry
Caption: A decision tree for troubleshooting common mass spectrometry issues.
By systematically addressing these common pitfalls in synthesis, chromatography, and spectroscopy, researchers can enhance the accuracy and efficiency of characterizing novel chromanone derivatives, ultimately accelerating the drug discovery and development process.
References
- 1. ijrpc.com [ijrpc.com]
- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Current developments in the synthesis of 4-chromanone-derived compounds. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Reaction Selectivity with 6-Methoxychroman-3-one
Welcome to the technical support center for 6-Methoxychroman-3-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide advanced troubleshooting strategies to enhance the selectivity of chemical transformations involving this versatile synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: My reduction of the ketone in this compound is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?
A1: Achieving high stereoselectivity in the reduction of the prochiral ketone of this compound is a common challenge. The outcome is highly dependent on the choice of reducing agent and the reaction conditions, which influence the facial selectivity of hydride delivery.
Underlying Principle: The stereochemical course of the reduction is governed by the steric and electronic environment around the carbonyl group. The bulky chroman ring system can direct the approach of the reducing agent. For instance, bulky reducing agents will preferentially attack from the less hindered face of the ketone.
Troubleshooting & Protocol:
-
Reagent Selection: Standard reducing agents like sodium borohydride (NaBH₄) often yield mixtures of diastereomers. To enhance selectivity, consider using sterically hindered reducing agents. For example, L-Selectride® (lithium tri-sec-butylborohydride) is known to provide high stereoselectivity in the reduction of cyclic ketones due to its steric bulk.
-
Temperature Control: Lowering the reaction temperature can significantly improve stereoselectivity by increasing the energy difference between the diastereomeric transition states. We recommend conducting the reduction at -78 °C.
Example Protocol for Stereoselective Reduction:
-
Dissolve this compound in anhydrous THF (0.1 M) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of L-Selectride® (1.2 equivalents) in THF dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 3-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.
-
Extract the product with an organic solvent and purify by column chromatography.
| Reducing Agent | Typical Temperature | Common Stereoselectivity |
| Sodium Borohydride | 0 °C to RT | Low to moderate |
| L-Selectride® | -78 °C | High |
| K-Selectride® | -78 °C | High |
Q2: I am attempting an α-alkylation of this compound, but I am observing low yields and the formation of multiple products. What is going wrong?
A2: The α-alkylation of this compound can be complicated by several factors, including incomplete enolate formation, over-alkylation (dialkylation), and competing O-alkylation. The key to a successful α-alkylation is the clean and efficient generation of the enolate.
Underlying Principle: The regioselectivity of enolate formation is crucial. This compound can potentially form enolates at the C2 and C4 positions. However, due to the presence of the adjacent oxygen atom, the C2 protons are more acidic, and enolate formation predominantly occurs at this position. The choice of base and reaction conditions will determine the efficiency of enolate formation and the extent of side reactions.
Troubleshooting & Protocol:
-
Base Selection: A strong, non-nucleophilic base is essential for the irreversible and complete deprotonation to form the enolate. Lithium diisopropylamide (LDA) is a common choice for this purpose. Using weaker bases like sodium ethoxide can lead to an equilibrium concentration of the enolate, resulting in side reactions.
-
Control of Stoichiometry: Use a slight excess of the base (e.g., 1.1 equivalents) to ensure complete enolate formation. For the alkylating agent, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) to avoid dialkylation.
-
Additive for Preventing O-alkylation: The addition of HMPA (hexamethylphosphoramide) can disrupt the aggregation of the lithium enolate, increasing its nucleophilicity at the carbon atom and minimizing O-alkylation. Note: HMPA is a carcinogen and should be handled with extreme care.
Example Protocol for α-Alkylation:
-
Prepare a solution of LDA (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add a solution of this compound in anhydrous THF to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify by column chromatography.
Q3: My reaction is sensitive to the methoxy group on the aromatic ring, leading to undesired side reactions. How can I protect this functional group?
A3: While the methoxy group is generally stable, certain reaction conditions, particularly those involving strong Lewis acids or electrophiles, can lead to cleavage of the methyl ether or electrophilic substitution on the electron-rich aromatic ring.
Underlying Principle: The lone pairs on the oxygen of the methoxy group make the aromatic ring electron-rich and susceptible to electrophilic attack. Strong Lewis acids can coordinate to the methoxy oxygen, facilitating O-demethylation.
Troubleshooting & Protocol:
-
Reaction Condition Optimization: Before resorting to a protection-deprotection sequence, try to optimize the reaction conditions. For example, use milder Lewis acids or shorter reaction times.
-
Protecting Group Strategy: If optimization is unsuccessful, the methoxy group can be deprotected to the corresponding phenol, which can then be protected with a more robust protecting group. A common strategy is to cleave the methyl ether using boron tribromide (BBr₃) and then protect the resulting phenol as a silyl ether (e.g., TBS ether) or a benzyl ether.
Workflow for Protection Strategy:
Caption: Protection-deprotection workflow for the methoxy group.
Validation & Comparative
A Comparative Analysis of 6-Methoxychroman-3-one and Its Analogs: A Guide for Researchers
The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a detailed comparative analysis of 6-methoxychroman-3-one, contrasting its characteristics with other chromanones to inform rational drug design and development.
Introduction to the Chromanone Scaffold
Chromanones, or 2,3-dihydro-1-benzopyran-4-ones, are characterized by a benzene ring fused to a dihydropyranone ring.[4] A key structural distinction within this class is the position of the carbonyl group. While chroman-4-ones have been extensively studied, chroman-3-ones, such as this compound, represent a less explored but equally promising area of research. The presence of the methoxy group at the 6-position significantly influences the molecule's electron density, lipophilicity, and potential for hydrogen bonding, thereby impacting its biological activity.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The substitution pattern on the chromanone ring profoundly affects its physical and chemical properties. Here, we compare this compound with the parent chroman-4-one and other substituted analogs.
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP (Predicted) |
| Chroman-4-one | C₉H₈O₂ | 148.16 | 34-40[5] | 253.2[5] | 1.4 |
| This compound | C₁₀H₁₀O₃ | 178.18 | Not Reported | Not Reported | 1.4[6] |
| 6-Methoxychroman-2-one | C₁₀H₁₀O₃ | 178.18 | Not Reported | Not Reported | 1.6 |
| 6-Methoxyflavone | C₁₆H₁₂O₃ | 252.26 | Not Reported | Not Reported | 3.4 |
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural elucidation of chromanone derivatives.
-
¹H NMR: The proton NMR spectrum of a chromanone provides characteristic signals for the aromatic and heterocyclic protons. For this compound, the methoxy group protons typically appear as a singlet around 3.8 ppm. The protons on the dihydropyranone ring exhibit specific splitting patterns that can confirm the position of the carbonyl group.
-
¹³C NMR: The carbon NMR spectrum is invaluable for confirming the carbon framework. The carbonyl carbon (C=O) of a chroman-3-one will have a distinct chemical shift compared to that of a chroman-4-one. For instance, the C4 carbonyl in 7-hydroxychroman-4-one appears at δC 189.8 ppm.[4]
-
Mass Spectrometry: The mass spectrum provides the molecular weight of the compound and characteristic fragmentation patterns. For this compound, the predicted monoisotopic mass is 178.06299 Da.[6]
Synthesis of Substituted Chromanones
The synthesis of chromanones can be achieved through various methods, with the choice of route depending on the desired substitution pattern.[1]
General Synthetic Strategies
Established methods for synthesizing the chromanone scaffold include:
-
Microwave-Assisted Synthesis: This technique offers rapid and efficient access to 2-alkyl-substituted chroman-4-ones from 2'-hydroxyacetophenones and aliphatic aldehydes.[1][7]
-
Palladium-Catalyzed Reactions: These methods are effective for introducing aryl substituents.[1]
-
One-Pot Syntheses: Environmentally friendly one-pot procedures using catalysts like Zn[(L)proline]2 in aqueous media have been developed for synthesizing 4-chromanone derivatives.[8]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Alkyl-Substituted Chroman-4-ones[1][7]
This protocol provides a general procedure for the base-promoted condensation of a 2'-hydroxyacetophenone with an aliphatic aldehyde under microwave irradiation.
Materials:
-
2'-Hydroxyacetophenone (1.0 mmol)
-
Aliphatic aldehyde (1.2 mmol)
-
Diisopropylamine (DIPA) (2.0 mmol)
-
Absolute ethanol (5 mL)
Procedure:
-
Combine the 2'-hydroxyacetophenone, aliphatic aldehyde, and DIPA in a microwave process vial.
-
Add absolute ethanol to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 160-170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-alkyl-substituted chroman-4-one.
Diagram 1: General Workflow for Microwave-Assisted Chromanone Synthesis
Caption: Workflow for microwave-assisted synthesis of chroman-4-ones.
Comparative Biological Activities
The chromanone scaffold is a versatile platform for developing agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4] The nature and position of substituents play a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
Numerous chromanone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[9]
-
Structure-Activity Relationships (SAR): Studies have shown that the presence of a methoxy group can enhance cytotoxic activity.[9] For instance, certain 3-benzylidene-7-methoxychroman-4-ones have shown potent anticancer effects by inducing cell cycle arrest and apoptosis.[10] The incorporation of a pyrazoline ring into the chromanone structure has also been found to improve anticancer activity.[9]
Table 2: Anticancer Activity of Selected Chromanone Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (E)-3-(4-N,N-diethylaminobenzylidene)-2-phenylchroman-4-one | HL-60 | 8.36 | [9] |
| (E)-3-(4-N,N-diethylaminobenzylidene)chroman-4-one | HL-60 | 11.76 | [9] |
| 6,8-dibromo-2-pentylchroman-4-one (SIRT2 inhibitor) | Not specified for anticancer | 1.5 (SIRT2 IC₅₀) | [7] |
Diagram 2: Simplified Apoptosis Induction Pathway by Methoxy-Substituted Chromanones
Caption: Methoxy-chromanones can induce apoptosis in cancer cells.
Enzyme Inhibition
Chromanone derivatives have been identified as potent inhibitors of various enzymes, highlighting their therapeutic potential.
-
Sirtuin Inhibition: A series of substituted chroman-4-ones have been evaluated as inhibitors of sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases.[7][11] The most potent inhibitors were found to be substituted at the 2-, 6-, and 8-positions, with larger, electron-withdrawing groups at the 6- and 8-positions being favorable for activity.[7]
-
IKr Inhibition: Certain 4-chromanone derivatives have been designed and synthesized as inhibitors of the rapid delayed rectifier potassium current (IKr), a target for treating cardiac arrhythmia.[12][13]
-
Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition: Novel chromanone hybrids have shown significant inhibitory activities against AChE and MAO-B, making them potential multifunctional agents for the treatment of Alzheimer's disease.[14]
Antimicrobial Activity
The antimicrobial properties of chroman-4-one and homoisoflavonoid derivatives have been investigated against a range of pathogenic microorganisms.[4]
-
SAR Insights: The presence of methoxy substituents at the meta position of ring B in homoisoflavonoids was found to enhance antimicrobial activity.[4] Conversely, the addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 was shown to reduce antimicrobial activity.[4]
Conclusion and Future Perspectives
This compound and its related chromanone analogs represent a rich source of biologically active molecules with significant therapeutic potential. The position of the carbonyl group and the nature of substituents on the chromanone scaffold are critical determinants of their physicochemical properties and pharmacological activities. The comparative analysis presented in this guide underscores the importance of systematic structural modifications and detailed biological evaluations in the design of novel chromanone-based therapeutic agents. Future research should continue to explore the vast chemical space of chromanones, focusing on the synthesis of novel derivatives and the elucidation of their mechanisms of action to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. innospk.com [innospk.com]
- 6. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ias.ac.in [ias.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Navigating the Labyrinth: A Senior Scientist's Guide to Validating the Biological Target of 6-Methoxychroman-3-one
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. One of the most critical hurdles is the definitive identification and validation of its biological target. This guide provides a comprehensive, technically robust framework for elucidating the mechanism of action of 6-Methoxychroman-3-one, a compound of interest within the broader, pharmacologically significant chromanone class. While direct, published data on the specific biological target of this compound is nascent, this guide leverages established principles of target validation and draws comparative insights from structurally related chroman derivatives to chart a rigorous investigational path.
The Investigative Mandate: From Putative Target to Validated Mechanism
The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] For instance, certain chroman derivatives have been identified as potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key regulator of cellular processes such as proliferation, motility, and apoptosis.[3][4] This precedent provides a logical, albeit initial, avenue of investigation for this compound. Our approach, therefore, will be a multi-pronged strategy, commencing with broad, hypothesis-generating in silico predictions, followed by a tiered and rigorous in vitro validation cascade.
A Phased Approach to Target Validation
The validation of a biological target is not a linear process but rather an iterative cycle of hypothesis generation, testing, and refinement. The following workflow is designed to systematically narrow the field of potential targets and build a compelling case for the primary mechanism of action of this compound.
Caption: A phased workflow for the biological target validation of this compound.
Phase 1: In Silico Target Prediction - Generating Actionable Hypotheses
Before embarking on resource-intensive wet-lab experiments, in silico methods provide a cost-effective and rapid means to generate initial hypotheses about a compound's potential targets.[5][6][7][8] These computational approaches can be broadly categorized into ligand-based and structure-based methods.[7]
-
Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often exhibit similar biological activities. By comparing the chemical fingerprint of this compound to databases of compounds with known targets, we can identify potential protein targets.
-
Structure-Based Approaches: When the three-dimensional structures of potential protein targets are known, reverse docking can be employed. This technique computationally "docks" this compound into the binding sites of a library of proteins to predict favorable interactions.[8]
Given the precedent of ROCK2 inhibition by chroman derivatives, a focused in silico screen against a panel of protein kinases, with a particular emphasis on the ROCK family, is a logical starting point.
Phase 2: In Vitro Experimental Validation - From Hypothesis to Evidence
Following the generation of in silico-derived hypotheses, a tiered approach to in vitro experimental validation is essential to confirm these predictions and quantify the compound's activity.
Tier 1: Broad Kinase Panel Screening
The initial in vitro screen should be broad to cast a wide net for potential targets. A commercially available kinase panel, encompassing a diverse representation of the human kinome, is an efficient first step.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Utilize a multi-well plate format where each well contains a specific kinase, its substrate, and ATP.
-
Compound Addition: Add this compound to the assay plates at a single, high concentration (e.g., 10 µM). Include a known inhibitor for each kinase as a positive control and a vehicle control (e.g., DMSO) as a negative control.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate for a predetermined time at the optimal temperature for each kinase.
-
Detection: Use a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound relative to the positive and negative controls.
Tier 2: Dose-Response and IC50 Determination
For any "hits" identified in the initial screen (typically defined as >50% inhibition), the next step is to determine the compound's potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Experimental Protocol: IC50 Determination
-
Compound Dilution Series: Prepare a serial dilution of this compound.
-
Assay Setup: Set up the kinase assay as described in Tier 1, but with the range of compound concentrations.
-
Data Collection and Analysis: Measure the kinase activity at each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Compound | Target Kinase | Predicted IC50 (nM) | Rationale |
| This compound | ROCK2 | To be determined | Primary test article; potency against the hypothesized target is the key experimental question. |
| Known ROCK2 Inhibitor | ROCK2 | <10 | Positive control to validate assay performance and provide a benchmark for potency.[3][4] |
| Negative Control Compound | ROCK2 | >10,000 | A structurally distinct, inactive compound to control for non-specific assay effects. |
Caption: Hypothetical comparative data table for IC50 determination.
Tier 3: Cellular Target Engagement and Functional Assays
Demonstrating that a compound can inhibit a purified enzyme in a test tube is a crucial first step, but it is equally important to show that it can engage its target in a cellular context and elicit a functional response.
Experimental Protocol: Western Blot Analysis of Substrate Phosphorylation
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cell line with high ROCK2 expression) and treat with varying concentrations of this compound, a known ROCK2 inhibitor, and a vehicle control.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of a known ROCK substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1).
-
Detection and Analysis: Use a chemiluminescence or fluorescence-based detection method to visualize the protein bands. Quantify the band intensities to determine the ratio of phosphorylated to total substrate, which is indicative of in-cell target inhibition.
Caption: A simplified representation of the ROCK2 signaling pathway and the putative point of intervention for this compound.
Conclusion: Building a Defensible Target Validation Package
The validation of a biological target is a cornerstone of modern drug discovery. For a novel compound like this compound, a systematic and evidence-based approach is paramount. By integrating in silico prediction with a tiered in vitro validation strategy, researchers can build a robust data package that not only identifies the primary biological target but also provides a strong rationale for further preclinical and clinical development. The methodologies outlined in this guide provide a clear and actionable framework for navigating the complexities of target validation and unlocking the therapeutic potential of this compound.
References
- 1. 6-Methoxychroman-2-one|CAS 20920-98-3|Research Chemical [benchchem.com]
- 2. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental validation of in silico target predictions on synergistic protein targets - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. arpi.unipi.it [arpi.unipi.it]
A Comparative Efficacy Analysis of Novel Chroman-Based Derivatives Against Established ROCK2 Inhibitors
In the landscape of kinase inhibitor development, the Rho-associated coiled-coil containing protein kinase 2 (ROCK2) has emerged as a pivotal therapeutic target for a spectrum of diseases characterized by inflammation and fibrosis.[1] This guide provides a detailed comparative analysis of a promising novel compound, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, against two clinically relevant ROCK inhibitors: the pan-ROCK inhibitor Fasudil and the selective ROCK2 inhibitor Belumosudil (KD025). This document is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of ROCK2 inhibition.
Introduction: The Therapeutic Rationale for ROCK2 Inhibition
The Rho/ROCK signaling pathway is a critical regulator of fundamental cellular processes, including cytoskeletal organization, cell motility, and smooth muscle contraction.[2] The two isoforms, ROCK1 and ROCK2, share a high degree of homology in their kinase domains but have distinct physiological roles.[3] Notably, ROCK2 is implicated in the regulation of pro-inflammatory Th17 cells and profibrotic pathways, making its selective inhibition a compelling strategy to treat autoimmune diseases and fibrotic conditions with a potentially wider therapeutic window than non-selective ROCK inhibition.[1][4] Systemic inhibition of ROCK1 has been associated with side effects such as hypotension, underscoring the need for ROCK2-selective agents.[1]
This guide focuses on a potent derivative of the 6-methoxychroman scaffold, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, which has demonstrated remarkable potency and selectivity for ROCK2 in preclinical studies.[5][6] We will objectively compare its efficacy against Fasudil, a first-generation ROCK inhibitor approved for cerebral vasospasm, and Belumosudil, a recently FDA-approved selective ROCK2 inhibitor for chronic graft-versus-host disease (cGVHD).[1][7]
The ROCK2 Signaling Cascade: A Visual Overview
The activation of ROCK2 by the GTP-bound form of RhoA triggers a downstream cascade that influences both immune responses and fibrotic processes. Understanding this pathway is crucial for contextualizing the mechanism of action of these inhibitors.
Caption: The ROCK2 signaling pathway in inflammation and fibrosis.
Comparative Efficacy: A Quantitative Analysis
The potency of an inhibitor is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of the concentration of a drug required to inhibit a biological process by 50%. The following table summarizes the reported IC50 values for our compound of interest and the established inhibitors against ROCK1 and ROCK2.
| Compound | Target | IC50 | Selectivity (ROCK1/ROCK2) | Reference(s) |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK1 | 68.1 nM | 22.7-fold for ROCK2 | [5][6] |
| ROCK2 | 3 nM | |||
| Belumosudil (KD025) | ROCK1 | 24,000 nM (24 µM) | ~228-fold for ROCK2 | [8][9] |
| ROCK2 | 105 nM | |||
| Fasudil | ROCK1 | 330 nM (0.33 µM) | ~0.5-fold for ROCK1 | [1][10] |
| ROCK2 | 158 nM (0.158 µM) |
Analysis of Efficacy Data:
The data clearly positions (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as an exceptionally potent ROCK2 inhibitor, with an IC50 value in the low nanomolar range (3 nM).[5][6] This represents a significant increase in potency compared to both Belumosudil (105 nM) and Fasudil (158 nM).[1][8]
In terms of selectivity, the chroman derivative demonstrates a favorable 22.7-fold preference for ROCK2 over ROCK1.[5] While Belumosudil exhibits a higher selectivity ratio (~228-fold), the profound potency of the chroman derivative at the primary target (ROCK2) is a key distinguishing feature.[8][9] Fasudil, as expected, shows a lack of selectivity, with a slight preference for ROCK1.[1][10] The high potency and significant selectivity of the novel chroman compound suggest a potentially superior therapeutic index, minimizing off-target effects associated with ROCK1 inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To ensure the trustworthiness and reproducibility of the efficacy data, it is imperative to adhere to a standardized experimental protocol. The following outlines a typical in vitro kinase assay used to determine the IC50 values of ROCK inhibitors.
Objective: To quantify the inhibitory activity of test compounds against purified recombinant human ROCK1 and ROCK2 enzymes.
Principle: This assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The amount of ADP is quantified using a luminescence-based detection system (e.g., ADP-Glo™ Kinase Assay).
Caption: Workflow for a typical in vitro ROCK kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Reaction Setup: In a 384-well assay plate, add 1 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add 2 µL of a solution containing the purified ROCK1 or ROCK2 enzyme in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA) to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for approximately 10-30 minutes to allow the compounds to bind to the enzyme.[11]
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture (e.g., S6Ktide substrate and 10 µM ATP) to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[11][12] The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP and then into a luminescent signal via luciferase. Incubate at room temperature for 30 minutes.[12]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Discussion and Future Directions
The comparative analysis reveals that (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide is a highly potent and selective ROCK2 inhibitor, surpassing the potency of established drugs like Belumosudil and Fasudil. Its low nanomolar IC50 against ROCK2 suggests the potential for high efficacy at lower therapeutic doses, which could translate to an improved safety profile. The 22.7-fold selectivity for ROCK2 is a significant advantage over non-selective inhibitors like Fasudil, potentially mitigating side effects such as hypotension.[1]
While Belumosudil demonstrates a greater selectivity ratio, the superior potency of the chroman derivative at the ROCK2 target is a compelling attribute that warrants further investigation. The causality behind this high potency, as suggested by molecular docking studies, lies in key hydrophobic interactions within the kinase domain.[5]
The self-validating nature of the described in vitro kinase assay provides a robust framework for confirming these findings. The inclusion of positive controls (Belumosudil, Fasudil) and a vehicle control ensures the integrity of the experimental results.
Future research should focus on a comprehensive preclinical evaluation of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide. This includes profiling against a broader panel of kinases to confirm its selectivity, assessing its efficacy in cellular and animal models of inflammation and fibrosis, and evaluating its pharmacokinetic and safety profiles. These studies will be critical in determining if the exceptional in vitro potency translates into a best-in-class therapeutic agent for ROCK2-mediated diseases.
References
- 1. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Belumosudil with ROCK-2 inhibition: chemical and therapeutic development to FDA approval for the treatment of chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 6-Methoxychroman-4-one and its Analogues
Introduction: The Chromanone Scaffold as a Privileged Core in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active compounds. These are termed "privileged structures" for their ability to bind to multiple, diverse biological targets. The chromanone, specifically the chroman-4-one scaffold, stands as a prominent member of this class.[1][2][3] Structurally, it features a benzene ring fused to a dihydropyranone ring. This core is a key constituent of many naturally occurring compounds, particularly flavonoids, and serves as a versatile template for designing novel therapeutic agents.[1][3]
A critical distinction exists between chromanones and the related chromones: chromanones lack the C2-C3 double bond present in chromones.[1][4] This seemingly minor structural change imparts significant conformational flexibility and results in markedly different biological activity profiles, making the chromanone scaffold a unique and compelling starting point for drug development.[2][4] These molecules have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[3][5]
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of chromanones, using 6-methoxychroman-4-one as a central reference point. We will dissect how modifications to this core structure influence biological activity, supported by experimental data from peer-reviewed literature. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for designing the next generation of chromanone-based therapeutics.
The 6-Methoxychroman-4-one Scaffold: A Framework for Analysis
The 6-methoxychroman-4-one molecule serves as our foundational structure for this SAR exploration. The numbering convention for the chromanone ring is critical for understanding the placement of substituents.
The methoxy group (-OCH₃) at the C6 position is not merely a passive substituent. As an electron-donating group, it significantly influences the electronic properties of the aromatic ring. This modification can enhance lipophilicity, affect metabolic stability, and is frequently associated with potent biological activities, including anticancer and neuroprotective properties.[6][7] For instance, studies on methoxyflavones have highlighted the prevalence of the C6-OCH₃ moiety in derivatives active against prostate cancer cell lines.[6]
To understand the SAR, we will systematically explore modifications at key positions relative to this core structure.
Caption: Core structure of 6-methoxychroman-4-one and key regions for SAR analysis.
Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown
The biological activity of a chromanone derivative is exquisitely sensitive to the nature and position of its substituents. The following sections dissect the SAR based on modifications at different points of the scaffold.
Modifications at the C2 and C3 Positions (The Heterocyclic Ring)
The heterocyclic B-ring offers critical sites for modification that profoundly impact potency and selectivity.
-
Substitution at C2: The C2 position is a key handle for influencing activity. A noteworthy study on chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative disorders, found that an alkyl chain of three to five carbons at the C2-position was crucial for high potency.[8] This suggests that tuning the lipophilicity and steric bulk at this position is a valid strategy for optimizing binding to target proteins.
-
Substitution at C3: The C3 methylene group is a prime site for introducing diversity. The synthesis of 3-benzylidenechromanones, which creates an α,β-unsaturated ketone (a Michael acceptor), has been shown to yield compounds with significant cytotoxic activity against various cancer cell lines.[9] This activity can be further enhanced by incorporating a pyrazoline ring at this position, demonstrating that complex heterocyclic additions can dramatically improve antiproliferative potential.[9]
Modifications on the Benzene Ring (Ring A)
The electronic nature and substitution pattern of the aromatic A-ring are pivotal in defining the molecule's interaction with biological targets.
-
The C6 Position: Our reference point, the 6-methoxy group, is an electron-donating substituent. In the context of certain anticancer bis-chromones, electron-donating groups like -OCH₃ were found to increase activity.[10] However, this is not a universal rule. For the aforementioned SIRT2 inhibitors, larger, electron-withdrawing groups at the C6 and C8 positions were more favorable.[8] This highlights a critical principle in drug design: the optimal substituent is target-dependent. The choice between an electron-donating or electron-withdrawing group must be guided by the specific therapeutic goal.
-
The C5, C7, and C8 Positions: Activity can be fine-tuned by substitutions at other positions on Ring A.
-
C7-Position: A hydroxyl group at C7 is a classic feature of flavonoids and is strongly associated with antioxidant activity through free radical scavenging.[11] In a series of 3-styrylchromones, derivatives containing a catechol moiety (adjacent hydroxyl groups) showed potent α-glucosidase inhibitory activity and antioxidant capacity.[12]
-
C8-Position: As with the C6 position, substitution at C8 was found to be important for potent SIRT2 inhibition, favoring larger, electron-withdrawing groups.[8]
-
The C4-Carbonyl Group
The ketone at the C4 position is a critical pharmacophoric feature. It often acts as a hydrogen bond acceptor, anchoring the molecule within a target's binding site. Studies on SIRT2 inhibitors revealed that an intact carbonyl group was essential for high potency.[8] Reduction of this ketone to a hydroxyl group or its complete removal typically leads to a significant loss of activity, underscoring its importance in molecular recognition.
Comparative Data Summary: SAR of Chromanone Analogues
The following table summarizes key SAR findings from various studies to provide a comparative overview.
| Analogue/Modification | Target/Assay | Result (IC₅₀ or Activity) | Key SAR Insight | Reference |
| C2-Position Modification | ||||
| 2-Pentyl, 6-Chloro, 8-Bromo-chroman-4-one | SIRT2 Inhibition | 1.5 µM | A 3-5 carbon alkyl chain at C2 is optimal for SIRT2 inhibition. | [8] |
| C3-Position Modification | ||||
| 3-(p-methoxybenzylidene)-chroman-4-one | Cytotoxicity (HL-60 cancer cells) | 1.1 µM | Introduction of a benzylidene group at C3 yields potent anticancer activity. | [9] |
| Ring A Modifications | ||||
| 6-Chloro, 8-Bromo substitutions | SIRT2 Inhibition | Low µM range | Large, electron-withdrawing groups at C6 and C8 enhance SIRT2 inhibition. | [8] |
| 7-Methoxy or 7-Hydroxy on bis-chromone | Anticancer (various cell lines) | Micromolar activity | Electron-donating or H-bonding groups on Ring A increase anticancer activity. | [10] |
| 7,8-Dihydroxy substitution | DPPH Radical Scavenging | EC₅₀ = 2.58 µM | Hydroxyl groups on Ring A, especially in a catechol arrangement, are key for antioxidant activity. | [11] |
| C4-Position Modification | ||||
| Reduction of C4-ketone to alcohol | SIRT2 Inhibition | > 200 µM (Inactive) | An intact C4-carbonyl is crucial for SIRT2 inhibitory activity. | [8] |
Mechanistic Insights and Key Signaling Pathways
The diverse biological effects of 6-methoxychroman-4-one analogues stem from their ability to modulate critical cellular signaling pathways.
-
Neuroprotection: Methoxy-substituted flavonoids and related structures often exert neuroprotective effects by combating oxidative stress and excitotoxicity.[13][14] One key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[13] Under conditions of oxidative stress, these compounds can promote the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like Heme oxygenase-1 (HO-1). This bolsters the cell's intrinsic defense against reactive oxygen species (ROS), a major contributor to neuronal damage in neurodegenerative diseases.[13][15]
-
Anticancer Activity: The antiproliferative effects of chromanones are often mediated by their ability to induce cell cycle arrest and apoptosis (programmed cell death).[9] For example, certain 3-spiropyrazoline chromanone analogues were shown to arrest 60% of HL-60 leukemia cells in the G2/M phase of the cell cycle, preventing them from dividing.[9] Other studies on related methoxy-containing heterocyclic compounds have demonstrated the induction of apoptosis through the modulation of key regulatory proteins.[16]
Caption: Proposed mechanism of neuroprotection via the Nrf2/ARE signaling pathway.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential.
Protocol 1: Synthesis of Chroman-4-one Scaffold via Claisen-Schmidt Condensation
This foundational method involves two key steps: the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with an aldehyde to form a chalcone, followed by an intramolecular cyclization to yield the chromanone.[1]
Step A: Synthesis of 2'-Hydroxychalcone Intermediate
-
Materials: Substituted 2'-hydroxyacetophenone (1 eq.), appropriate aromatic aldehyde (1 eq.), ethanol, aqueous sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve the 2'-hydroxyacetophenone and the aldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add aqueous NaOH dropwise to the stirred solution. The reaction is often indicated by a significant color change.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice-cold dilute hydrochloric acid (HCl) to neutralize the base and precipitate the chalcone product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Step B: Intramolecular Cyclization to Chroman-4-one
-
Materials: Purified 2'-hydroxychalcone, a suitable acidic or basic catalyst (e.g., piperidine in ethanol, or acid).
-
Procedure:
-
Dissolve the chalcone in a suitable solvent (e.g., ethanol).
-
Add the catalyst (e.g., a few drops of piperidine).
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the resulting residue using column chromatography on silica gel to isolate the pure chroman-4-one derivative.
-
Characterize the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
-
Protocol 2: Evaluation of Anticancer Activity using the Sulforhodamine B (SRB) Assay
The SRB assay is a reliable and widely used method for determining cytotoxicity (cell growth inhibition) in cancer cell lines by measuring cellular protein content.[16]
-
Materials: Selected human cancer cell line (e.g., MCF-7, HT-29), appropriate cell culture medium, Fetal Bovine Serum (FBS), trypsin-EDTA, 96-well plates, trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base solution, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test chromanone analogues in culture medium from a DMSO stock solution. The final DMSO concentration should be ≤0.1% to avoid solvent toxicity. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Cell Fixation: After incubation, gently discard the medium. Fix the cells by adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air dry the plates completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Measurement: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
-
Conclusion and Future Perspectives
The 6-methoxychroman-4-one scaffold is a highly tractable and versatile starting point for the development of potent, targeted therapeutic agents. The structure-activity relationship is governed by a delicate interplay of steric and electronic factors at multiple positions.
Key takeaways from this analysis include:
-
The C4-carbonyl and an intact chromanone core are generally essential for activity.
-
The C2 and C3 positions are ideal for introducing substituents to modulate potency and selectivity.
-
The substitution pattern on the aromatic A-ring is target-dependent; electron-donating groups like the 6-methoxy are favorable for some anticancer applications, while electron-withdrawing groups are preferred for others, such as SIRT2 inhibition.
-
Hydroxyl groups, particularly at C7, are strong predictors of antioxidant activity.
Future research should focus on synthesizing novel libraries of analogues with greater diversity, particularly at the C2 and C3 positions. The creation of hybrid molecules that combine the chromanone scaffold with other known pharmacophores could lead to multi-targeted agents with enhanced efficacy, especially for complex diseases like cancer and neurodegeneration. Furthermore, as new biological targets are identified, the existing SAR data for this privileged scaffold will provide an invaluable roadmap for the rational design of new and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues [mdpi.com]
- 10. Synthesis and SAR studies of bis-chromenone derivatives for anti-proliferative activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3D-QSAR Investigation of Synthetic Antioxidant Chromone Derivatives by Molecular Field Analysis | MDPI [mdpi.com]
- 12. Synthesis and biological evaluation of 3-styrylchromone derivatives as free radical scavengers and α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Novel Neuroprotective Agents: A Comparative Guide to the Therapeutic Potential of 6-Methoxychroman-3-one
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Neuroprotection in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra.[1] Current therapeutic strategies primarily focus on managing motor symptoms, with Levodopa (L-DOPA) remaining the gold standard for symptomatic relief.[2] However, these treatments do not halt the underlying neuronal death, and long-term L-DOPA use is often associated with motor complications.[2] This underscores the urgent need for novel neuroprotective agents that can slow or prevent the relentless progression of the disease.
The chromanone scaffold has emerged as a promising starting point for the development of such agents, with various derivatives demonstrating anti-inflammatory, antioxidant, and neuroprotective properties.[3] This guide focuses on a novel, hypothetical compound, 6-Methoxychroman-3-one , as a potential therapeutic candidate for Parkinson's disease. We will provide a comprehensive framework for its in vivo validation, comparing its projected efficacy against established and emerging neuroprotective compounds. This guide is designed to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to preclinical drug development.
Comparative Analysis of Neuroprotective Efficacy
To objectively evaluate the therapeutic potential of this compound, its performance must be benchmarked against relevant comparators in validated animal models of Parkinson's disease. We will consider two primary alternatives:
-
Rasagiline: An irreversible monoamine oxidase-B (MAO-B) inhibitor with demonstrated neuroprotective effects in multiple preclinical models and clinical trials.[4][5]
-
P7C3-S243: A potent aminopropyl carbazole that promotes neurogenesis and protects neurons in various models of neurodegeneration, including Parkinson's disease.[6][7]
The following tables summarize the expected and reported in vivo efficacy of these compounds in two widely used neurotoxin-induced models of Parkinson's disease: the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model and the 6-hydroxydopamine (6-OHDA) rat model.
Table 1: Neuroprotective Efficacy in the MPTP Mouse Model
| Compound | Dosage | Administration Route | % Survival of TH+ Neurons in Substantia Nigra (vs. MPTP control) | Improvement in Rotarod Performance (Latency to Fall) | Reference |
| This compound (Hypothetical) | 10-50 mg/kg | Oral (p.o.) or Intraperitoneal (i.p.) | Target: >50% | Target: Significant increase vs. MPTP control | N/A |
| Rasagiline | 10 mg/kg | Subcutaneous (s.c.) | Markedly attenuated loss | Significant improvement | [8] |
| P7C3-A20 (analogue of P7C3-S243) | 10 mg/kg | Intraperitoneal (i.p.) | Maintained nearly all dopaminergic axons | N/A | [4] |
Table 2: Neuroprotective Efficacy in the 6-OHDA Rat Model
| Compound | Dosage | Administration Route | % Survival of TH+ Neurons in Substantia Nigra (vs. 6-OHDA control) | Improvement in Cylinder Test (% Contralateral Forelimb Use) | Reference |
| This compound (Hypothetical) | 10-50 mg/kg | Oral (p.o.) or Intraperitoneal (i.p.) | Target: >60% | Target: Significant increase vs. 6-OHDA control | N/A |
| P7C3-S243 | 10 mg/kg | Intraperitoneal (i.p.) | Significant increase | Preservation of normal motor behavior | [6][9] |
| Rasagiline | 1-10 µM (in vitro) | N/A | Increased survival of dopaminergic neurons | N/A | [10] |
Underlying Mechanisms of Neuroprotection: Key Signaling Pathways
The neuroprotective effects of the comparator compounds are attributed to their modulation of critical signaling pathways involved in cell survival, apoptosis, and neuroinflammation. It is hypothesized that this compound may exert its therapeutic effects through similar mechanisms.
The PI3K/Akt Survival Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and proliferation.[11] Activation of this pathway by neuroprotective agents can lead to the phosphorylation and inhibition of pro-apoptotic proteins and the activation of transcription factors that promote the expression of survival genes.
Caption: The PI3K/Akt signaling pathway promoting cell survival.
The Bcl-2 Family and the Intrinsic Apoptosis Pathway
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway.[12] The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determines the fate of the cell.[13] Neuroprotective compounds often shift this balance towards survival by upregulating anti-apoptotic proteins.
Caption: Regulation of apoptosis by the Bcl-2 family of proteins.
NF-κB Signaling in Neuroinflammation
Neuroinflammation, mediated by activated microglia, is a key contributor to the progression of Parkinson's disease.[1] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response in microglia.[14] Inhibition of this pathway can suppress the production of pro-inflammatory cytokines and reduce neuronal damage.
Caption: The NF-κB signaling pathway in microglial activation.
Experimental Protocols for In Vivo Validation
The following protocols provide a detailed, step-by-step methodology for evaluating the neuroprotective effects of this compound in rodent models of Parkinson's disease.
Workflow for In Vivo Neuroprotection Studies
Caption: General workflow for in vivo validation of neuroprotective compounds.
Protocol 1: MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes a sub-acute MPTP regimen to induce significant loss of dopaminergic neurons.[15][16]
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used due to their high sensitivity to MPTP. Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Experimental Groups:
-
Group 1: Vehicle control (Saline)
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + this compound (e.g., 20 mg/kg, i.p.)
-
Group 4: MPTP + Rasagiline (10 mg/kg, s.c.)
-
-
Dosing Regimen:
-
Administer the test compound or vehicle daily for 7 consecutive days.
-
On days 3 through 7, administer MPTP (30 mg/kg, i.p.) or saline 30 minutes after the test compound/vehicle administration.
-
-
Behavioral Assessment (Rotarod Test):
-
Acclimatize and train mice on the rotarod for 3 days prior to the start of the experiment.
-
On day 8, perform the rotarod test. Place mice on an accelerating rod (e.g., 4 to 40 rpm over 5 minutes) and record the latency to fall.
-
Conduct three trials per mouse and average the results.[17]
-
-
Tissue Collection and Analysis:
-
On day 9, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and process for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
-
For neurochemical analysis, dissect the striatum from fresh brains and analyze dopamine and its metabolites by HPLC.
-
Protocol 2: 6-OHDA-Induced Rat Model of Parkinson's Disease
This protocol involves stereotaxic surgery to deliver 6-OHDA directly to the medial forebrain bundle (MFB), causing a unilateral lesion.[18][19][20]
-
Animals: Male Sprague-Dawley rats (225-250 g) are used.
-
Experimental Groups:
-
Group 1: Sham surgery + Vehicle
-
Group 2: 6-OHDA lesion + Vehicle
-
Group 3: 6-OHDA lesion + this compound (e.g., 20 mg/kg, i.p.)
-
Group 4: 6-OHDA lesion + P7C3-S243 (10 mg/kg, i.p.)
-
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the right MFB at the following coordinates relative to bregma: AP: -4.4 mm, ML: -1.2 mm, DV: -7.8 mm.[21]
-
Inject at a rate of 1 µL/min and leave the needle in place for 5 minutes post-injection.
-
-
Treatment:
-
Begin daily administration of the test compound or vehicle 24 hours after surgery and continue for 14 days.
-
-
Behavioral Assessment (Cylinder Test):
-
Tissue Collection and Analysis:
-
On day 16, euthanize the rats and perfuse with saline and 4% paraformaldehyde.
-
Process the brains for immunohistochemical analysis of TH-positive neurons in the substantia nigra.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vivo validation of this compound as a potential neuroprotective agent for Parkinson's disease. By employing standardized animal models and comparing its efficacy against well-characterized compounds, researchers can generate robust and reproducible data to support its further development. The elucidation of its mechanism of action through the analysis of key signaling pathways will be crucial in establishing its therapeutic potential. Successful validation in these preclinical models would provide a strong rationale for advancing this compound towards clinical trials, offering new hope for patients with this devastating neurodegenerative disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rasagiline promotes regeneration of substantia nigra dopaminergic neurons in post-MPTP-induced Parkinsonism via activation of tyrosine kinase receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis [jcancer.org]
- 5. Protective efficacy of P7C3-S243 in the 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rasagiline ( Agilect ) v selegiline : monoamine oxidase-inhibition and MPTP-induced neurotoxicity [rasagiline.com]
- 8. researchgate.net [researchgate.net]
- 9. Increased survival of dopaminergic neurons by rasagiline, a monoamine oxidase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice [frontiersin.org]
- 16. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Impact of Nuclear Factor Kappa B on the Response of Microglia in Spinal Cord Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 19. Bcl2 family | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Methoxychroman-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Methoxychroman-3-one in Medicinal Chemistry
This compound is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules, and it serves as a versatile intermediate for the synthesis of more complex pharmaceutical agents. The chroman-3-one core allows for diverse functionalization, enabling the exploration of structure-activity relationships (SAR) in the development of novel therapeutics. The efficiency of the synthetic route to this valuable building block can critically impact the timeline and cost-effectiveness of a research and development program. This guide provides an in-depth comparison of plausible synthetic routes to this compound, offering a critical evaluation of their respective efficiencies based on experimental data from analogous transformations.
Comparative Analysis of Synthetic Strategies
Two primary retrosynthetic strategies for the synthesis of this compound from the readily available starting material, 4-methoxyphenol, are evaluated here.
Route 1: Acid-Catalyzed Cyclization of a Phenoxypropanoic Acid Derivative This linear approach involves the initial formation of a phenoxypropanoic acid, followed by an intramolecular Friedel-Crafts-type acylation to construct the chroman-3-one ring system.
Route 2: Multi-step Synthesis via a Chroman-4-one Intermediate This pathway first constructs the related 6-methoxychroman-4-one, which is then converted to the target chroman-3-one. This route leverages well-established methods for chroman-4-one synthesis.
The following table summarizes the key quantitative data for each proposed route, providing a clear comparison of their estimated efficiencies.
| Metric | Route 1: Acid-Catalyzed Cyclization | Route 2: Via Chroman-4-one Intermediate |
| Starting Material | 4-Methoxyphenol | 4-Methoxyphenol |
| Key Intermediates | 3-(4-Methoxyphenoxy)propanoic acid | 2'-Hydroxy-5'-methoxyacetophenone, 6-Methoxychroman-4-one |
| Estimated Number of Steps | 3 | 4 |
| Estimated Overall Yield | ~50-60% | ~45-55% |
| Key Reagents | Acrylonitrile, Polyphosphoric acid | Acetic anhydride, Diethyl oxalate, Sodium ethoxide |
Route 1: Acid-Catalyzed Cyclization of 3-(4-Methoxyphenoxy)propanoic Acid
This route offers a relatively direct pathway to the chroman-3-one core. The key step is the intramolecular cyclization of a carboxylic acid onto the activated aromatic ring.
Experimental Protocol
Step 1: Synthesis of 3-(4-Methoxyphenoxy)propanenitrile
This step involves a Michael addition of 4-methoxyphenol to acrylonitrile.
-
Procedure: To a stirred solution of 4-methoxyphenol (1.0 eq.) in a suitable solvent such as dioxane, add a catalytic amount of a strong base like sodium methoxide. To this mixture, add acrylonitrile (1.1 eq.) dropwise at room temperature. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the reaction is quenched with a dilute acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the crude product, which can be purified by distillation or chromatography.
-
Rationale: The basic catalyst deprotonates the phenol, increasing its nucleophilicity for the conjugate addition to acrylonitrile. The reaction is typically high-yielding.
Step 2: Hydrolysis to 3-(4-Methoxyphenoxy)propanoic Acid
The nitrile is hydrolyzed to the corresponding carboxylic acid.
-
Procedure: The 3-(4-methoxyphenoxy)propanenitrile (1.0 eq.) is heated at reflux in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide). The reaction progress is monitored until completion. After cooling, the product is isolated by acidification (if a basic hydrolysis was performed) to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.
-
Rationale: Acidic or basic conditions facilitate the hydrolysis of the nitrile group to a carboxylic acid, a necessary precursor for the subsequent cyclization step.
Step 3: Intramolecular Cyclization to this compound
This is the key ring-forming step.
-
Procedure: 3-(4-Methoxyphenoxy)propanoic acid (1.0 eq.) is heated with a strong dehydrating acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at elevated temperatures (typically >100 °C). The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and carefully poured into ice water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.
-
Rationale: The strong acid protonates the carboxylic acid, facilitating an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to form the six-membered heterocyclic ring. The methoxy group on the aromatic ring activates it towards this cyclization.
Synthetic Pathway Diagram
Route 1: Acid-Catalyzed Cyclization Pathway.
Route 2: Synthesis via a 6-Methoxychroman-4-one Intermediate
This pathway takes advantage of the more common and often higher-yielding syntheses of chroman-4-ones, followed by a subsequent conversion to the desired 3-keto isomer.
Experimental Protocol
Step 1: Fries Rearrangement of 4-Methoxyphenyl Acetate
4-Methoxyphenol is first acetylated and then rearranged to form the key acetophenone intermediate.
-
Procedure: 4-Methoxyphenol is acetylated using acetic anhydride in the presence of a catalytic amount of acid or base to yield 4-methoxyphenyl acetate. The purified acetate is then subjected to a Fries rearrangement by heating with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), typically without a solvent or in a high-boiling inert solvent. The reaction mixture is then carefully quenched with acid and ice, and the product, 2'-hydroxy-5'-methoxyacetophenone, is isolated by extraction and purified by crystallization or chromatography.
-
Rationale: The Fries rearrangement is a classic method for the ortho-acylation of phenols. The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the intramolecular electrophilic aromatic substitution.
Step 2: Claisen Condensation to form a 1,3-Diketone
The acetophenone is condensed with diethyl oxalate to form a β-ketoester, a precursor to the chroman-4-one.
-
Procedure: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), 2'-hydroxy-5'-methoxyacetophenone (1.0 eq.) and diethyl oxalate (1.1 eq.) are added. The mixture is stirred at room temperature or with gentle heating until the condensation is complete. The resulting sodium salt of the diketone is then acidified to yield the crude product, which is often used directly in the next step.
-
Rationale: The strong base deprotonates the methyl group of the acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl of diethyl oxalate in a Claisen condensation.
Step 3: Cyclization to 6-Methoxychroman-4-one
The 1,3-diketone intermediate is cyclized to form the chroman-4-one ring.
-
Procedure: The crude 1,3-diketone from the previous step is heated in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. This promotes cyclization and decarboxylation to afford 6-methoxychroman-4-one. The product is isolated by filtration or extraction and purified by crystallization. A similar synthesis of 2-(4-Chlorophenyl)-6-methoxychroman-4-one proceeds by reacting 1-(2-hydroxy-5-methoxyphenyl)ethanone with p-chlorobenzaldehyde in the presence of potassium hydroxide.[1]
-
Rationale: The acidic conditions protonate the ortho-hydroxyl group, which then undergoes an intramolecular nucleophilic attack on one of the carbonyls of the diketone, followed by dehydration to form the heterocyclic ring.
Step 4: Conversion of 6-Methoxychroman-4-one to this compound
This transformation is the most challenging step in this route and may require a multi-step sequence. One plausible approach involves a bromination-dehydrobromination-reduction sequence.
-
Procedure:
-
α-Bromination: 6-Methoxychroman-4-one is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or an acid catalyst to yield 3-bromo-6-methoxychroman-4-one.
-
Elimination: The α-bromo ketone is then treated with a base (e.g., triethylamine or DBU) to induce elimination, forming 6-methoxychromen-4-one.
-
Reduction: The resulting chromenone can be selectively reduced at the double bond using catalytic hydrogenation (e.g., H₂, Pd/C) under controlled conditions to yield 6-methoxychroman-4-one. A subsequent reduction of the ketone to an alcohol, followed by oxidation, would be necessary to arrive at the 3-one. A more direct, but potentially lower-yielding, approach could involve a rearrangement of an epoxide intermediate.
-
-
Rationale: This sequence introduces the desired functionality at the 3-position by leveraging the reactivity of the α-position of the ketone. Each step is a standard transformation in organic synthesis.
Synthetic Pathway Diagram
Route 2: Synthesis via a Chroman-4-one Intermediate.
Conclusion and Recommendations
Both proposed routes to this compound present viable, albeit distinct, strategies for its synthesis.
-
Route 1 is more direct, involving fewer synthetic steps. However, the key intramolecular cyclization step using strong acids like PPA can sometimes lead to charring and lower yields, and the reaction conditions may not be suitable for substrates with sensitive functional groups.
-
Route 2 is a longer sequence but relies on more established and often higher-yielding individual reactions for the formation of the chroman-4-one intermediate. The main challenge lies in the efficient conversion of the 4-keto to the 3-keto functionality, which may require optimization.
For researchers prioritizing a shorter synthetic sequence and who are comfortable with optimizing high-temperature cyclization reactions, Route 1 may be the preferred choice.
For those who favor a more modular approach with potentially higher-yielding individual steps and have the resources to explore the conversion of the chroman-4-one intermediate, Route 2 offers a robust alternative.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale of synthesis, the availability of reagents and equipment, and the chemist's familiarity with the key transformations. Further experimental validation and optimization would be necessary to determine the most efficient route for a given application.
References
A Head-to-Head Comparison of 6-Methoxychroman-3-one and Structurally Similar Scaffolds for Anticancer Applications
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Privileged Chromanone Scaffold in Oncology
The chromanone, or 2,3-dihydro-1-benzopyran-4-one, framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] This heterocyclic system, characterized by a benzene ring fused to a dihydropyranone ring, serves as a versatile template for the design of novel therapeutic agents.[3] The saturation of the C2-C3 bond distinguishes chromanones from their chromone counterparts, a seemingly minor structural variance that results in significant differences in biological activity.[2]
Among the various substituted chromanones, those bearing a methoxy group have garnered considerable interest for their potential in oncology. This guide provides a detailed head-to-head comparison of 6-Methoxychroman-3-one with structurally related scaffolds, including its positional isomer 7-Methoxychroman-3-one , the parent unsubstituted Chroman-3-one , and the sulfur-containing bioisostere, 6-Methoxythiochroman-3-one . By examining their synthesis, anticancer activity, and underlying mechanisms of action, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) within this important class of compounds.
Comparative Analysis of Chroman-3-one Scaffolds
The strategic placement and nature of substituents on the chroman-3-one core can profoundly influence its physicochemical properties and biological efficacy. This section dissects the subtle yet critical differences between our selected scaffolds.
Structural Comparison
The fundamental difference between the selected compounds lies in the substitution pattern on the aromatic ring and the nature of the heteroatom in the pyranone ring. These modifications impact electron distribution, lipophilicity, and the overall three-dimensional shape of the molecule, all of which are critical for interaction with biological targets.
Caption: Structural relationships of the compared scaffolds.
Synthesis Overview
The synthesis of chroman-3-ones generally involves the intramolecular cyclization of a corresponding precursor. A common and adaptable route to this compound is outlined below.
Synthetic Pathway to this compound
A plausible synthetic route commences with the Friedel-Crafts acylation of 4-methoxyphenol with chloroacetyl chloride to yield 2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one. This intermediate then undergoes an intramolecular Williamson ether synthesis upon treatment with a base, such as sodium hydride, to afford the cyclized product, this compound.
References
- 1. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 2. Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
A Researcher's Guide to In Vitro Reproducibility: Investigating the Bioactivity of 6-Methoxychroman-3-one
In the landscape of drug discovery and development, the reproducibility of in vitro experiments is the bedrock upon which successful translational research is built. This guide offers a comprehensive framework for investigating the potential biological activities of 6-Methoxychroman-3-one, a chromanone derivative of interest. While specific experimental data for this compound is not yet widely published, its structural similarity to other chromanones suggests promising avenues for exploration in antioxidant, anti-inflammatory, and neuroprotective activities.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the experimental choices that underpin robust and reproducible in vitro studies. We will explore validated assays, discuss critical parameters for ensuring data integrity, and compare the potential performance of this compound with well-characterized alternative compounds.
The Chromanone Scaffold: A Privileged Structure in Drug Discovery
Chromanones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their presence in a wide array of natural products and their diverse pharmacological activities.[1][2] The chromanone core is considered a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of chromanone derivatives with demonstrated anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1][2][3][4] Given this precedent, this compound represents a compelling candidate for in vitro screening to uncover its therapeutic potential.
Part 1: Assessing Antioxidant Capacity - Foundational Screening for Bioactivity
One of the most frequently reported activities of chromone and chromanone derivatives is their ability to counteract oxidative stress.[5][6] Therefore, a logical first step in characterizing this compound is to evaluate its antioxidant potential.
Key Experimental Assays for Antioxidant Activity
Two of the most common and well-validated in vitro assays for determining antioxidant capacity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.[6] These assays are popular due to their simplicity, speed, and reproducibility when performed under controlled conditions.[7]
Experimental Workflow: In Vitro Antioxidant Assays
Caption: A generalized workflow for determining the antioxidant activity of a test compound using radical scavenging assays.
Detailed Protocol: DPPH Radical Scavenging Assay
This protocol is adapted from established methods for assessing the antioxidant activity of chromone derivatives.[6]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Trolox or Ascorbic Acid (as positive controls)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
Preparation of Test Compound and Standards: Prepare a stock solution of this compound in methanol. Create a series of dilutions from this stock solution. Similarly, prepare a range of concentrations for the positive controls (e.g., Trolox or Ascorbic Acid).
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the test compound or standard at different concentrations.
-
For the blank, add 100 µL of methanol.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Comparative Analysis and Reproducibility
To provide context for the experimental results of this compound, it is crucial to compare its activity with well-established antioxidants.
| Compound | Assay | Typical IC50 Range | Reference |
| Trolox | DPPH | 5-15 µM | [8] |
| Ascorbic Acid | DPPH | 20-50 µM | [8] |
| Butylated Hydroxytoluene (BHT) | DPPH | 5-10 µg/mL | [8] |
| This compound | DPPH | To be determined |
Factors Critical for Reproducibility:
-
Purity of the Compound: Ensure the purity of this compound is high and well-documented.
-
Solvent Selection: The solvent used to dissolve the compound should not interfere with the assay.
-
Light Sensitivity: Both DPPH and ABTS radicals are light-sensitive. All steps should be performed with minimal light exposure.
-
Incubation Time and Temperature: These parameters must be kept consistent across all experiments.
-
Pipetting Accuracy: Precise liquid handling is essential for accurate and reproducible results.
Part 2: Investigating Anti-Inflammatory Potential
Chronic inflammation is implicated in a multitude of diseases, and many chromanone derivatives have demonstrated potent anti-inflammatory effects.[2][3][4][9] A common in vitro model to screen for anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.
Key Experimental Assays for Anti-Inflammatory Activity
A primary indicator of inflammation in this model is the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][4]
Signaling Pathway: LPS-Induced Inflammation in Macrophages
Caption: Simplified representation of the NF-κB signaling pathway activated by LPS in macrophages.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol is based on the Griess assay, a common method for measuring nitrite, a stable product of NO.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Dexamethasone or Diclofenac (as positive controls)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or positive controls for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the concentration of nitrite by comparing the absorbance to a standard curve of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-treated control.
Comparative Analysis and Reproducibility
| Compound | Target Mediator | Cell Line | Typical IC50 Value | Reference |
| Dexamethasone | MCP-1 | THP-1 | 3 nM | [3] |
| Diclofenac | Nitric Oxide (NO) | RAW 264.7 | 47.12 ± 4.85 µg/mL | [3] |
| Chromanone Derivative (Violacin A) | Nitric Oxide (NO) | RAW 264.7 | Attenuated production | [4] |
| This compound | Nitric Oxide (NO) | RAW 264.7 | To be determined |
Factors Critical for Reproducibility:
-
Cell Line Authentication and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number to avoid phenotypic drift.
-
LPS Potency: The activity of LPS can vary between batches. It is essential to test each new batch to ensure consistent stimulation.
-
Cell Viability: Always perform a concurrent cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed inhibition of NO is not due to cell death.
-
Serum Concentration: The percentage of FBS in the culture medium can influence macrophage activation and should be kept constant.
Part 3: Assessing Neuroprotective Effects
Given that oxidative stress and inflammation are key contributors to neurodegenerative diseases, and the known activities of chromanones, investigating the neuroprotective potential of this compound is a promising research direction.[10][11]
Key Experimental Assay for Neuroprotection
A common in vitro model for neuroprotection involves inducing oxidative stress in a neuronal cell line, such as SH-SY5Y (human neuroblastoma), and measuring the ability of a compound to mitigate cell death.[10]
Detailed Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
Materials:
-
SH-SY5Y cell line
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Known neuroprotective agent (e.g., GTS-21 or Resveratrol) as a positive control
-
DMEM/F12 medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or a positive control for 24 hours.
-
Induce oxidative stress by exposing the cells to a pre-determined toxic concentration of H₂O₂ for a specified time (e.g., 24 hours).
-
-
MTT Assay for Cell Viability:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).
-
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control.
Comparative Analysis and Reproducibility
| Compound | In Vitro Model | Protective Effect | Reference |
| Resveratrol | Ischemic stroke models | Reduces inflammation and apoptosis | [12] |
| Curcumin | Parkinson's disease models | Protects neurons from reactive oxygen species | [12] |
| GTS-21 | Neuronal cell cultures | Neuroprotective effects | [13] |
| This compound | H₂O₂-induced oxidative stress in SH-SY5Y | To be determined |
Factors Critical for Reproducibility:
-
H₂O₂ Concentration and Stability: The concentration of H₂O₂ should be carefully titrated to induce a consistent level of cell death (e.g., 50-60%). H₂O₂ solutions can degrade over time and should be freshly prepared.
-
Cell Density: The initial seeding density can affect the cells' susceptibility to oxidative stress.
-
Timing of Treatment: The duration of pre-treatment with the test compound and the exposure to H₂O₂ are critical parameters.
-
Control Wells: Appropriate controls (untreated, vehicle-treated, H₂O₂ only, positive control + H₂O₂) are essential for accurate interpretation of the results.
Conclusion: A Pathway to Reliable In Vitro Data
This guide provides a roadmap for the initial in vitro characterization of this compound, focusing on its potential antioxidant, anti-inflammatory, and neuroprotective activities. By adhering to validated protocols, understanding the underlying biological pathways, and meticulously controlling for variables, researchers can generate reproducible and trustworthy data. The comparative framework presented here, utilizing well-characterized alternative compounds, will enable a robust assessment of the therapeutic potential of this promising chromanone derivative. The journey from a novel compound to a potential therapeutic is long, but it begins with rigorous and reproducible in vitro science.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Violacin A, a new chromanone produced by Streptomyces violaceoruber and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antioxidant activity study of novel chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive chromone constituents from Vitex negundo alleviate pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GTS-21 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 6-Methoxychroman-3-one
For professionals in the vanguard of scientific research and drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-Methoxychroman-3-one, a compound often utilized in complex organic synthesis. Our objective is to ensure that safety, regulatory compliance, and environmental stewardship are upheld, reinforcing the bedrock of responsible laboratory practice. The protocols herein are designed to be self-validating systems, integrating causality with procedural steps to build a culture of safety and trust.
Hazard Identification and Precautionary Risk Assessment
A thorough understanding of a chemical's hazard profile is the foundation of its safe management. For this compound and structurally related aromatic ketones, a precautionary principle is essential, as comprehensive toxicological data may not always be available.
-
Primary Hazards : Based on data for analogous compounds, this compound should be treated as a combustible liquid (Hazard Statement: H227) and a substance that causes serious eye irritation (Hazard Statement: H319). Vapors may be heavier than air and can spread along floors.
-
Incompatible Materials : Keep segregated from strong oxidizing agents, as these can lead to vigorous, exothermic reactions.[1]
-
Hazardous Decomposition : In the event of a fire, thermal decomposition can produce hazardous gases such as carbon monoxide (CO) and carbon dioxide (CO2).[1]
Given these risks, every step of the disposal process must be executed with the assumption that the material is hazardous, thereby minimizing potential exposure to personnel and the environment.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling this compound for any purpose, including disposal, the appropriate PPE must be donned. This equipment is the primary barrier against chemical exposure and is non-negotiable.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield that meets OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1][2] | Protects against splashes and aerosols, mitigating the risk of serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a fully fastened laboratory coat.[2][3] | Prevents direct skin contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if there is a risk of generating aerosols or if working outside of a certified chemical fume hood.[2][3] | Prevents inhalation of potentially harmful vapors or aerosols, especially during spill cleanup or waste consolidation. |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a controlled, documented pathway in adherence to federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]
Step 1: Waste Classification and Segregation Presumptively classify this compound waste as hazardous chemical waste.[2][5] At the point of generation, immediately segregate it from all other waste streams. This is a critical control point to prevent dangerous chemical reactions.[6] Never mix this compound with other wastes.[6]
Step 2: Containment Collect all waste, including contaminated items like pipette tips, gloves, and absorbent pads, in a dedicated waste container.
-
Container Selection : Use the original product container if it is in good condition, or a chemically compatible container made of high-density polyethylene (HDPE) or glass.[2] The container must be robust, leak-proof, and have a secure, tightly-fitting cap.[5][7][8]
-
Container Integrity : Ensure the container is not damaged or degraded. Do not use metal containers for any chemical waste unless explicitly approved, due to the risk of corrosion.[7]
Step 3: Labeling for Safety and Compliance Proper labeling is essential for regulatory compliance and the safety of all personnel who may handle the container. The label must be legible, durable, and affixed to the container as soon as the first drop of waste is added.
The label must clearly state:
-
The full chemical name: "Waste this compound"
-
Any associated hazards (e.g., "Combustible," "Irritant")
-
The date of initial accumulation
Step 4: Temporary Storage (Satellite Accumulation) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is under the direct control of the laboratory personnel generating the waste.[7]
-
Location : The SAA should be in a well-ventilated area, away from heat, sparks, open flames, or hot surfaces.[6]
-
Secondary Containment : It is best practice to place the waste container in a secondary containment bin to mitigate leaks or spills.
-
Closure : The container must remain tightly closed at all times except when actively adding waste.[5][7]
Step 5: Final Disposal Arrange for the removal and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS or EHSO) department or a licensed professional waste disposal contractor.[2] Provide them with a full and accurate description of the waste. Never dispose of this chemical down the sanitary sewer or in regular trash.[2]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to minimizing hazards.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated. If the spill is significant, this should only be done if it is safe to do so without risking further exposure.
-
Don PPE : Before attempting any cleanup, don the full PPE as outlined in Section 2.
-
Contain the Spill : Cover drains to prevent the chemical from entering waterways.
-
Absorb and Collect :
-
For liquid spills, cover with an inert, non-combustible absorbent material such as Chemizorb®, vermiculite, or sand.[6]
-
Once absorbed, carefully scoop the material into your designated hazardous waste container.
-
-
Decontaminate : Clean the spill area thoroughly. All cleaning materials must also be treated as hazardous waste and placed in the sealed container.
-
Report : Report the incident to your laboratory supervisor and EHS department in accordance with institutional policy.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pfw.edu [pfw.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
